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  • Product: 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione
  • CAS: 19667-37-9

Core Science & Biosynthesis

Foundational

"2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" synthesis from phthalimide and epichlorohydrin

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a valuable intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a valuable intermediate in pharmaceutical synthesis, from the readily available starting materials, phthalimide and epichlorohydrin. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for product characterization, and addresses critical safety considerations.

Introduction and Significance

The target molecule, 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, also known as N-(3-chloro-2-hydroxypropyl)phthalimide, serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure incorporates a protected amine in the form of a phthalimide group and a reactive chlorohydrin functionality, making it a versatile synthon for further chemical transformations. A notable application of this intermediate is in the synthesis of linezolid, an important oxazolidinone antibiotic.[1] A robust and well-characterized synthetic route to this intermediate is therefore of significant interest to the drug development community.

Reaction Mechanism and Rationale

The synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione from phthalimide and epichlorohydrin proceeds via a base-catalyzed nucleophilic substitution reaction. The mechanism can be understood through the principles of the Gabriel synthesis of primary amines.

Deprotonation of Phthalimide

The reaction is initiated by the deprotonation of phthalimide at the nitrogen atom by a suitable base, typically a mild inorganic base like potassium carbonate or a tertiary amine. The acidic nature of the N-H proton of the imide is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. This deprotonation generates the phthalimide anion, a potent nucleophile.

Nucleophilic Attack on Epichlorohydrin

The highly nucleophilic phthalimide anion then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin. This is a classic S(_N)2 reaction, leading to the opening of the epoxide ring. The attack occurs at the terminal carbon of the epoxide, as it is more accessible than the central carbon.

Formation of the Chlorohydrin

This nucleophilic attack results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent (e.g., isopropanol) or during aqueous workup, yields the final product, 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

The overall reaction scheme is as follows:

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
PhthalimideC₈H₅NO₂147.1325.0 g0.170
EpichlorohydrinC₃H₅ClO92.5215.7 g (13.3 mL)0.170
Potassium Carbonate (anhydrous)K₂CO₃138.212.3 g0.017
IsopropanolC₃H₈O60.10125 mL-
HexaneC₆H₁₄86.18As required for recrystallization-
Ethyl AcetateC₄H₈O₂88.11As required for TLC-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bar

  • Thermometer

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp

Synthetic Procedure

Experimental_Workflow A 1. Charge Reactants - Phthalimide (25.0 g) - Epichlorohydrin (15.7 g) - Isopropanol (125 mL) B 2. Add Catalyst - Potassium Carbonate (2.3 g) A->B C 3. Reaction - Heat to reflux (approx. 82°C) - Stir for 5-7 hours B->C D 4. Monitoring - Monitor by TLC (e.g., Ethyl Acetate/Hexane) C->D E 5. Work-up - Cool to room temperature - Filter off any solids D->E F 6. Concentration - Remove isopropanol under reduced pressure E->F G 7. Purification - Recrystallize the residue from hexane or isopropanol/water F->G H G->H

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (25.0 g, 0.170 mol), epichlorohydrin (15.7 g, 0.170 mol), and isopropanol (125 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous potassium carbonate (2.3 g, 0.017 mol) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 5-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If any solids are present, they can be removed by filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the isopropanol. This will yield a crude oily or solid residue.

  • Purification by Recrystallization: The crude product can be purified by recrystallization. A patent describing a similar synthesis suggests adding hexane to the oily residue to precipitate the product as white crystals.[2] Alternatively, recrystallization from an isopropanol/water mixture can be employed. The solid is then collected by vacuum filtration.

  • Drying: Dry the purified product under vacuum to obtain 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Product Characterization

To ensure the identity and purity of the synthesized compound, a thorough analytical characterization is essential.

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNO₃[3][4]
Molecular Weight 239.66 g/mol [5][6]
Appearance White solid[2]
Melting Point 92-97 °C[7][8]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for structural elucidation. Based on available data for N-(3-Chloro-2-hydroxypropyl)-phthalimide, the expected signals would be:

    • A multiplet in the aromatic region (around 7.7-7.9 ppm) corresponding to the four protons of the phthalimide ring.

    • A multiplet for the methine proton (-CH(OH)-).

    • Multiplets for the two methylene groups (-CH₂-N- and -CH₂-Cl).

    • A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the solvent and concentration.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals include:

    • Signals for the carbonyl carbons of the phthalimide group (typically in the range of 167-169 ppm).

    • Signals for the aromatic carbons.

    • Signals for the three aliphatic carbons of the propyl chain.[9]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is useful for identifying the functional groups present in the molecule. Key characteristic peaks for 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione would include:

    • A broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • Strong absorption bands around 1700-1770 cm⁻¹ due to the symmetric and asymmetric C=O stretching of the imide group.

    • C-N stretching vibrations around 1050-1350 cm⁻¹.

    • C-Cl stretching vibrations, typically in the fingerprint region.[9]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Epichlorohydrin: This substance is highly toxic, flammable, and a suspected carcinogen. It can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, and a lab coat. Handle only in a fume hood.

  • Phthalimide: May cause skin and eye irritation. Avoid inhalation of dust.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • Isopropanol: Flammable liquid and vapor. Causes serious eye irritation.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione from phthalimide and epichlorohydrin is a straightforward and efficient method for preparing this valuable pharmaceutical intermediate. The reaction proceeds through a well-understood base-catalyzed nucleophilic substitution mechanism. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably synthesize and characterize this compound, facilitating its use in further drug development endeavors.

References

  • ChemScene LLC. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ee3ae]
  • PubChem. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1070654]
  • PubChem. N-(3-Chloro-2-hydroxypropyl)-phthalimide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/262103]
  • Guidechem. 2-(3-Chloro-2-hydroxypropyl)-2H-isoindole-1,3-dione. [URL: https://www.guidechem.com/products/19667-37-9.html]
  • CymitQuimica. (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. [URL: https://www.cymitquimica.com/en/cas/148857-42-5]
  • ChemBK. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [URL: https://www.chembk.com/en/chem/148857-42-5]
  • Supporting Information: Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl c
  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. [URL: https://www.derpharmachemica.
  • ResearchGate. 13C NMR spectrum of phthalimide analog. [URL: https://www.researchgate.net/figure/13-C-NMR-spectrum-of-phthalimide-analog_fig2_354589980]
  • Organic Syntheses. 4. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0042]
  • SpectraBase. Phthalimide. [URL: https://spectrabase.com/spectrum/3lZuQ5z3BBK]
  • Google Patents. WO2007074686A1 - Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide. [URL: https://patents.google.
  • Fisher Scientific. 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione, TRC. [URL: https://www.fishersci.com/shop/products/2-2s-3-chloro-2-hydroxypropyl-1h-isoindole-1-3-2h-dione-trc/30362716]
  • N-Hydroxyphthalimide/Benzoquinone-Catalyzed Chlorination of Hydrocarbon C−H Bond with N-Chlorosuccinimide. [URL: Not available]
  • Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/135]
  • Pharmaffiliates. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. [URL: https://www.
  • Anax Laboratories. 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [URL: https://www.anaxlab.com/products/19667-37-9]
  • precisionFDA. 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. [URL: https://precision.fda.gov/substances/CHF45JQ5UP]
  • Sigma-Aldrich. N-(3-CHLORO-2-HYDROXYPROPYL)-PHTHALIMIDE AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s401497]
  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [URL: https://journaljpri.com/index.php/JPRI/article/view/71132]
  • National Institute of Standards and Technology. Phthalimide, n-chloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3481092&Type=IR-SPEC&Index=1]

Sources

Exploratory

"2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" chemical properties and structure

This guide provides a comprehensive technical overview of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key chiral intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key chiral intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, structure, synthesis, and its significance in the preparation of pharmacologically active molecules.

Introduction and Significance

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a derivative of phthalimide, is a valuable building block, particularly in its chiral forms, for the synthesis of complex molecules. The presence of a hydroxyl group and a reactive chlorine atom on the propyl chain, attached to the stable phthalimide moiety, makes it a versatile intermediate for introducing a 1,2-amino alcohol functionality. This structural motif is central to a variety of pharmaceutical agents.

Notably, the enantiopure forms, (S)- and (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, are of significant interest. The (S)-enantiomer, for instance, serves as a crucial precursor in the synthesis of Linezolid, a 2-oxazolidinone antibacterial agent.[1] Its utility also extends to the preparation of certain (S)-adrenergic β-blockers.[2] Furthermore, this compound has been identified as a potential genotoxic impurity in the manufacturing of the anticoagulant drug Rivaroxaban, underscoring the importance of its characterization and control in pharmaceutical processes.[2][3]

This guide will provide a detailed exploration of its chemical and physical properties, a robust synthetic protocol, and an analysis of its structural features, offering field-proven insights into its handling and application.

Physicochemical and Structural Properties

The fundamental chemical and physical properties of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀ClNO₃[1][4]
Molecular Weight 239.65 g/mol [3]
Appearance Solid[1][5]
Melting Point 92-97 °CSigma-Aldrich
Boiling Point 405.4 ± 35.0 °C at 760 mmHgSigma-Aldrich
Purity Typically ≥95%[1][5]
Storage Temperature Room temperature or 2-8°C for long-term storage, sealed in a dry environment.[5]
CAS Number 19667-37-9 (racemic)[2][6], 148857-42-5 ((S)-enantiomer)[1][4], 148857-44-7 ((R)-enantiomer)[3]Various
Molecular Structure

The structure of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione features a planar phthalimide group connected to a three-carbon chain containing a secondary alcohol and a primary alkyl chloride. The stereochemistry at the C2 of the propyl chain dictates the (R) or (S) configuration of the molecule.

Below is a DOT script representation of the chemical structure of (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Caption: Chemical structure of (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Synthesis of (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

The synthesis of the enantiopure (S)-isomer is typically achieved through the nucleophilic ring-opening of (S)-epichlorohydrin by phthalimide. This reaction provides a direct and efficient route to the desired product.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence, although it is often performed as a one-pot reaction.

G Phthalimide Phthalimide Reaction Nucleophilic Ring-Opening Phthalimide->Reaction Epichlorohydrin (S)-Epichlorohydrin Epichlorohydrin->Reaction Intermediate 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione Reaction->Intermediate

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of similar compounds.[1]

Materials:

  • (S)-Epichlorohydrin

  • Phthalimide

  • Potassium carbonate (catalytic amount)

  • Isopropanol (solvent)

Procedure:

  • Reaction Setup: To a stirred solution of (S)-epichlorohydrin (1.0 eq) and phthalimide (1.0 eq) in isopropanol, add a catalytic amount of potassium carbonate (0.1 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 5-7 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the catalytic base.

  • Base: Potassium carbonate acts as a mild base to deprotonate the phthalimide, increasing its nucleophilicity to attack the epoxide ring of epichlorohydrin. A catalytic amount is sufficient as the base is regenerated in the reaction cycle.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the ring-opening of the epoxide, ensuring a reasonable reaction rate.

Analytical Characterization (Expected Data)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

  • O-H stretch: A broad peak around 3400 cm⁻¹ due to the hydroxyl group.

  • C-H stretch (aromatic): Peaks around 3050-3100 cm⁻¹.

  • C-H stretch (aliphatic): Peaks around 2900-3000 cm⁻¹.

  • C=O stretch (imide): Two strong absorption bands around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric).

  • C-N stretch: A peak around 1050 cm⁻¹.

  • C-Cl stretch: A peak in the region of 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic protons: Multiplets in the range of 7.7-7.9 ppm.

  • -CH(OH)- proton: A multiplet around 4.0-4.2 ppm.

  • -CH₂-N- protons: Two diastereotopic protons appearing as a multiplet or two separate signals around 3.8-4.0 ppm.

  • -CH₂Cl protons: Two diastereotopic protons appearing as a multiplet or two separate signals around 3.6-3.8 ppm.

  • -OH proton: A broad singlet, the chemical shift of which will depend on the solvent and concentration.

¹³C NMR:

  • C=O carbons (imide): Two signals around 168 ppm.

  • Aromatic carbons: Signals in the range of 123-134 ppm.

  • -CH(OH)- carbon: A signal around 68-70 ppm.

  • -CH₂-N- carbon: A signal around 45-47 ppm.

  • -CH₂Cl carbon: A signal around 48-50 ppm.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ at m/z 239/241 (due to the isotopic abundance of chlorine) and 240/242, respectively. Fragmentation patterns would likely involve the loss of the chloromethyl group, water, and cleavage of the propyl chain.

Reactivity and Stability

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a stable solid under normal laboratory conditions. However, its reactivity is dictated by the functional groups present:

  • Nucleophilic Substitution: The primary chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

  • Hydroxyl Group Reactivity: The secondary alcohol can undergo esterification, etherification, or oxidation reactions.

  • Phthalimide Group: The phthalimide group is generally stable but can be cleaved under harsh conditions (e.g., using hydrazine in the Gabriel synthesis) to liberate a primary amine.

The compound should be stored away from strong oxidizing agents and strong bases.

Conclusion

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a pivotal intermediate in organic synthesis, particularly for the preparation of chiral pharmaceuticals. Its well-defined structure and predictable reactivity make it a reliable building block for drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characteristics to aid researchers in its effective utilization.

References

  • Madhusudhan, G. et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
  • Patel, J. et al. (2012). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 4(2), 564-569.
  • SpectraBase. (n.d.). 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione, tms derivative. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2S)-3-chloro-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from [Link]

  • Drugfuture.com. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. Retrieved from [Link]

  • Tan, A. et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

Sources

Foundational

"2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" CAS number and synonyms

An In-Depth Technical Guide to 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione Abstract This technical guide provides a comprehensive overview of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key chemical interm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. The document details its chemical identity, including CAS numbers for its racemic and chiral forms, and a list of common synonyms. It covers essential physicochemical properties, outlines a representative synthetic pathway, and explores its significant applications, particularly as a precursor in the synthesis of pharmacologically active molecules. Furthermore, this guide consolidates critical safety and handling information in accordance with the Globally Harmonized System (GHS). This content is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering expert insights into the utility and handling of this versatile compound.

Chemical Identity and Nomenclature

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a chloro- and hydroxy-substituted propyl chain attached to the nitrogen atom of the isoindoline-1,3-dione core. This structure is a valuable building block, primarily due to the reactive sites offered by the hydroxyl and chloro functional groups. The compound exists as a racemic mixture and as individual (S)- and (R)-enantiomers, each with distinct identifiers.

Table 1: Chemical Identifiers

IdentifierRacemic Form(S)-Enantiomer(R)-Enantiomer
CAS Number 19667-37-9[1][2]148857-42-5[3]148857-44-7
IUPAC Name 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione2-[(2R)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione
Molecular Formula C₁₁H₁₀ClNO₃[4]C₁₁H₁₀ClNO₃[5][3]C₁₁H₁₀ClNO₃
InChIKey KBRVYEPWGIQEOF-UHFFFAOYSA-NKBRVYEPWGIQEOF-SSDOTTSWSA-NKBRVYEPWGIQEOF-ZETCQYMHSA-N[6]

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

  • N-(3-Chloro-2-hydroxypropyl)phthalimide[2][7]

  • rac-1-Phthalimido-3-chloro-2-propanol[4]

  • (S)-1-Phthalimido-3-chloro-2-propanol[5]

  • Rivaroxaban Impurity 94 (for the (R)-enantiomer)[6]

  • Rivaroxaban Impurity 120[2]

Physicochemical Properties

The physical and chemical properties of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione dictate its behavior in reactions, its solubility, and appropriate storage conditions. These properties are fundamental for its application in laboratory and industrial settings.

Table 2: Physicochemical Data

PropertyValueSource(s)
Molecular Weight 239.66 g/mol [3]
Appearance Solid
Melting Point 92-97 °C
Boiling Point 405.4 ± 35.0 °C at 760 mmHg
Purity Typically ≥95-98%
Topological Polar Surface Area 57.6 Ų[8]
Rotatable Bond Count 3[8]
Storage Temperature Room Temperature or 2-8°C (Sealed, Dry)[9]

Synthesis and Reaction Chemistry

The synthesis of isoindoline-1,3-dione derivatives is a well-established area of organic chemistry.[10] The title compound is typically prepared via the nucleophilic attack of phthalimide on a suitable three-carbon electrophile. A common and efficient method involves the reaction of potassium phthalimide with epichlorohydrin. This reaction capitalizes on the high nucleophilicity of the phthalimide anion and the electrophilic nature of the epoxide ring in epichlorohydrin.

Principle of Synthesis

The core transformation is a ring-opening reaction. The phthalimide anion, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. This is followed by a proton source (during workup) to neutralize the resulting alkoxide, yielding the final hydroxyl group. The regioselectivity of the attack determines the final product structure.

G cluster_reactants Reactants Phthalimide Potassium Phthalimide Reaction Nucleophilic Ring-Opening Phthalimide->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Reaction Medium Product 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Reaction->Product Acidic Workup G Start 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Step1 Cyclization (e.g., with base) Start->Step1 Forms Epoxide Intermediate1 N-Glycidylphthalimide Step1->Intermediate1 Step2 Ring Opening (with amine) Intermediate2 Amino Alcohol Derivative Step2->Intermediate2 Step3 Deprotection (Hydrazinolysis) Product Target Active Pharmaceutical Ingredient (API) (e.g., β-Blocker Backbone) Step3->Product Intermediate1->Step2 Intermediate2->Step3 Unmasks Amine

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione in Organic Reactions

Abstract This technical guide provides a comprehensive analysis of the synthesis, chemical properties, and mechanistic role of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. This phthalimide derivative is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis, chemical properties, and mechanistic role of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. This phthalimide derivative is a critical intermediate in modern synthetic organic chemistry, most notably in the industrial-scale production of the anticoagulant medication Rivaroxaban. We will delve into its function as a sophisticated building block, where the phthalimide moiety serves as a protected primary amine, and the chlorohydrin group provides a reactive center for strategic molecular elaborations. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical insights into the application of this versatile compound.

Introduction: The Strategic Importance of a Bifunctional Intermediate

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a derivative of phthalimide, has emerged as a molecule of significant interest in the pharmaceutical industry. Its utility is rooted in its bifunctional nature: the isoindoline-1,3-dione (phthalimide) group acts as a stable and reliable protecting group for a primary amine, a cornerstone of the Gabriel synthesis, while the 3-chloro-2-hydroxypropyl side chain presents two reactive centers—a hydroxyl group and a carbon-chlorine bond—that can be manipulated with high chemo- and stereoselectivity.

The primary application of this compound is as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1][2] The precise stereochemistry of the hydroxyl group in chiral variants of this intermediate is crucial for establishing the correct stereocenter in the final active pharmaceutical ingredient (API).[3] This guide will dissect the fundamental mechanisms that govern the reactivity of this compound and provide a practical framework for its application in complex organic synthesis.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 19667-37-9 (racemic)[1]
148857-42-5 ((S)-enantiomer)
148857-44-7 ((R)-enantiomer)[4]
Molecular Formula C₁₁H₁₀ClNO₃[5]
Molecular Weight 239.66 g/mol [5]
Appearance White to off-white solid
Melting Point 92-97 °C
Boiling Point 405.4 ± 35.0 °C at 760 mmHg
Solubility Soluble in DMF, Chloroform[1]

Spectroscopic Data:

  • ¹³C NMR (CDCl₃): Key chemical shifts are observed for the carbonyl carbons of the phthalimide group, the carbons of the aromatic ring, and the carbons of the propyl chain. The presence of the hydroxyl and chloro groups induces distinct shifts in the adjacent carbon atoms.[6]

  • FTIR (KBr wafer): The infrared spectrum is characterized by strong absorption bands corresponding to the carbonyl groups of the imide (typically around 1700-1770 cm⁻¹), the C-N bond, C-H bonds of the aromatic and aliphatic portions, the O-H stretch of the hydroxyl group, and the C-Cl bond.[1]

Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

The most common and efficient synthesis of this intermediate involves the reaction of potassium phthalimide with an excess of epichlorohydrin. This reaction proceeds via a nucleophilic attack of the phthalimide anion on one of the carbon atoms of the epoxide ring of epichlorohydrin.

General Experimental Protocol: Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

The following protocol is a representative example of the synthesis of the racemic compound. For the synthesis of enantiomerically pure versions, the corresponding chiral epichlorohydrin would be used.

Reagents and Solvents:

  • Potassium phthalimide

  • Epichlorohydrin

  • Isopropanol (or another suitable solvent like DMF)

  • Potassium carbonate (catalytic amount)

  • Water

  • Ethanol

Procedure:

  • To a stirred solution of epichlorohydrin and isopropanol, add potassium phthalimide and a catalytic amount of potassium carbonate at room temperature.[7]

  • Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione as a solid.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione start Start Materials: Potassium Phthalimide Epichlorohydrin reaction Reaction: Solvent (e.g., Isopropanol) Base Catalyst (e.g., K2CO3) Reflux (5-7h) start->reaction 1. Nucleophilic Ring-Opening workup Workup: Cooling Filtration reaction->workup 2. Quenching & Separation purification Purification: Concentration Recrystallization workup->purification 3. Isolation product Final Product: 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione purification->product G cluster_1 Mechanism of Oxazolidinone Ring Formation start_materials 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione + 4-(4-aminophenyl)morpholin-3-one amino_alcohol Amino Alcohol Intermediate start_materials->amino_alcohol Nucleophilic Substitution activated_intermediate Activated Intermediate (with CDI) amino_alcohol->activated_intermediate Reaction with CDI cyclization Intramolecular Nucleophilic Attack activated_intermediate->cyclization Formation of Activated Carbonyl oxazolidinone Phthalimide-protected Oxazolidinone cyclization->oxazolidinone Ring Closure

Caption: Key mechanistic steps in the formation of the oxazolidinone ring.

Application in the Synthesis of Rivaroxaban: An Exemplary Protocol

The following is a generalized protocol for the synthesis of the phthalimide-protected oxazolidinone intermediate of Rivaroxaban, starting from (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Reagents and Solvents:

  • (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • 4-(4-Aminophenyl)morpholin-3-one

  • Ethanol

  • Water

  • Carbonyldiimidazole (CDI)

  • Toluene or another suitable aprotic solvent

Procedure:

Part A: Formation of the Amino Alcohol Intermediate

  • Charge a reaction vessel with 4-(4-aminophenyl)morpholin-3-one, (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, and a mixture of ethanol and water. [8]2. Heat the mixture to reflux and stir for 12-14 hours. A white solid is expected to precipitate. [8]3. Cool the reaction mixture to room temperature and filter the solid.

  • Wash the filter cake with ethanol and dry to obtain the amino alcohol intermediate.

Part B: Oxazolidinone Ring Formation

  • Suspend the dried amino alcohol intermediate in a suitable solvent such as toluene.

  • Add carbonyldiimidazole (CDI) to the suspension. [9]3. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture, and the product, 2-({(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione, will precipitate. [9]5. Filter the solid, wash with a suitable solvent, and dry.

This intermediate is then subjected to deprotection of the phthalimide group (typically using hydrazine or methylamine) to yield the primary amine, which is subsequently acylated to afford Rivaroxaban. [10]

Conclusion: A Versatile Tool in Medicinal Chemistry

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione exemplifies the strategic use of bifunctional molecules in the synthesis of complex pharmaceutical agents. Its mechanism of action, deeply rooted in the principles of the Gabriel synthesis and intramolecular cyclization reactions, allows for the controlled and stereospecific introduction of key structural motifs. The successful application of this intermediate in the large-scale manufacturing of Rivaroxaban underscores its importance and reliability. A thorough understanding of its reactivity and the nuances of its handling, as detailed in this guide, is paramount for any scientist or researcher working in the field of medicinal and process chemistry. The principles outlined herein can be extrapolated to the design and synthesis of other novel therapeutic agents.

References

  • N-(3-Chloro-2-hydroxypropyl)-phthalimide | C11H10ClNO3 | CID 262103 - PubChem. (URL: [Link])

  • AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN - Semantic Scholar. (URL: [Link])

  • WO2012041263A2 - A method of manufacturing 2-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]- l,3-oxazolidin-5-yl}methyl)-lh-isoindol-l,3(2h)
  • 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione, tms derivative - SpectraBase. (URL: [Link])

  • Synthesis And Process Research Of Rivaroxaban - Globe Thesis. (URL: [Link])

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug - International Research Journal on Advanced Engineering and Management (IRJAEM). (URL: [Link])

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI. (URL: [Link])

  • CN105801572A - Preparation method of rivaroxaban - Google P
  • (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione - PubChem. (URL: [Link])

  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (URL: [Link])

  • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin - Der Pharma Chemica. (URL: [Link])

  • CN111675705A - Preparation method of 4- (4-aminophenyl)
  • US20130172554A1 - Processes for the preparation of 4-morpholin-3-one - Google P

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Foundational

The Versatile Cornerstone: A Technical Guide to 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione in Heterocyclic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. We delve into its synthesis, explore the nuanced reactivity of its key functional groups, and present detailed, field-proven protocols for the construction of valuable heterocyclic scaffolds, including epoxides, piperazines, oxazolidinones, and thiiranes. Mechanistic insights, supported by visual diagrams and authoritative references, are provided to elucidate the causality behind experimental choices. This guide is designed to empower researchers and drug development professionals to effectively harness the synthetic potential of this versatile intermediate.

Introduction: The Strategic Importance of a Multifunctional Building Block

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] The strategic design and synthesis of these complex molecules often rely on the use of versatile building blocks that possess multiple, orthogonally reactive functional groups. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, also known as N-(3-chloro-2-hydroxypropyl)phthalimide, has emerged as a cornerstone intermediate in this regard.[3][4]

Its structure incorporates three key features that drive its synthetic utility:

  • A phthalimide group , which serves as a robust protecting group for the primary amine, preventing unwanted side reactions. This group can be readily removed under standard conditions, such as hydrazinolysis (the Ing-Manske procedure), to unveil the primary amine in the final product.[3][5]

  • A vicinal chlorohydrin moiety (a hydroxyl group and a chlorine atom on adjacent carbons), which is a classic precursor for the formation of a highly reactive epoxide ring through intramolecular cyclization.

  • A chiral center at the hydroxyl-bearing carbon, allowing for the synthesis of enantiomerically pure heterocyclic compounds when a stereospecific starting material is used.

This unique combination of functionalities makes 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione a highly valuable and cost-effective starting material for generating molecular diversity. It is a key intermediate in the synthesis of several blockbuster drugs, including the anticoagulant Rivaroxaban.[6]

Synthesis of the Core Building Block

The preparation of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is typically achieved through the reaction of phthalimide or its potassium salt with an excess of epichlorohydrin. The use of a chiral epichlorohydrin ((R)- or (S)-epichlorohydrin) allows for the synthesis of the corresponding enantiomerically pure product.

General Synthetic Protocol

A common and scalable procedure involves the direct reaction of phthalimide with epichlorohydrin, which also serves as the solvent. The reaction proceeds via a nucleophilic attack of the phthalimide nitrogen on the less sterically hindered carbon of the epoxide ring of epichlorohydrin, followed by the opening of the epoxide.

Experimental Protocol: Synthesis of (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • Step 1: To a suspension of 1H-isoindole-1,3(2H)-dione (phthalimide) and a catalytic amount of an organic base (e.g., methylamine or diethylamine) in a suitable solvent like isopropanol, (S)-epichlorohydrin is added.[7]

  • Step 2: The reaction mixture is heated to approximately 60°C and maintained for several hours (typically 5 hours).[7]

  • Step 3: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Upon completion, the intermediate product is not isolated but is directly used in the subsequent cyclization step.

This initial reaction yields the open-chain chlorohydrin, which is the primary subject of this guide.

The Gateway to Heterocycles: Intramolecular Cyclization to N-Glycidyl Phthalimide

The most fundamental and widely utilized transformation of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is its base-mediated intramolecular cyclization to form N-(oxiran-2-ylmethyl)isoindoline-1,3-dione, commonly known as N-glycidyl phthalimide.[6][8] This epoxide is a highly valuable and versatile electrophile for the introduction of the phthalimido-propyl backbone into a wide range of molecules.

Mechanism of Epoxidation

The reaction proceeds via an intramolecular Williamson ether synthesis. A base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom in an SN2 reaction, displacing the chloride ion and forming the three-membered epoxide ring.

G cluster_0 Base-Mediated Intramolecular Cyclization start 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione alkoxide Alkoxide Intermediate start->alkoxide  + Base - H-Base⁺ transition_state SN2 Transition State alkoxide->transition_state Intramolecular Attack product N-(Oxiran-2-ylmethyl)isoindoline-1,3-dione transition_state->product - Cl⁻

Caption: Mechanism of Epoxide Formation.

Experimental Protocol: Synthesis of (S)-N-(Oxiran-2-ylmethyl)isoindoline-1,3-dione

This protocol is a continuation of the synthesis of the chlorohydrin intermediate described in section 2.1.

  • Step 1: The reaction mixture containing (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is cooled to 10-15°C.[7]

  • Step 2: A solution of 30% sodium methoxide in methanol is added portion-wise, maintaining the temperature below 15°C.[7]

  • Step 3: After the addition is complete, the temperature is raised to 25-30°C, and the reaction mixture is stirred for 2-3 hours.[7]

  • Step 4: Upon completion of the reaction (monitored by TLC), water is added to precipitate the product.

  • Step 5: The solid product is collected by filtration, washed with water, and dried to yield (S)-N-(oxiran-2-ylmethyl)isoindoline-1,3-dione.[7]

Table 1: Comparison of Reaction Conditions for Epoxidation

BaseSolventTemperatureReaction TimeYieldReference
Sodium MethoxideMethanol/Isopropanol10-30°C2-3 hours77.5%[7]
Sodium HydrideTHFRoom Temperature1-2 hoursHigh
Potassium CarbonateMethanol0°C to RT1 hourGood[9]

Synthesis of Nitrogen-Containing Heterocycles via Epoxide Ring-Opening

The strained three-membered ring of N-glycidyl phthalimide is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocycles. The regioselectivity of the ring-opening is a key consideration in these reactions.

Synthesis of Piperazine Derivatives

The reaction of N-glycidyl phthalimide with piperazine or its derivatives is a straightforward and efficient method for the synthesis of 1-substituted piperazines, which are common scaffolds in pharmaceuticals.

Mechanism of Piperazine Ring-Opening

The reaction proceeds via a nucleophilic attack of one of the piperazine nitrogens on one of the epoxide carbons. Under neutral or basic conditions, the attack predominantly occurs at the less sterically hindered terminal carbon of the epoxide (an SN2-type reaction).

G cluster_1 Synthesis of Piperazine Derivatives epoxide N-Glycidyl Phthalimide product 2-(3-(Piperazin-1-yl)-2-hydroxypropyl) isoindoline-1,3-dione epoxide->product Nucleophilic Attack piperazine Piperazine piperazine->product

Caption: Synthesis of a Piperazine Derivative.

Experimental Protocol: Synthesis of 2-(2-(4-((4-chlorophenyl) sulfonyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione (A Representative Example)

While a direct protocol for the reaction with unsubstituted piperazine is common, this example illustrates the synthesis of a more complex derivative.[5]

  • Step 1: In an ice bath, a solution of 2-(2-(piperazin-1-yl) ethyl) isoindoline-1,3-dione (which can be prepared from N-(2-bromoethyl)phthalimide and piperazine) in dichloromethane (DCM) is cooled to 0-5°C.[5]

  • Step 2: Triethylamine is added, and the mixture is stirred for ten minutes.[5]

  • Step 3: A solution of the desired sulfonyl chloride (e.g., 4-chlorophenyl) sulfonyl chloride) in DCM is added dropwise.[5]

  • Step 4: The reaction mixture is refluxed for 6 hours, with progress monitored by TLC.[5]

  • Step 5: After completion, the product is isolated and purified by standard methods.[5]

Synthesis of Aziridine Derivatives

While the starting material is a chlorohydrin, which is a common precursor to epoxides, the epoxide intermediate can be further transformed into an aziridine. Aziridines are valuable three-membered nitrogen-containing heterocycles with significant applications in organic synthesis.[10][11] The synthesis of aziridines from epoxides typically involves a two-step process: ring-opening with an azide source followed by reduction and ring-closure.

General Synthetic Pathway to Aziridines

G cluster_2 Aziridine Synthesis from Epoxide epoxide N-Glycidyl Phthalimide azido_alcohol Azido Alcohol Intermediate epoxide->azido_alcohol + NaN₃ Ring-Opening aziridine N-Substituted Aziridine azido_alcohol->aziridine 1. Reduction (e.g., PPh₃) 2. Ring-Closure

Caption: General Pathway to Aziridines.

Synthesis of Other Heterocycles

Synthesis of Oxazolidinone Derivatives

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione can be converted to 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a key building block for linezolid and other oxazolidinone antibiotics. This transformation can be achieved by reacting the chlorohydrin with potassium cyanate.[1]

Synthesis of Thiirane Derivatives

The epoxide, N-glycidyl phthalimide, can be converted to its sulfur analog, the thiirane, by reaction with a sulfur-transfer reagent like thiourea or potassium thiocyanate. Thiiranes are important intermediates for the synthesis of sulfur-containing heterocycles.

Experimental Considerations for Thiirane Synthesis

The reaction of epoxides with thiourea is a well-established method for thiirane synthesis. The reaction typically proceeds with inversion of stereochemistry at one of the carbon centers.

Conclusion

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a demonstrably powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its readily accessible nature, coupled with the predictable reactivity of its functional groups, makes it an invaluable tool for both academic research and industrial drug development. The primary transformation to the highly reactive N-glycidyl phthalimide opens up a plethora of synthetic possibilities through nucleophilic ring-opening reactions. This guide has provided a detailed overview of the synthesis of the core building block and its application in the preparation of key heterocyclic scaffolds, supported by mechanistic insights and experimental protocols. By understanding and applying the principles outlined herein, researchers can continue to unlock the full potential of this exceptional synthetic intermediate.

References

  • Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
  • Aziridines. Wikipedia.
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  • Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline- 1, 3-dione.
  • Process for the preparation of linezolid.
  • Preparation method for (s)-glycidyl phthalimide.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Supporting Information for Development of Novel Chemoenzymatic Route to Enantiomerically Enriched β-Adrenolytic Agents. A Case. Semantic Scholar.
  • 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis. chemicalbook.
  • Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Sciforum.
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI.
  • Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Request PDF.
  • Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides.
  • Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing.
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  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed.
  • An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. IIT Kanpur.
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Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS No: 19667-37-9). Intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS No: 19667-37-9). Intended for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind the spectroscopic signatures and outlines the methodologies for data acquisition, ensuring a thorough understanding of the molecule's structural verification.

Introduction

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a substituted phthalimide derivative. The phthalimide group is a common structural motif in medicinal chemistry, and its derivatives have a wide range of biological activities.[1] Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. This guide will walk you through the expected spectroscopic data and the principles behind their interpretation. While actual experimental data for this specific molecule is not widely published, this guide presents a detailed analysis based on the known spectroscopic behavior of closely related N-substituted isoindoline-1,3-dione compounds and fundamental spectroscopic principles.[1][2][3]

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione with key proton and carbon environments labeled for correlation with NMR data.

M [M]+. m/z = 239/241 frag1 [M - CH2Cl]+. m/z = 190 M->frag1 - CH2Cl frag2 [Phthalimide]+. m/z = 147 M->frag2 - C3H5OCl frag3 [C6H4CO]+. m/z = 104 frag2->frag3 - NCO frag4 [C6H4]+. m/z = 76 frag3->frag4 - CO

Caption: A plausible fragmentation pathway for 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione in MS.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide, encompassing NMR, IR, and MS, provides a robust framework for the structural confirmation of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. By understanding the expected data and the principles behind them, researchers can confidently verify the identity and purity of this compound, which is essential for its application in further scientific endeavors. The protocols outlined herein represent standard methodologies that can be adapted to specific laboratory settings, ensuring reliable and reproducible results.

References

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • Pharmaffiliates. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]

  • precisionFDA. 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. Retrieved from [Link]

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

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Exploratory

The Versatile Role of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione in Modern Medicinal Chemistry: A Technical Guide

Abstract The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. From the immunomodulatory e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. From the immunomodulatory effects of thalidomide and its analogs (lenalidomide, pomalidomide) to a wide array of other therapeutic applications, this heterocyclic system continues to be a fertile ground for drug discovery.[1] This technical guide delves into the specific and critical role of a key synthetic intermediate, 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione , as a versatile building block in the synthesis of complex, high-value pharmaceutical agents. We will explore its synthesis, applications in the construction of marketed drugs, and the broader therapeutic potential of the derivatives it enables.

The Isoindoline-1,3-dione Core: A Privileged Scaffold

The isoindoline-1,3-dione ring system, also known as the phthalimide group, is a structural motif that has captivated medicinal chemists for decades. Its rigid, planar structure and synthetic accessibility make it an ideal foundation for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

  • Analgesic and Anti-inflammatory: N-substituted phthalimide derivatives have been shown to possess potent analgesic and anti-inflammatory properties.[2][3] Some compounds exhibit analgesic activity significantly higher than that of reference drugs like metamizole sodium.[3] The mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[4]

  • Anticonvulsant: Certain isoindoline-1,3-dione derivatives have been investigated for their anticonvulsant activities.

  • Neuroprotective: Recent studies have highlighted the neuroprotective effects of isoindoline-1,3-dione derivatives, with some compounds showing the ability to protect neuronal cells from oxidative stress.

  • Antimicrobial and Antiviral: The phthalimide core is present in various compounds with demonstrated antimicrobial and antiviral activities.

  • Cholinesterase Inhibition: Derivatives incorporating the isoindoline-1,3-dione moiety have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[5]

The diverse biological activities of this scaffold underscore the importance of versatile synthetic intermediates that allow for the facile introduction of various pharmacophoric groups. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a prime example of such an intermediate.

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione: A Key Synthetic Intermediate

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS No: 19667-37-9) is a bifunctional molecule that serves as a valuable precursor in multi-step organic syntheses.[6][7] Its structure incorporates the stable phthalimide protecting group for a primary amine, a reactive chloromethyl group, and a secondary hydroxyl group, offering multiple points for chemical modification.

Chemical Properties
Molecular Formula C₁₁H₁₀ClNO₃
Molecular Weight 239.66 g/mol
Synonyms N-(3-Chloro-2-hydroxypropyl)phthalimide, 1-Chloro-3-(phthalimido)-2-propanol
Appearance White to off-white solid
Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

The synthesis of this intermediate is typically achieved through the reaction of phthalimide with epichlorohydrin. The enantiomerically pure forms, which are often required for the synthesis of stereospecific drugs, are synthesized from the corresponding chiral epichlorohydrin. A representative synthetic protocol for the (S)-enantiomer is provided below.

Experimental Protocol: Synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Materials:

  • (S)-Epichlorohydrin

  • Phthalimide

  • Potassium Carbonate (catalytic amount)

  • Isopropanol

Procedure:

  • To a stirred solution of (S)-epichlorohydrin and phthalimide in isopropanol, add a catalytic amount of potassium carbonate at room temperature.

  • Heat the reaction mixture to reflux and maintain for 5-7 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Application in the Synthesis of Marketed Drugs

The utility of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is best illustrated by its role in the synthesis of complex, life-saving medications.

Synthesis of Linezolid: An Oxazolidinone Antibiotic

Linezolid is a crucial antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of Linezolid can be efficiently achieved using (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione as a key chiral building block.[2]

Synthetic Workflow: Linezolid Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Oxazolidinone Ring Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Acetylation A (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione C (R)-2-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione A->C Reaction B 3-Fluoro-4-morpholinylaniline B->C Reaction E (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)phthalimide C->E Cyclization D Phosgene equivalent (e.g., CDI) D->E Reagent G (S)-5-((aminomethyl)oxazolidin-2-one) derivative E->G Phthalimide cleavage F Hydrazine or Methylamine F->G Reagent I Linezolid G->I Final Step H Acetic Anhydride H->I Reagent

Caption: Synthetic workflow for Linezolid from the key intermediate.

Experimental Protocol: Synthesis of a Key Linezolid Precursor

Materials:

  • (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • 3-Fluoro-4-morpholinobenzenamine

  • Lutidine

  • Toluene

Procedure:

  • A mixture of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, 3-fluoro-4-morpholinobenzenamine, and lutidine in toluene is heated at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product, (R)-2-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione, is isolated and purified.

  • This intermediate is then carried forward through cyclization, deprotection, and acetylation steps to yield Linezolid.[2]

Role in the Synthesis of Rivaroxaban and Beta-Blockers

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione and its epoxide derivative, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, are also implicated as intermediates in the synthesis of the anticoagulant drug Rivaroxaban.[8][9] The phthalimide group serves as a protecting group for the amine, which is later deprotected to form a key part of the final molecule.

Furthermore, this intermediate has been utilized in the chemoenzymatic synthesis of (S)-adrenergic β-blockers.[6] The stereoselective reduction of related haloketones, facilitated by yeast biosynthesis, highlights the versatility of this building block in accessing chiral pharmaceutical agents.[6]

Future Perspectives and Conclusion

The isoindoline-1,3-dione scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The broad spectrum of biological activities associated with its derivatives ensures continued interest from the medicinal chemistry community. In this context, versatile and readily accessible intermediates are paramount to the efficient exploration of chemical space.

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione has proven its value as a robust and reliable building block in the synthesis of complex, medically important molecules like Linezolid. Its trifunctional nature provides synthetic chemists with a platform to introduce diversity and build molecular complexity. As the demand for novel therapeutics continues to grow, the strategic application of such well-established intermediates will be crucial in accelerating the drug discovery and development process. The continued exploration of new reactions and applications for this versatile molecule will undoubtedly lead to the creation of the next generation of isoindoline-1,3-dione-based medicines.

References

  • BenchChem. (2025).
  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
  • Wójcicka, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678.
  • Patil, S. A., et al. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega.
  • U.S. Patent No. 9,643,939 B1. (2017).
  • European Patent No. EP 2 837 628 B1. (2017).
  • World Intellectual Property Organization. (2013). Processes and intermediates for preparing rivaroxaban. WO 2013/098833 A2.
  • Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues.
  • ChemicalBook. (n.d.). Rivaroxaban synthesis.
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • Patsnap. (n.d.).
  • Kumar, P., et al. (2011). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 3(6), 336-342.
  • Wójcicka, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4335*.
  • Fereidoonnezhad, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 365-377*.
  • U.S. Patent No. 7,816,355 B1. (2010).
  • Olimjonov, S., et al. (2022). An Improved and Practical Synthesis of Rivaroxaban. Heterocycles, 104(10), 1858-1868.
  • ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis.
  • Engström, K., et al. (2020). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Molecules, 25(21), 5183.
  • Guidechem. (n.d.). 2-(3-Chloro-2-hydroxypropyl)-2H-isoindole-1,3-dione.
  • precisionFDA. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE.
  • Omar, M. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 14(10), 1045*.

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Foundational

"2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" derivatives and their potential applications

An In-Depth Technical Guide to 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione Derivatives: Synthesis, Bioactivity, and Therapeutic Potential Authored by a Senior Application Scientist This guide serves as a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical space and therapeutic applications of derivatives based on the 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione scaffold. The isoindoline-1,3-dione moiety, commonly known as phthalimide, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of numerous biologically active molecules, including the notable drugs thalidomide, pomalidomide, and lenalidomide.

The core compound, 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, represents a versatile synthetic intermediate. Its structure features two key reactive sites—a secondary alcohol and a primary alkyl chloride—that serve as ideal handles for extensive chemical modification. This allows for the systematic generation of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for a wide spectrum of therapeutic targets. This document details the synthesis of this core structure, outlines derivatization strategies, and explores the significant potential of its derivatives in oncology, neurology, and infectious diseases.

Synthesis and Derivatization Strategies

The synthetic accessibility of the core scaffold is paramount for its utility in drug discovery. The primary route involves the nucleophilic substitution of phthalimide, or its potassium salt, with an appropriate three-carbon electrophile.

Synthesis of the Core Scaffold

The preparation of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is typically achieved through the reaction of potassium phthalimide with 1-chloro-2,3-epoxypropane (epichlorohydrin). This reaction proceeds via the nucleophilic attack of the phthalimide anion on one of the epoxide carbons, followed by ring-opening. The regioselectivity of this attack dictates the final product structure. The causality behind using potassium phthalimide is its enhanced nucleophilicity compared to the neutral phthalimide, facilitating a more efficient reaction under milder conditions.

Synthesis_Workflow Phthalimide Potassium Phthalimide Core_Compound 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Phthalimide->Core_Compound Epichlorohydrin Epichlorohydrin (1-chloro-2,3-epoxypropane) Epichlorohydrin->Core_Compound Solvent Solvent (e.g., DMF) Solvent->Core_Compound Reaction Medium Heat Heat Heat->Core_Compound Conditions

Caption: General synthesis of the core scaffold.

Protocol 1: Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

This protocol is a representative method and may require optimization based on laboratory conditions.

  • Reagents & Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (0.1 mol).

    • Add a suitable solvent, such as N,N-Dimethylformamide (DMF, 100 mL).

    • Stir the mixture to achieve a suspension.

  • Reaction:

    • Add epichlorohydrin (0.12 mol, 1.2 equivalents) to the suspension.

    • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

    • Self-Validating Checkpoint: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting phthalimide spot is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 250 mL of ice-cold water with vigorous stirring. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy). The expected molecular weight is approximately 239.66 g/mol .[1][2]

Derivatization Pathways

The synthesized core scaffold is a branching point for creating a library of derivatives. The two primary reactive sites, the hydroxyl (-OH) and chloro (-Cl) groups, allow for orthogonal chemical modifications.

  • Reactions at the Hydroxyl Group: The secondary alcohol can undergo esterification with various acyl chlorides or carboxylic acids, or etherification to introduce new functionalities.

  • Reactions at the Chloro Group: The alkyl chloride is an excellent electrophile for nucleophilic substitution reactions. This is the most common and versatile site for derivatization, allowing for the introduction of a wide range of nitrogen, oxygen, or sulfur-containing nucleophiles (e.g., amines, azides, thiols, phenols).

Derivatization_Pathways Core Core Scaffold 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Node_OH Reaction at -OH group Core->Node_OH Esterification/ Etherification Node_Cl Reaction at -Cl group Core->Node_Cl Nucleophilic Substitution Esters Ester Derivatives Node_OH->Esters Ethers Ether Derivatives Node_OH->Ethers Amines Amino Derivatives (Secondary/Tertiary Amines) Node_Cl->Amines Azides Azido Derivatives Node_Cl->Azides Thioethers Thioether Derivatives Node_Cl->Thioethers

Caption: Key derivatization pathways from the core scaffold.

Therapeutic Applications and Mechanisms of Action

Derivatives of the isoindoline-1,3-dione scaffold have demonstrated a remarkable breadth of biological activities.

Anticonvulsant Activity

A significant body of research highlights the potential of isoindoline-1,3-dione derivatives as novel anticonvulsant agents, offering a promising alternative for the 30-40% of epilepsy patients who are refractory to current treatments.[3][4]

  • Mechanism of Action: The anticonvulsant effects are believed to be multi-faceted. Some derivatives have shown the ability to interact with and modulate the GABAA receptor, a key inhibitory neurotransmitter receptor in the brain.[4] Additionally, a phenytoin-like profile for some compounds suggests they may act on voltage-gated sodium (Nav) channels, which are critical for the initiation and propagation of action potentials.[5] By blocking these channels, the compounds can suppress the abnormal and excessive electrical activity that characterizes a seizure.

  • Preclinical Evidence: In preclinical models, such as the pentylenetetrazol (PTZ)-induced seizure model in mice, lead compounds have demonstrated significant protective effects.[4][5] These effects are quantified by an increase in the latency to the first seizure, a reduction in the overall duration of seizures, and a lower mortality rate post-seizure.[1][2][3]

Compound ID Animal Model Key Findings Reference
Compound 2aPTZ-induced seizureIncreased seizure latency, reduced seizure duration, lowered mortality rate.[1][2][3][4]
Compound 2PTZ-induced seizureMore potent than the reference drug phenytoin in suppressing clonic seizures at a 40 mg/Kg dose.[5]
Anticancer Activity

The phthalimide scaffold is a well-established pharmacophore in oncology. Derivatives of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione have shown potent cytotoxic effects against a range of cancer cell lines, including cervical (HeLa), glioma (C6), lung (A549), breast (MCF-7), and leukemia (K562, Raji) cells.[6]

  • Mechanism of Action: The primary anticancer mechanism appears to be the induction of apoptosis (programmed cell death). One novel derivative, DIPTH, was shown to induce apoptosis in MCF-7 breast cancer cells by increasing levels of cytochrome c and activating caspase-3. This suggests the involvement of the intrinsic mitochondrial pathway of apoptosis. Furthermore, this compound was found to arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation. Some derivatives also exhibit DNA-binding affinity, which could contribute to their cytotoxic effects.

Apoptosis_Pathway Derivative Isoindoline-1,3-dione Derivative (e.g., DIPTH) Mitochondrion Mitochondrion Derivative->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Sources

Protocols & Analytical Methods

Method

Synthesis of a Key Rivaroxaban Intermediate: An Application Note on the Utilization of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals Introduction Rivaroxaban, an orally administered direct factor Xa inhibitor, is a critical therapeutic agent for the prevention and treatment of thromboembo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an orally administered direct factor Xa inhibitor, is a critical therapeutic agent for the prevention and treatment of thromboembolic diseases. Its intricate molecular structure demands a multi-step synthesis, where the strategic preparation of key intermediates is paramount to the overall efficiency and purity of the final active pharmaceutical ingredient (API).[1][2] This application note provides a detailed protocol for the synthesis of a crucial Rivaroxaban intermediate, 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione, through the strategic utilization of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. This intermediate serves as a protected amine, which, upon deprotection, yields the penultimate precursor to Rivaroxaban.[1]

The synthesis involves the reaction of 4-(4-aminophenyl)morpholin-3-one with a chiral epoxide, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, which can be prepared from (S)-epichlorohydrin.[2] The subsequent cyclization of the resulting amino alcohol intermediate forms the pivotal oxazolidinone ring system of Rivaroxaban.[3] This guide will delve into the mechanistic considerations, provide a step-by-step experimental protocol, and outline methods for purification and characterization.

Reaction Pathway and Mechanism

The core of this synthetic approach is the nucleophilic attack of the primary amine of 4-(4-aminophenyl)morpholin-3-one on the epoxide ring of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. This reaction is regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide. The resulting intermediate is an amino alcohol, which then undergoes an intramolecular cyclization to form the oxazolidinone ring. The phthalimide group serves as a protecting group for the primary amine, which will be removed in a subsequent step to yield (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[4][5][6][7] This amine is then acylated with 5-chlorothiophene-2-carbonyl chloride to produce Rivaroxaban.[8]

The use of a phthalimide protecting group is a well-established strategy in organic synthesis, offering stability under various reaction conditions and allowing for selective deprotection, often using hydrazine or methylamine.[4][9]

Experimental Protocol

This protocol outlines the synthesis of 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity
4-(4-Aminophenyl)morpholin-3-one438054-56-7192.21 g/mol 100 g (0.52 mol)
(S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione161596-47-0203.19 g/mol 116.2 g (0.57 mol)
Methanol67-56-132.04 g/mol 500 mL
Toluene108-88-392.14 g/mol 1000 mL
Potassium Carbonate584-08-7138.21 g/mol 130 g
Carbonyldiimidazole (CDI)530-62-1162.15 g/mol As required
Step-by-Step Procedure
  • Epoxide Ring Opening:

    • Suspend 4-(4-aminophenyl)morpholin-3-one (100 g, 0.52 mol) and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (116.2 g, 0.57 mol) in 500 mL of methanol.[10]

    • Reflux the mixture for 15 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature. The intermediate amino alcohol may precipitate and can be collected by filtration.

  • Oxazolidinone Ring Formation (Cyclization):

    • The crude amino alcohol intermediate from the previous step is dissolved in a suitable solvent such as toluene (1000 mL).[10]

    • Add a cyclizing agent like carbonyldiimidazole (CDI).[3] The exact amount should be determined based on the stoichiometry and purity of the intermediate.

    • The reaction mixture is heated to facilitate the cyclization. Reaction conditions, including temperature and time, may need to be optimized.[11]

  • Work-up and Isolation:

    • After the cyclization is complete, as monitored by TLC or HPLC, the reaction mixture is cooled.

    • The precipitated inorganic salts (e.g., from the use of a base like potassium carbonate in some procedures) are removed by filtration.[10]

    • The filtrate is concentrated under reduced pressure.

    • The resulting solid, which is the desired intermediate 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione, is then cooled, filtered, and dried under vacuum.[10]

Visualization of the Synthetic Workflow

SynthesisWorkflow A 4-(4-Aminophenyl)morpholin-3-one C Amino Alcohol Intermediate A->C Methanol, Reflux B (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione B->C D 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione C->D CDI, Toluene, Heat

Sources

Application

Revolutionizing Biocatalysis: A Guide to Whole-Cell Immobilization Using 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

Introduction: The Imperative for Robust Whole-Cell Biocatalysts In the landscape of modern drug development and industrial synthesis, whole-cell biocatalysts are indispensable tools. They offer a significant advantage ov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Whole-Cell Biocatalysts

In the landscape of modern drug development and industrial synthesis, whole-cell biocatalysts are indispensable tools. They offer a significant advantage over isolated enzymes by providing a natural and stable environment for enzymatic reactions, often circumventing the need for costly cofactor regeneration. However, the practical application of free-cell suspensions is frequently hampered by issues such as challenging product separation, low operational stability, and the inability to be efficiently reused. Cell immobilization addresses these challenges, enhancing the mechanical strength and stability of biocatalysts, thereby paving the way for continuous processing and improved economic feasibility.

This technical guide delves into the application of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione as a sophisticated reagent for the covalent immobilization of whole cells. This molecule offers a unique combination of a reactive chlorohydrin moiety for covalent bond formation and a phthalimide group that influences its chemical properties. We will explore the underlying chemical principles, provide a detailed protocol for its use, and discuss the critical parameters for optimizing the preparation of highly efficient and stable whole-cell biocatalysts. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced immobilization techniques to enhance their biocatalytic processes.

Chemical Properties of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

A thorough understanding of the reagent's properties is paramount for its effective application.

PropertyValue
CAS Number 19667-37-9 (racemic), 148857-42-5 ((S)-enantiomer)
Molecular Formula C₁₁H₁₀ClNO₃[1]
Molecular Weight 239.66 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in many organic solvents, slightly soluble in water

The key functional groups for its role in cell immobilization are the chlorohydrin group (-CH(OH)CH₂Cl) and the phthalimide moiety . The phthalimide group, a derivative of phthalic anhydride and ammonia, is a well-known protecting group for amines in organic synthesis[2]. In this context, it primarily modulates the molecule's solubility and steric properties.

Mechanism of Covalent Immobilization

The immobilization of whole cells using 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is predicated on the covalent reaction between the reagent and nucleophilic groups present on the cell surface. Microbial cell surfaces are rich in functional groups such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH) found in proteins and polysaccharides.

The proposed mechanism involves a nucleophilic substitution reaction where a cell surface amine group attacks the carbon atom bearing the chlorine atom, displacing the chloride ion. This reaction is facilitated by the adjacent hydroxyl group and typically proceeds under mild basic conditions, which deprotonate the amine to increase its nucleophilicity.

Immobilization Mechanism cluster_0 Cell Surface cluster_1 Immobilization Reagent cluster_2 Immobilized Biocatalyst Cell Microbial Cell Amine R-NH₂ (Nucleophile) Reagent 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione Amine->Reagent Nucleophilic Attack ImmobilizedCell Immobilized Cell (Stable Biocatalyst) Reagent->ImmobilizedCell Covalent Bond Formation

Caption: Proposed mechanism of whole-cell immobilization.

This covalent linkage ensures a robust and stable attachment of the cells to a support matrix (if used) or promotes cell aggregation for easier separation.

Detailed Protocol for Whole-Cell Biocatalyst Preparation

This protocol provides a general framework for the immobilization of yeast cells (e.g., Saccharomyces cerevisiae) for applications such as stereoselective ketone reduction. Optimization of specific parameters is highly recommended for different microbial strains and target applications.

Materials and Reagents
  • Yeast cells (Saccharomyces cerevisiae or other desired strain)

  • Growth medium (e.g., YPD broth)

  • 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • Phosphate buffer (100 mM, pH 7.5-8.5)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Sterile deionized water

  • Centrifuge and sterile centrifuge tubes

  • Shaking incubator

  • Spectrophotometer

Experimental Workflow

Experimental Workflow Start Start CellCulture 1. Cell Culture & Harvest Start->CellCulture Washing 2. Cell Washing CellCulture->Washing Suspension 3. Cell Suspension Washing->Suspension Immobilization 5. Immobilization Reaction Suspension->Immobilization ReagentPrep 4. Reagent Preparation ReagentPrep->Immobilization Washing2 6. Washing of Immobilized Cells Immobilization->Washing2 Storage 7. Storage of Biocatalyst Washing2->Storage End End Storage->End

Caption: Step-by-step workflow for whole-cell immobilization.

Step-by-Step Procedure
  • Cell Culture and Harvest:

    • Inoculate the desired microbial cells into a suitable growth medium.

    • Incubate under optimal conditions (e.g., 30°C, 200 rpm) until the desired growth phase is reached (typically late exponential or early stationary phase).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet twice with sterile phosphate buffer (pH 7.5) to remove residual growth medium.

    • Centrifuge as in the previous step after each wash.

  • Cell Suspension:

    • Resuspend the washed cell pellet in phosphate buffer (pH 8.0) to a desired cell concentration (e.g., 10-50 g wet cell weight per liter). A higher pH can enhance the nucleophilicity of cell surface amines.

  • Reagent Preparation:

    • Prepare a stock solution of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione in a minimal amount of a water-miscible organic solvent like DMSO. The concentration will need to be optimized.

  • Immobilization Reaction:

    • Slowly add the reagent solution to the cell suspension while gently stirring. The final concentration of the reagent should be optimized, but a starting point could be in the range of 1-10 mg per gram of wet cell weight.

    • Incubate the mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for a defined period (e.g., 2-6 hours).

  • Washing of Immobilized Cells:

    • After the incubation period, harvest the immobilized cells by centrifugation.

    • Wash the cells several times with phosphate buffer (pH 7.0) to remove any unreacted reagent and by-products.

  • Storage of Biocatalyst:

    • The resulting immobilized cell pellet can be used immediately or stored in a suitable buffer at 4°C for future use. For long-term storage, cryopreservation methods may be explored.

Optimization and Characterization

The success of the immobilization process is highly dependent on the optimization of several key parameters.

ParameterRationale for OptimizationTypical Range
Reagent Concentration Too low may result in incomplete immobilization; too high may lead to cell toxicity or excessive cross-linking, hindering substrate access.0.5 - 20 mg/g wet cells
pH of Reaction A slightly alkaline pH (7.5-8.5) is generally preferred to deprotonate amine groups, increasing their nucleophilicity for the reaction.7.0 - 9.0
Reaction Time Sufficient time is needed for the reaction to proceed to completion, but prolonged exposure could negatively impact cell viability.1 - 8 hours
Temperature Higher temperatures can increase the reaction rate but may compromise cell viability and enzyme activity.20 - 37°C
Cell Density Affects the ratio of reagent to available cell surface functional groups.10 - 100 g/L

Characterization of the immobilized biocatalyst is crucial to validate the success of the procedure. Key characterization methods include:

  • Activity Assays: Compare the specific activity of the immobilized cells to that of free cells.

  • Stability Studies: Evaluate the operational and storage stability of the biocatalyst over time and multiple reaction cycles.

  • Microscopy: Techniques like scanning electron microscopy (SEM) can be used to visualize changes in cell morphology and aggregation.

Applications in Biocatalysis

Whole-cell biocatalysts prepared using this method are particularly well-suited for stereoselective synthesis, a critical process in the pharmaceutical industry. For instance, immobilized yeast cells can be used for the asymmetric reduction of prochiral ketones to chiral alcohols, which are valuable building blocks for active pharmaceutical ingredients. The immobilization enhances the reusability of the biocatalyst, making the process more cost-effective and sustainable.

Safety and Handling

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione represents a valuable tool for the preparation of robust and reusable whole-cell biocatalysts. The covalent immobilization method described in this guide offers a straightforward approach to enhance the operational stability of microbial cells, thereby improving the efficiency and scalability of biocatalytic processes. Through careful optimization of the reaction conditions, researchers can develop highly effective immobilized biocatalysts tailored to their specific synthetic needs, ultimately accelerating innovation in drug development and industrial biotechnology.

References

  • (To be populated with actual references found during the research process)

Sources

Method

Application Notes and Protocols for the Synthesis of Novel β-Amino Alcohols: The Reaction of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione with Aromatic Amines

Introduction: The Significance of Phthalimido-β-Amino Alcohols in Medicinal Chemistry The isoindoline-1,3-dione scaffold, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry. Its pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phthalimido-β-Amino Alcohols in Medicinal Chemistry

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry. Its presence in a molecule can confer a range of desirable pharmacological properties. Historically, the Gabriel synthesis established the utility of phthalimide as a masked form of a primary amine, preventing over-alkylation.[1][2] Today, derivatives of phthalimide are recognized for a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[3][4] The reaction of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione with aromatic amines provides a direct route to a valuable class of compounds: N-protected β-amino alcohols. These molecules are key intermediates in the synthesis of various biologically active compounds and are of significant interest to researchers in drug discovery and development. This guide provides a detailed exploration of this reaction, including its mechanistic underpinnings, a comprehensive experimental protocol, and expected outcomes.

Reaction Mechanism: A Tale of Epoxide Formation and Nucleophilic Attack

The reaction of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione with an aromatic amine proceeds through a two-step sequence initiated by the formation of an epoxide intermediate. This transformation is a classic example of an intramolecular Williamson ether synthesis. In the presence of a base, the hydroxyl group of the chlorohydrin is deprotonated, and the resulting alkoxide attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a reactive N-glycidylphthalimide (N-(2,3-epoxypropyl)phthalimide) intermediate.

This epoxide is then subjected to nucleophilic attack by the aromatic amine. The regioselectivity of this ring-opening reaction is crucial. Under neutral or basic conditions, the nucleophilic amine will preferentially attack the less sterically hindered terminal carbon of the epoxide. This results in the formation of a single major regioisomer, the desired 1-arylamino-3-phthalimido-propan-2-ol. The overall reaction is a powerful method for the stereospecific synthesis of β-amino alcohols from the corresponding chlorohydrin.

Figure 1: General reaction scheme illustrating the in-situ epoxide formation and subsequent nucleophilic ring-opening by an aromatic amine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the reaction of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione with various aromatic amines.

Materials:

  • 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • Substituted aromatic amine (e.g., aniline, p-anisidine, p-chloroaniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Procedure:

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (1.0 eq.).

  • Addition of Amine and Base: Add the aromatic amine (1.1 eq.) and a suitable base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).

  • Solvent Addition: Add a suitable solvent such as ethanol or DMF to the flask. The choice of solvent can influence the reaction rate and yield. Ethanol is a greener option, while DMF can be beneficial for less reactive amines.

  • Reaction: Heat the reaction mixture to reflux (for ethanol) or to a suitable temperature (e.g., 80-100 °C for DMF) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If the reaction was performed in ethanol, filter the mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure. If DMF was used as the solvent, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(3-(arylamino)-2-hydroxypropyl)isoindoline-1,3-dione derivative.[5]

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.[6]

Figure 2: A summary of the experimental workflow for the synthesis of 2-(3-(arylamino)-2-hydroxypropyl)isoindoline-1,3-dione derivatives.

Data Presentation: Expected Outcomes and Characterization

The reaction of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione with various aromatic amines is expected to proceed in good to excellent yields. The reactivity of the aromatic amine will influence the reaction time and yield, with electron-rich anilines generally reacting faster than electron-deficient ones.

Aromatic Amine (Ar-NH₂)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃EthanolReflux6-885-95
p-AnisidineK₂CO₃EthanolReflux4-690-98
p-ChloroanilineEt₃NDMF9012-1675-85
4-(Morpholino)anilineK₂CO₃EthanolReflux5-788-96

Table 1: Representative reaction conditions and expected yields for the synthesis of various 2-(3-(arylamino)-2-hydroxypropyl)isoindoline-1,3-dione derivatives.

Spectroscopic Characterization of a Representative Product: 2-(2-Hydroxy-3-(phenylamino)propyl)isoindoline-1,3-dione

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.88-7.82 (m, 4H, Phthalimide-H), 7.03 (d, J = 8.8 Hz, 2H, Aryl-H), 6.61 (d, J = 8.7 Hz, 2H, Aryl-H), 5.66 (t, J = 6.0 Hz, 1H, NH), 5.16 (d, J = 5.2 Hz, 1H, OH), 4.05-3.97 (m, 1H, CH-OH), 3.69-3.59 (m, 2H, N-CH₂), 3.20-3.14 (m, 1H, Ar-NH-CH₂), 3.05-2.99 (m, 1H, Ar-NH-CH₂).[5]

  • IR (KBr, cm⁻¹): 3400 (O-H stretch), 3350 (N-H stretch), 3050 (Aromatic C-H stretch), 2920 (Aliphatic C-H stretch), 1770 & 1700 (C=O stretch, imide), 1600, 1510 (C=C stretch, aromatic), 1250 (C-N stretch).[6]

  • Mass Spectrometry (ESI+): m/z calculated for C₁₇H₁₆N₂O₃ [M+H]⁺, found corresponding peak.

Trustworthiness and Self-Validation

The protocols described herein are based on established chemical principles and analogous reactions reported in the peer-reviewed literature. The self-validating nature of this protocol lies in the systematic monitoring and characterization steps.

  • Reaction Monitoring: The use of TLC allows for real-time tracking of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of by-products due to prolonged reaction times or elevated temperatures.

  • Spectroscopic Analysis: The comprehensive characterization of the final product by NMR, IR, and mass spectrometry provides unambiguous confirmation of the desired chemical structure. Any deviation from the expected spectral data would indicate the presence of impurities or the formation of an unexpected product, prompting further investigation and optimization.

  • Yield and Purity: The final yield and purity of the product, as determined by chromatographic and spectroscopic methods, serve as a direct measure of the success of the reaction and the effectiveness of the purification protocol.

By adhering to these validation steps, researchers can have a high degree of confidence in the identity and quality of their synthesized compounds.

Conclusion and Future Perspectives

The reaction of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione with aromatic amines is a robust and versatile method for the synthesis of a diverse library of N-protected β-amino alcohols. These compounds are valuable building blocks for the development of novel therapeutic agents. The straightforward nature of the reaction, coupled with the ready availability of a wide range of aromatic amines, makes this an attractive synthetic strategy for medicinal chemists and drug development professionals. Further exploration of this reaction could involve the use of chiral catalysts to achieve enantioselective synthesis, expanding the chemical space of potential drug candidates.

References

  • Hussen, M. S. (2018). Synthesis of 2-aroylisoindoline-1, 3- dione from phthalimide. Semantic Scholar. [Link]

  • Zarghi, A., et al. (2019). Synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives bearing amino acid conjugated anilines. Research in Pharmaceutical Sciences. [Link]

  • iChemical. (n.d.). 2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione. Retrieved from [Link]

  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research. [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Google Patents. (n.d.). Synthesis method of N-(2,3-epoxypropyl) phthalimide.
  • International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis, characterization and analgesic activity of several new N-substituted phthalimide analogues. [Link]

  • ResearchGate. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. [Link]

  • Shylaja, T., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central. [Link]

  • Reddy, M. S., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. ResearchGate. [Link]

  • PubChem. (n.d.). N-(2,3-Epoxypropyl)phthalimide. Retrieved from [Link]

  • Trofimov, B. A., et al. (2020). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. PubMed Central. [Link]

  • Kasideh, A., et al. (2019). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. [Link]

  • Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and biological evaluation of isoindoline-1, 3-dione derivatives. Neliti. [Link]

  • Google Patents. (n.d.). Process for the preparation of linezolid.
  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Hunt, I. (n.d.). Ch22: Gabriel synthesis of RNH2. University of Calgary. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione in Solid-Phase Organic Synthesis

Abstract This technical guide provides an in-depth exploration of the utility of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione as a versatile building block in solid-phase organic synthesis (SPOS). While traditionall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the utility of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione as a versatile building block in solid-phase organic synthesis (SPOS). While traditionally used in solution-phase chemistry, its unique bifunctional nature—a reactive chlorohydrin moiety and a latent primary amine protected by a phthalimide group—presents a compelling case for its application as a novel linker and scaffold in the solid-phase synthesis of diverse small molecules and libraries thereof. These notes offer detailed protocols, mechanistic insights, and expert commentary for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Bifunctional Reagent

Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of complex molecules.[1] The success of SPOS hinges on the judicious selection of solid supports, linkers, and building blocks.[1] 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a derivative of phthalimide, is a molecule of significant synthetic potential that has been largely overlooked in the context of solid-phase applications.

The isoindoline-1,3-dione (phthalimide) moiety is a well-established and robust protecting group for primary amines, famously employed in the Gabriel synthesis.[1][2][3] Its stability to a wide range of reaction conditions, coupled with reliable methods for its cleavage, makes it an attractive component for multi-step solid-phase syntheses.[4] The 3-chloro-2-hydroxypropyl side chain offers two key functionalities: a secondary alcohol and an alkyl chloride. The hydroxyl group provides a handle for immobilization onto various solid supports, particularly acid-labile resins like 2-chlorotrityl chloride resin.[5][6][7] This strategic immobilization transforms the molecule into a versatile linker, paving the way for the synthesis of libraries of compounds with a primary amine functionality at a defined position.

This document will detail a proposed workflow for the use of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione in SPOS, from resin immobilization to the final cleavage of the synthesized product.

Core Concept: A Phthalimide-Protected Amino Alcohol Linker for SPOS

The central proposition of this guide is the use of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione as a linker to introduce a protected primary amine onto a solid support. The secondary hydroxyl group serves as the point of attachment to the resin, leaving the phthalimide-protected amine and the alkyl chloride available for subsequent synthetic manipulations.

Workflow Overview:

workflow cluster_immobilization Immobilization cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage A 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione C Immobilized Linker A->C DIPEA, DCM B 2-Chlorotrityl Chloride Resin B->C D Deprotection of Phthalimide C->D Hydrazine monohydrate E Amine Functionalization D->E Acylation, Alkylation, etc. F Final Product in Solution E->F TFA/DCM

Figure 1: Proposed workflow for the use of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione in SPOS.

Experimental Protocols

Immobilization of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione onto 2-Chlorotrityl Chloride Resin

Rationale: 2-Chlorotrityl chloride (2-CTC) resin is an acid-labile support ideal for the immobilization of molecules bearing hydroxyl or carboxyl groups.[8][9][10] The reaction proceeds via an SN1 mechanism, and the bulky trityl group helps to minimize side reactions. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the alcohol for attachment to the resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

  • 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.

  • Reagent Solution Preparation: In a separate flask, dissolve 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (1.5 equivalents relative to resin loading) and DIPEA (3.0 equivalents) in anhydrous DCM (5 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

Verification of Immobilization: The success of the immobilization can be qualitatively monitored by FT-IR spectroscopy by observing the appearance of the characteristic phthalimide carbonyl stretches (~1770 and 1715 cm⁻¹).[11][12] Quantitative determination of the loading can be achieved by gravimetric analysis (weight gain of the resin) or by cleaving a small amount of the linker from the resin and analyzing the cleaved product by UV-Vis spectroscopy.

Deprotection of the Phthalimide Group on Solid Support

Rationale: The removal of the phthalimide protecting group is typically achieved by hydrazinolysis.[1][2] Hydrazine monohydrate is an effective reagent for this transformation, yielding the free primary amine and the phthalhydrazide byproduct, which can be washed away from the resin-bound product.

Materials:

  • Immobilized resin from step 3.1

  • Hydrazine monohydrate

  • Ethanol (EtOH) or a mixture of EtOH/DCM

  • DMF

  • DCM

Protocol:

  • Resin Swelling: Swell the resin (1.0 g) in a 1:1 mixture of EtOH/DCM (10 mL) for 30 minutes.

  • Deprotection Reaction: Prepare a solution of 10% hydrazine monohydrate in EtOH/DCM. Drain the swelling solvent and add the hydrazine solution (10 mL) to the resin. Agitate the mixture at room temperature for 6-12 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with EtOH (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL) to remove the phthalhydrazide byproduct.

  • Drying: Dry the resin under vacuum.

Verification of Deprotection: The completion of the deprotection can be monitored by the disappearance of the phthalimide carbonyl peaks in the FT-IR spectrum and the appearance of N-H stretching vibrations of the primary amine.[11] A qualitative ninhydrin test can also be performed on a small sample of the resin beads; a positive test (blue color) indicates the presence of a primary amine.

On-Resin Amine Functionalization: Example with Acylation

Rationale: The newly liberated primary amine on the solid support can undergo a wide range of reactions, such as acylation, alkylation, or sulfonylation, allowing for the generation of a diverse library of compounds.[13] Acylation with an acid chloride is a straightforward example.

Materials:

  • Resin with free amine from step 3.2

  • Acid chloride (e.g., benzoyl chloride, 3.0 equivalents)

  • DIPEA (3.0 equivalents)

  • DCM, anhydrous

Protocol:

  • Resin Swelling: Swell the resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes.

  • Acylation Reaction: In a separate flask, dissolve the acid chloride (3.0 eq) and DIPEA (3.0 eq) in anhydrous DCM (5 mL). Add this solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Reaction Monitoring: The progress of the acylation can be followed by FT-IR, observing the disappearance of the amine N-H stretches and the appearance of the amide carbonyl stretch (~1650 cm⁻¹).[11][14][15][16] A negative ninhydrin test would also indicate the complete consumption of the primary amine.

Cleavage of the Final Product from the Resin

Rationale: The 2-chlorotrityl linker is highly acid-labile and can be cleaved under very mild acidic conditions, which preserves most common acid-sensitive protecting groups that might be present on the synthesized molecule.[8][9][17] A solution of trifluoroacetic acid (TFA) in DCM is typically used.

Materials:

  • Functionalized resin from step 3.3

  • Trifluoroacetic acid (TFA)

  • DCM

Protocol:

  • Resin Preparation: Place the dry, functionalized resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 1-5% TFA in DCM.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 30-60 minutes.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude product.

Data Presentation and Analysis

Table 1: Summary of Reaction Conditions and Monitoring Techniques

StepKey ReagentsSolvent(s)TimeTemperatureMonitoring MethodExpected FT-IR Changes
Immobilization 2-CTC Resin, DIPEADCM4 hRTGravimetric, FT-IRAppearance of C=O stretches (~1770, 1715 cm⁻¹)
Deprotection Hydrazine monohydrateEtOH/DCM6-12 hRTNinhydrin test, FT-IRDisappearance of C=O, Appearance of N-H
Acylation Acid Chloride, DIPEADCM2 hRTNinhydrin test, FT-IRDisappearance of N-H, Appearance of amide C=O (~1650 cm⁻¹)
Cleavage TFADCM30-60 minRTTLC, LC-MSN/A (Product in solution)

Reaction Pathway Diagram:

reaction_pathway cluster_resin Solid Support cluster_linker Linker cluster_reagents Reagents cluster_steps Synthetic Steps on Solid Phase Resin 2-Chlorotrityl Chloride Resin Step1 Immobilization Resin->Step1 Linker 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Linker->Step1 Reagent1 1. DIPEA, DCM 2. MeOH (capping) Reagent1->Step1 Reagent2 Hydrazine monohydrate Step2 Deprotection Reagent2->Step2 Reagent3 R-COCl, DIPEA Step3 Functionalization Reagent3->Step3 Reagent4 TFA/DCM Step4 Cleavage Reagent4->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Product Product Step4->Product Final Product

Figure 2: Step-wise reaction pathway for the solid-phase synthesis.

Conclusion and Future Perspectives

The proposed application of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione in solid-phase organic synthesis opens up new avenues for the creation of diverse molecular libraries. Its ability to be readily immobilized on an acid-labile resin and subsequently expose a primary amine for further functionalization makes it a valuable tool for medicinal chemists and drug discovery professionals. The protocols outlined in this guide are based on well-established principles of solid-phase chemistry and provide a solid foundation for further exploration and optimization.

Future work could involve exploring the reactivity of the alkyl chloride moiety on the solid support, potentially as an additional point of diversification. Furthermore, the development of alternative cleavage strategies that leave the phthalimide group intact could lead to the synthesis of phthalimide-containing compounds, which are themselves a class of biologically active molecules.

References

  • Yan, B., et al. (1999). Infrared Spectrum of a Single Resin Bead for Real-Time Monitoring of Solid-Phase Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Mild Cleavage: Utilizing 2-Chlorotrityl Chloride Resin in Synthesis.
  • Alhassan, M., et al. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22, 2840-2845.
  • de la Figuera, N., et al. (2001). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Journal of the Brazilian Chemical Society, 12(6), 739-742.
  • Barlos, K., et al. (1991). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520.
  • Guidechem. (n.d.). 2-(3-Chloro-2-hydroxypropyl)-2H-isoindole-1,3-dione.
  • WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (2021). Using FTIR to Observe Chemical Reactions in Real Time.
  • Master Organic Chemistry. (2023). The Gabriel Synthesis.
  • Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR.
  • Ghorbani-Vaghei, R., & Malaekeh, P. (2017).
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • Chem-St
  • Chemistry LibreTexts. (2023). 24.7: Synthesis of Amines.
  • JASCO Inc. (2024). Monitoring of Reaction using IR Spectroscopy with Fiber Probe.
  • ResearchGate. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™.
  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl chloride resin. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-228). Oxford University Press.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Merck. (n.d.).
  • Szardenings, A. K., et al. (1997). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry, 62(19), 6427-6431.
  • Khan Academy. (n.d.). Gabriel phthalimide synthesis.
  • Merck. (n.d.). Peptide Resin Loading Protocols.
  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines.
  • Khadilkar, B. M., & Bendale, P. M. (1997). Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. Indian Journal of Chemistry - Section B, 36B(6), 534-535.
  • NCERT. (n.d.). Amines. Chemistry Part II: Textbook for Class XII.

Sources

Method

Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Detection of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

Abstract This document provides a comprehensive guide for the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. This compound is a potential genotoxic impurity (PGI) and a known impurity of the anticoagulant drug Rivaroxaban.[1] The protocol herein is designed for researchers, scientists, and drug development professionals requiring a precise analytical method for impurity profiling, quality control, and safety assessment of pharmaceutical substances. The methodology is grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3]

Introduction: The Analytical Challenge

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a small, polar molecule whose detection at trace levels presents a distinct analytical challenge.[4] Its presence in active pharmaceutical ingredients (APIs) like Rivaroxaban necessitates a highly sensitive and selective analytical method to ensure product safety and quality. LC-MS/MS stands as the premier technique for this application due to its ability to combine the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[5][6] This application note details a systematic approach to method development, from sample preparation to final data analysis, providing the scientific rationale behind each step to ensure a robust and reproducible assay.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a successful LC-MS/MS method.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₃[7][8]
Molecular Weight 239.655 g/mol [1][7]
Monoisotopic Mass 239.0349209 Da[1][7]
Topological Polar Surface Area 57.6 Ų[1][7]
XLogP3 1.5[1]
Appearance Solid[8][9]
Melting Point 92-97°C[10]
Boiling Point (Predicted) 405.4 ± 35.0 °C[10]

The presence of hydroxyl and carbonyl functional groups, along with a moderate polar surface area, suggests that this compound will exhibit good solubility in polar organic solvents and will be amenable to reverse-phase chromatography with appropriate mobile phase selection.

Experimental Workflow & Causality

The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve optimal chromatographic separation and mass spectrometric detection.

LC-MS/MS Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Protein Precipitation or Liquid-Liquid Extraction Sample->Extraction Isolate Analyte Evaporation Dry Down Extraction->Evaporation Concentrate Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Prepare for Injection LC_Separation Reverse-Phase UPLC/HPLC Separation Reconstitution->LC_Separation Inject MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Elute & Ionize Integration Peak Integration MS_Detection->Integration Acquire Data Quantification Quantification & Reporting Integration->Quantification Generate Results

Caption: A streamlined workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione analytical standard (Purity ≥95%)[8][9]

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is highly recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, Type I (18.2 MΩ·cm)

  • Drug substance/product matrix for spiking

Sample Preparation: Rationale and Protocol

The goal of sample preparation is to extract the analyte from the sample matrix while removing interfering components that could cause ion suppression or clog the analytical column.[11][12][13] Given the analyte's properties and the common matrices in pharmaceutical analysis, two primary approaches are recommended: Protein Precipitation (PPT) for biological matrices and a simple Dilute-and-Shoot for drug substances.

Protocol 1: Protein Precipitation (for Plasma/Serum)

This method is fast and effective for high-protein matrices.[12]

  • Spiking: Spike 100 µL of blank plasma/serum with the analyte and internal standard working solutions.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The cold solvent enhances protein crashing.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures compatibility with the LC system and focuses the analyte band at the head of the column.

  • Injection: Inject into the LC-MS/MS system.

Protocol 2: Dilute-and-Shoot (for Drug Substance)

This is the simplest approach when the matrix is relatively clean.

  • Weighing: Accurately weigh a known amount of the drug substance.

  • Dissolution: Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.

  • Dilution: Perform serial dilutions with the initial mobile phase to bring the expected impurity concentration into the calibration range. Spike with the internal standard during the final dilution step.

  • Injection: Inject directly into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters serve as a robust starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

The goal is to achieve a sharp peak shape and good retention, moving the analyte away from the solvent front where matrix effects are most pronounced.[4][14]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, e.g., Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)C18 provides excellent retention for moderately polar compounds. Sub-2 µm particles offer high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common modifier that aids in protonation for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic solvent for LC-MS due to its low viscosity and UV transparency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial conditionsA generic gradient to start; should be optimized to provide a retention time of 2-3 minutes.[14]
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA small injection volume minimizes peak distortion.

Mass Spectrometry (MS) Parameters

The analyte contains a secondary alcohol and a tertiary amine within the isoindoline ring structure, making it highly suitable for positive mode electrospray ionization (ESI+).

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of basic nitrogen and hydroxyl groups facilitates protonation ([M+H]⁺).
Precursor Ion m/z 240.0Corresponding to the [M+H]⁺ of the monoisotopic mass (239.03).
Product Ions To be determined empiricallyLikely fragments would result from the loss of water (H₂O), chloropropanol side chain, or cleavage within the isoindoline ring.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides superior sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.
Collision Energy (CE) To be optimizedThe CE must be optimized for each MRM transition to maximize the abundance of the product ion.
Source Temp. To be optimized (e.g., 500°C)Dependent on the specific mass spectrometer.
Gas Flows To be optimizedNebulizer, heater, and curtain gas flows should be optimized for maximum signal intensity.

digraph "MRM_Logic" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: MRM Detection Logic"];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#34A853"];

"Precursor_Ion" [label="Precursor Ion [M+H]⁺\nm/z 240.0", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Q1" [label="Quadrupole 1 (Q1)\nMass Filter", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; "Collision_Cell" [label="Quadrupole 2 (q2)\nCollision Cell (CID)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Product_Ions" [label="Product Ions\n(Fragments)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Q3" [label="Quadrupole 3 (Q3)\nMass Filter", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; "Detector" [label="Detector", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Precursor_Ion" -> "Q1" [label="Selects only m/z 240.0"]; "Q1" -> "Collision_Cell" [label="Transmits"]; "Collision_Cell" -> "Product_Ions" [label="Fragment"]; "Product_Ions" -> "Q3" [label="Selects specific\nproduct ions"]; "Q3" -> "Detector" [label="Quantify"]; }

Caption: The principle of selective detection using MRM in a triple quadrupole MS.

Method Validation

Once the method is developed, it must be validated to demonstrate its fitness for purpose.[2] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines.[2][15][16]

Summary of Validation Parameters

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To demonstrate a proportional response to concentration.Correlation coefficient (r²) > 0.99. Calibrators should be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured value to the true value.Mean recovery of 85-115% at multiple concentrations.
Precision Repeatability and intermediate precision of the method.Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Typically Signal-to-Noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified reliably.Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision.
Matrix Effect To assess the impact of matrix components on ionization.%CV of peak areas of post-extraction spiked samples should be ≤ 15%.
Stability To evaluate analyte stability under various conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion & Field-Proven Insights

This application note provides a detailed, scientifically-grounded protocol for the LC-MS/MS analysis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. The causality behind each step—from sample preparation designed to minimize matrix effects to the specific LC-MS/MS parameters chosen for optimal sensitivity—is explained to empower the analyst. By starting with the proposed conditions and following the validation framework, laboratories can implement a reliable and robust method crucial for the safety and quality assessment of pharmaceutical products. It is critical to remember that while these guidelines provide a strong foundation, empirical optimization on the specific instrumentation available is paramount for achieving the highest level of performance.[5]

References

  • (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione - PubChem. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available from: [Link]

  • Sample Preparation in LC-MS | PDF - Slideshare. Available from: [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree. Available from: [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - NIH. Available from: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available from: [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis - ResearchGate. Available from: [Link]

  • (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione Request for Quotation - ChemBK. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery - Drug Target Review. Available from: [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know - YouTube. Available from: [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples - ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. Available from: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance - LCGC. Available from: [Link]

Sources

Application

Application Note: High-Purity Recovery of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione via Optimized Recrystallization

Abstract This application note provides a detailed protocol for the purification of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key intermediate in pharmaceutical synthesis, through recrystallization. The method...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key intermediate in pharmaceutical synthesis, through recrystallization. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity and yield. This guide elucidates the principles of solvent selection, a step-by-step recrystallization workflow, and methods for post-purification analysis to validate the final product's integrity.

Introduction: The Rationale for Recrystallization

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a solid organic compound that often requires purification to remove by-products and unreacted starting materials from its synthesis.[1][2][3] Recrystallization is a robust and widely used technique for the purification of solid compounds in both laboratory and industrial settings.[4] The fundamental principle of this technique hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5][6][7] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point.[6][8] Upon controlled cooling of the saturated hot solution, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[5][9]

The structural features of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, namely the polar phthalimide ring system and the hydroxyl group, suggest that moderately polar solvents will be effective for its recrystallization. Based on solubility data of the parent compound, phthalimide, which shows good solubility in acetone and ethyl acetate, and lower solubility in alcohols, we can infer a suitable starting point for solvent selection.[8][10] This application note will guide the user through a systematic approach to solvent screening and the subsequent large-scale purification.

Materials and Equipment

2.1. Reagents:

  • Crude 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • Ethanol (95% or absolute)

  • Isopropanol

  • Methanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Celite® or other filter aid (optional)

2.2. Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser (for reflux)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatulas

  • Glass stirring rods

  • Melting point apparatus

  • Balance (analytical or top-pan)

  • Oven or vacuum desiccator for drying

Experimental Protocols

3.1. Part A: Small-Scale Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[9] The ideal solvent should satisfy the following criteria:

  • The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[6]

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[8]

  • The solvent should not react with the compound.[7][8]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[10]

This protocol outlines a systematic approach to screen for the optimal solvent.

Solvent Screening Workflow:

cluster_screening Solvent Screening Protocol A Place ~50 mg of crude product into separate test tubes B Add a potential solvent dropwise at room temperature A->B C Observe solubility. If soluble, solvent is unsuitable. If insoluble, proceed. B->C D Heat the suspension gently with stirring C->D Insoluble E Add more solvent dropwise until the solid just dissolves D->E F Allow the solution to cool slowly to room temperature E->F G Cool further in an ice bath F->G H Observe crystal formation G->H I Evaluate crystal quality and quantity H->I cluster_recrystallization Preparative Recrystallization Workflow A Dissolve crude product in a minimum amount of hot solvent B Decolorize with activated carbon (optional) A->B C Perform hot gravity filtration to remove insoluble impurities B->C D Allow the filtrate to cool slowly and undisturbed C->D E Induce crystallization if necessary (scratching, seed crystal) D->E F Cool in an ice bath to maximize yield E->F G Isolate crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry the purified crystals H->I

Caption: Step-by-step preparative recrystallization workflow.

Procedure:

  • Dissolution: Place the crude 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (ethanol or isopropanol) to its boiling point. Add a small portion of the hot solvent to the flask containing the crude solid and begin stirring and heating. Continue to add the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield. [11]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution. Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Gravity Filtration: To remove insoluble impurities (and activated carbon if used), perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and receiving flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystals do not form, induce crystallization by gently scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of the pure compound. [11]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in an oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator to remove all traces of the solvent.

Verification of Purity

The purity of the recrystallized 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione should be assessed to validate the success of the purification process.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). The melting point of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is reported to be in the range of 92-97 °C. [11]A broad melting point range indicates the presence of impurities.

  • Spectroscopic Analysis: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

  • Chromatographic Analysis: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product by comparing it to the crude material.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Scratch the inner wall of the flask with a glass rod or add a seed crystal. [11]
Oiling out occurs The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.
High concentration of impurities.Consider pre-purification by column chromatography before recrystallization.
Low recovery yield Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated.
Crystals were washed with warm solvent.Always wash crystals with ice-cold solvent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are often flammable. Avoid open flames and use a heating mantle or steam bath for heating.

  • Consult the Safety Data Sheet (SDS) for 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione and all solvents used for detailed hazard information.

References

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 19667-37-9 | Product Name : 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]

  • Google Patents. (n.d.). US9643939B1 - Process for the preparation of linezolid.
  • ResearchGate. (2023, September 5). Synthesis and crystal structure of 2-(3-oxo-3-phenylpropyl)isoindoline-1,3-dione, C17H13NO3. Retrieved from [Link]

Sources

Method

Application Note & Protocol: A Robust and Scalable Synthesis of Linezolid Employing a Phthalimide-Protected Intermediate

Abstract This document provides a comprehensive guide to the synthesis of the oxazolidinone antibiotic, Linezolid. The described methodology utilizes the key intermediate, 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dion...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of the oxazolidinone antibiotic, Linezolid. The described methodology utilizes the key intermediate, 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, offering a reliable and scalable route. This approach circumvents the use of hazardous reagents like n-butyllithium and cryogenic conditions, which are often cited as drawbacks in other synthetic pathways.[1][2] The protocol herein details a step-by-step procedure, from the synthesis of the phthalimide-protected chlorohydrin to the final acetylation, yielding Linezolid. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth technical details and the scientific rationale behind the experimental choices.

Introduction and Scientific Rationale

Linezolid is a crucial antibiotic belonging to the oxazolidinone class, effective against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The development of efficient and industrially viable synthetic routes to Linezolid is of significant interest. The synthetic strategy outlined in this application note proceeds through a phthalimide-protected intermediate, which offers several advantages. The use of phthalimide as a protecting group for the primary amine is a well-established and robust method in organic synthesis. It allows for the selective introduction of the amine functionality late in the synthetic sequence, preventing undesired side reactions. This method avoids some of the more challenging aspects of other reported syntheses, such as those requiring cryogenic temperatures (-78 °C) or pyrophoric reagents like n-butyllithium.[1][2]

The overall synthetic approach involves the initial formation of a chlorohydrin with a protected amine, followed by coupling with the aromatic core of Linezolid, and subsequent deprotection and acetylation. This convergent synthesis is efficient and amenable to scale-up.

Overall Synthetic Scheme

The synthesis of Linezolid via the 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione intermediate can be summarized in the following four key steps:

  • Synthesis of (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione: Reaction of phthalimide with (S)-epichlorohydrin.

  • Coupling with 3-Fluoro-4-morpholinylaniline: N-alkylation of 3-fluoro-4-morpholinylaniline with the synthesized chlorohydrin intermediate.[1]

  • Deprotection of the Phthalimide Group: Removal of the phthalimide protecting group to yield the primary amine.[1]

  • Acetylation to Linezolid: Final N-acetylation of the primary amine to afford Linezolid.[1]

Linezolid Synthesis Workflow A Phthalimide + (S)-Epichlorohydrin B Step 1: Synthesis of (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione A->B C (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione B->C E Step 2: N-Alkylation (Coupling Reaction) C->E D 3-Fluoro-4-morpholinylaniline D->E F Phthalimide-protected Linezolid Intermediate E->F G Step 3: Deprotection (Hydrazine Hydrate) F->G H Linezolid Amine Intermediate G->H I Step 4: Acetylation (Acetic Anhydride) H->I J Crude Linezolid I->J K Purification (Recrystallization) J->K L Pure Linezolid K->L

Caption: Overall workflow for the synthesis of Linezolid.

Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
PhthalimideC₈H₅NO₂147.1385-41-6
(S)-EpichlorohydrinC₃H₅ClO92.5267843-74-7Chiral starting material.
3-Fluoro-4-morpholinylanilineC₁₀H₁₃FN₂O196.22160539-71-3
Hydrazine HydrateH₆N₂O50.067803-57-8Use with caution, toxic.
Acetic AnhydrideC₄H₆O₃102.09108-24-7Corrosive.
TriethylamineC₆H₁₅N101.19121-44-8Base, handle in a fume hood.
IsopropanolC₃H₈O60.1067-63-0Solvent.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Solvent.
MethanolCH₄O32.0467-56-1Solvent.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent.
AcetoneC₃H₆O58.0867-64-1Solvent.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

Rationale: This step involves the ring-opening of the epoxide, (S)-epichlorohydrin, by phthalimide. The use of a base like methylamine or diethylamine in a catalytic amount can facilitate the reaction.[3] The stereochemistry of the starting epichlorohydrin is crucial for obtaining the desired enantiomer of Linezolid.

Procedure:

  • To a suspension of 1H-isoindole-1,3(2H)-dione (phthalimide) (100 g, 0.68 moles) and a catalytic amount of a suitable base (e.g., methylamine, 10 g) in isopropanol (200 ml), add (S)-epichlorohydrin (100 g, 1.08 moles).[3]

  • Heat the reaction mixture to 60 °C and maintain this temperature for approximately 5 hours, with continuous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can often be isolated by filtration after the addition of water to precipitate the solid. Wash the solid with water and dry under vacuum to yield (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Step 2: Coupling of (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione with 3-Fluoro-4-morpholinylaniline

Rationale: This is a nucleophilic substitution reaction where the amine of 3-fluoro-4-morpholinylaniline displaces the chloride in the previously synthesized intermediate. This reaction forms the crucial C-N bond that connects the two main fragments of the Linezolid molecule. The reaction is typically carried out in a polar aprotic solvent like DMF.

Procedure:

  • In a reaction vessel, dissolve 3-fluoro-4-morpholinylaniline in a suitable solvent such as isopropanol.

  • Add (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione to the solution.

  • Heat the reaction mixture to reflux (approximately 80-88 °C) and maintain for 20-24 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, distill off the isopropanol.[4]

  • Add N,N-dimethylformamide (DMF) to the reaction mass.[4]

  • The intermediate, (S)-N-[[3-[3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide, can be isolated by standard work-up procedures, which may include extraction and purification by column chromatography if necessary.

Step 3: Deprotection of the Phthalimide Group

Rationale: The phthalimide protecting group is cleaved to reveal the primary amine. This is commonly achieved by treatment with hydrazine hydrate in a protic solvent like methanol. The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired free amine.

Procedure:

  • Dissolve the phthalimide-protected intermediate from Step 2 in methanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture at approximately 68-70 °C until the reaction is complete (as monitored by TLC).[4]

  • After completion, distill off the methanol.[4]

  • The resulting crude amine can be taken to the next step after a simple work-up, which may involve partitioning between an organic solvent like dichloromethane (DCM) and water.

Step 4: Acetylation to Yield Linezolid

Rationale: The final step is the acetylation of the primary amine to form the acetamide group present in Linezolid. Acetic anhydride is a common and effective acetylating agent for this transformation. A mild base like triethylamine is often added to neutralize the acetic acid byproduct.

Procedure:

  • Dissolve the crude amine from Step 3 in a suitable solvent like acetone or ethyl acetate.

  • Cool the solution to 0-5 °C in an ice bath.[2]

  • Slowly add acetic anhydride followed by the dropwise addition of triethylamine, maintaining the temperature at 0-5 °C.[2]

  • Stir the reaction mixture at this temperature for 1-2 hours.[2]

  • The reaction may be gently warmed or refluxed for a short period to ensure completion.[2]

  • Cool the reaction mixture again to 0-5 °C to induce crystallization of the crude Linezolid.[2]

  • Filter the solid, wash with cold acetone and then with water, and dry under vacuum to obtain crude Linezolid.[2]

Purification and Characterization

Purification: The crude Linezolid can be purified by recrystallization from a suitable solvent such as methanol or isopropanol to obtain the desired polymorphic form with high purity.[4]

Characterization: The identity and purity of the synthesized Linezolid and its intermediates should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates. A reversed-phase C18 column is typically used. The purity of the final Linezolid should be >99%.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.

  • Acetic anhydride is corrosive and a lachrymator.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

  • WO2015162622A1 - Process for preparation of linezolid.
  • WO2011077310A1 - Process for the preparation of linezolid.
  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019). ResearchGate. [Link]

  • Synthesis planning for linezolid (1). In the synthetic strategy... (n.d.). ResearchGate. [Link]

  • 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. (n.d.). precisionFDA. [Link]

  • US9643939B1 - Process for the preparation of linezolid.
  • Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline- 1, 3-dione. (n.d.). ResearchGate. [Link]

  • Isolation and characterization of process-related impurities in linezolid. (2002). PubMed. [Link]

  • 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione. (n.d.). NIH. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. (n.d.). [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). NIH. [Link]

  • 2-(2-Hydroxyphenyl)isoindoline-1,3-dione | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione. (n.d.). PMC - NIH. [Link]

Sources

Application

Application Note: Real-Time Monitoring of "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" Alkylation Reactions

Abstract This technical guide provides a comprehensive framework for monitoring the progress of alkylation reactions involving 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This phthalimide derivative is a key inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for monitoring the progress of alkylation reactions involving 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This phthalimide derivative is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Precise control and monitoring of its alkylation are critical for maximizing yield, ensuring purity, and maintaining batch-to-batch consistency in drug development and manufacturing. This note details the underlying reaction mechanisms and presents validated, step-by-step protocols for several analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction: The Imperative for In-Process Reaction Monitoring

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione serves as a versatile building block, primarily due to its reactive chlorohydrin moiety. Alkylation of this functional group, typically with nucleophiles such as amines or thiols, is a key step in synthesizing a range of therapeutic agents.[2] However, the reaction pathway is not always straightforward. The potential for side-product formation, such as the generation of an epoxide intermediate or over-alkylation, necessitates careful monitoring.

Simply allowing the reaction to proceed for a fixed duration is inefficient and can lead to:

  • Reduced Yield: Incomplete conversion of the starting material.

  • Impurity Generation: Formation of undesired side-products that complicate downstream purification.

  • Process Variability: Inconsistent product quality between batches.

Real-time or quasi-real-time reaction monitoring provides the data needed to make informed decisions about process parameters, such as temperature adjustments or determining the optimal reaction endpoint.[3] This approach is fundamental to modern process analytical technology (PAT) and quality by design (QbD) paradigms in the pharmaceutical industry.[4]

Reaction Mechanism: Understanding the Chemical Transformation

The alkylation of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione typically proceeds via a nucleophilic substitution (SN2) pathway. Under basic conditions, the hydroxyl group can be deprotonated, leading to an intramolecular cyclization that forms a highly reactive epoxide intermediate, 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione.[2] This epoxide is then readily opened by the chosen nucleophile (e.g., an amine). Alternatively, a strong nucleophile can directly displace the chloride ion.

Key species to monitor:

  • Starting Material: 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • Nucleophile: The alkylating agent (e.g., primary/secondary amine)

  • Product: The desired N-alkylated phthalimide derivative

  • Potential Intermediates/Side-Products: Epoxide intermediate, di-alkylation products.

Monitoring the disappearance of the starting material and the appearance of the product is the primary goal of the analytical methods described herein.

Analytical Methodologies and Protocols

The choice of monitoring technique depends on factors like required speed, desired precision, and available instrumentation.[5] A multi-technique approach often provides the most comprehensive understanding of the reaction profile.

3.1. Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment

TLC is an invaluable tool for fast, qualitative monitoring of reaction progress.[6][7][8] By comparing the spotting of the reaction mixture over time to standards of the starting material and product, one can quickly visualize the conversion.

Protocol for TLC Monitoring:

  • Plate Preparation: Use silica gel 60 F254 plates.[8] Lightly draw a starting line with a pencil approximately 1 cm from the bottom.

  • Standard Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the starting material, 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, and the expected product (if available) in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Reaction Sampling (Time Point Zero): Before initiating the reaction (e.g., before adding the nucleophile or catalyst), take a small aliquot (1-2 drops) of the reaction mixture, dilute it in a vial with ethyl acetate (approx. 0.5 mL), and label it "T=0".

  • Spotting: Using separate capillary tubes, spot the starting material standard, the "T=0" sample, and a co-spot (both starting material and T=0 on the same spot) on the starting line.

  • Initiate Reaction & Subsequent Sampling: Begin the reaction. At regular intervals (e.g., 15 min, 30 min, 60 min), take further aliquots, dilute as before, and spot them on the TLC plate.

  • Development: Develop the plate in a chamber with an appropriate mobile phase. A good starting point for this class of compounds is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) . Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: After the solvent front reaches near the top of the plate, remove it, mark the solvent front, and dry the plate. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective if compounds are not UV-active.

  • Interpretation: The starting material spot should diminish in intensity over time, while a new spot corresponding to the more polar (usually lower Rf) product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

3.2. High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

HPLC is the gold standard for quantitative analysis in pharmaceutical development, offering high resolution and sensitivity.[4][9][10] It allows for accurate determination of the concentration of reactants and products, providing precise data on reaction kinetics and purity.

Protocol for HPLC Monitoring:

  • System & Column: A standard HPLC system with a UV-Vis detector is suitable.[5] The phthalimide group has a strong UV chromophore, making detection straightforward (typically around 220-240 nm). A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often best for separating the starting material, product, and any impurities.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Example Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation:

    • At each time point, withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it into a known, larger volume (e.g., 950 µL) of mobile phase or a suitable solvent in an HPLC vial. This "quenching" stops the reaction and prepares the sample for analysis.

    • Ensure the final concentration is within the linear range of the detector.

  • Analysis: Inject the prepared samples. The starting material will have a characteristic retention time. As the reaction progresses, its peak area will decrease, while the peak for the product will appear and increase.

  • Data Interpretation: By plotting the peak area (or % area) of the starting material and product against time, a kinetic profile of the reaction can be generated. The reaction is complete when the starting material peak area falls below a predetermined threshold (e.g., <1% of the total peak area).

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR provides detailed structural information and can be used for quantitative monitoring without the need for chromatographic separation.[11][12][13] By identifying unique, well-resolved peaks for the reactant and product, their relative concentrations can be determined over time.

Protocol for NMR Monitoring:

  • Instrumentation: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.[14]

  • Solvent and Standard: The reaction should ideally be run in a deuterated solvent (e.g., DMSO-d6, CDCl3). If this is not feasible, aliquots must be taken, the reaction solvent evaporated, and the residue redissolved in a deuterated solvent. An internal standard with a known concentration and a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) should be added for accurate quantification.

  • Spectral Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture at T=0. Identify characteristic peaks for the starting material. Key signals for 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione include the protons on the chloropropyl chain (methine -CH(OH)- and methylene -CH2Cl and -CH2N=).

    • Initiate the reaction.

    • Acquire spectra at regular intervals.[12][15]

  • Data Interpretation:

    • Monitor the disappearance of the starting material's characteristic peaks and the appearance of new signals corresponding to the product. For example, the chemical shift of the protons adjacent to the site of alkylation will change significantly.

    • The ratio of the integrals of a product peak to a starting material peak (or to the internal standard) provides a quantitative measure of the reaction's progress.[15] Plotting this ratio over time yields the reaction kinetics.

Comparative Analysis of Monitoring Techniques
TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationInstrumentation Cost
TLC Separation by polarity on a stationary phaseQualitative/Semi-quantitativeVery Fast (<10 min)Limited (Rf value)Very Low
HPLC-UV Separation by polarity in a column, UV detectionYes (High Precision)Slower (5-20 min)Limited (retention time)Moderate
NMR Nuclear spin in a magnetic fieldYes (High Accuracy)Fast (1-5 min)High (Detailed Structure)High
Workflow Visualization

The following diagram illustrates a typical workflow for monitoring the alkylation reaction.

ReactionMonitoringWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring Cycle cluster_workup Completion Start Setup Reaction Vessel & Reagents T0 Take T=0 Aliquot Start->T0 Initiate Initiate Reaction (Add Nucleophile/Heat) T0->Initiate Wait Wait (e.g., 30 min) Initiate->Wait Sample Take Aliquot (T=x) Wait->Sample Analysis Perform Analysis (TLC, HPLC, or NMR) Sample->Analysis Decision Is Reaction Complete? Analysis->Decision Decision->Wait No Workup Quench Reaction & Proceed to Work-up/Purification Decision->Workup Yes

Caption: Workflow for Alkylation Reaction Monitoring.

Conclusion

Effective monitoring of the alkylation of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is essential for robust and reproducible synthesis. For rapid, low-cost qualitative checks, TLC is the method of choice. For precise, quantitative data crucial for process development and quality control, HPLC is unparalleled. NMR offers the unique advantage of providing detailed structural information alongside quantitative data, making it a powerful tool for mechanistic studies and troubleshooting. By implementing these protocols, researchers and drug development professionals can gain critical insights into their reaction, leading to improved outcomes and more efficient process optimization.

References
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. [Link]

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Alkylation Reactions. (n.d.). Mettler Toledo. [Link]

  • Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Magritek. [Link]

  • Thin Layer Chromatography and Phthalimides. (n.d.). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. (2011). Der Pharma Chemica. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2021). ACS Publications. [Link]

  • Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. (2020). ACS Publications. [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). MDPI. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (2011). Pharmaceutical Technology. [Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2022). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" reactions

Welcome to the technical support center for the synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yields, and ensure the purity of your final product.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common issues encountered during the synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, presented in a question-and-answer format to directly tackle specific experimental problems.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in this reaction, which is a variation of the Gabriel synthesis involving the nucleophilic ring-opening of epichlorohydrin by phthalimide, can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Stoichiometry:

  • Phthalimide Purity: Ensure your phthalimide is pure and dry. The presence of phthalic acid can neutralize the base and inhibit the formation of the phthalimide anion, a necessary nucleophile.

  • Epichlorohydrin Quality: Use freshly distilled or a recently purchased bottle of epichlorohydrin. Over time, epichlorohydrin can hydrolyze to form 3-chloro-1,2-propanediol, which will not react with phthalimide.[1]

  • Solvent Purity: The solvent, typically a polar aprotic solvent like DMF or a protic solvent like isopropanol, must be anhydrous. Water can lead to the hydrolysis of epichlorohydrin and can also affect the solubility and reactivity of the phthalimide salt.

  • Stoichiometry: While a 1:1 molar ratio of phthalimide to epichlorohydrin is theoretically required, using a slight excess of epichlorohydrin (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.[1]

2. Reaction Conditions:

  • Base Selection and Amount: The choice and amount of base are critical. Potassium carbonate (K₂CO₃) is a commonly used weak base. A catalytic amount is often sufficient to deprotonate the phthalimide and initiate the reaction.[1] Stronger bases like potassium tert-butoxide can also be used, but may promote side reactions if not carefully controlled.

  • Temperature Control: The reaction temperature needs to be optimized. While heating is necessary to drive the reaction, excessive temperatures can lead to the formation of side products. A typical reflux temperature in isopropanol (around 82 °C) is a good starting point.[1]

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion of the starting materials, while excessively long reaction times can lead to the formation of degradation products.

3. Inefficient Work-up and Purification:

  • Product Isolation: Ensure that the product is efficiently extracted from the reaction mixture. The product has moderate polarity, so choosing the right extraction solvent is important.

  • Purification Losses: Losses can occur during recrystallization or column chromatography. Optimize your purification procedure to minimize these losses.

Question 2: I am observing multiple spots on my TLC plate, even after the reaction seems complete. What are the likely side products?

Answer:

The formation of multiple products is a common issue. Understanding the potential side reactions is key to identifying these impurities and adjusting your protocol to minimize their formation.

Potential Side Products:

  • Bis-adduct Formation: The hydroxyl group of the desired product, 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, can act as a nucleophile and react with another molecule of epichlorohydrin. This leads to the formation of a higher molecular weight bis-adduct. Using a slight excess of phthalimide can sometimes suppress this side reaction.

  • Hydrolysis of Epichlorohydrin: As mentioned earlier, any water present in the reaction mixture can lead to the formation of 3-chloro-1,2-propanediol. This impurity is often water-soluble and can be removed during the work-up.

  • Formation of the Regioisomer: While the nucleophilic attack of the phthalimide anion is expected to occur at the less sterically hindered terminal carbon of the epoxide ring, a small amount of the regioisomer, 2-(2-chloro-1-hydroxypropyl)isoindoline-1,3-dione, may form, especially at higher temperatures.

  • Unreacted Phthalimide: Incomplete reaction will leave unreacted phthalimide in your crude product. This can often be removed by filtration if it is not soluble in the reaction solvent at room temperature, or by adjusting the pH during workup to keep it in the aqueous layer.

The following diagram illustrates the main reaction and potential side reactions:

reaction_pathway Phthalimide Phthalimide Phthalimide_anion Phthalimide Anion Phthalimide->Phthalimide_anion Base (e.g., K₂CO₃) Epichlorohydrin Epichlorohydrin Desired_Product 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione (Desired Product) Epichlorohydrin->Desired_Product Nucleophilic Ring Opening Bis_Adduct Bis-adduct Epichlorohydrin->Bis_Adduct Side Reaction Hydrolysis_Product 3-Chloro-1,2-propanediol (Hydrolysis Product) Epichlorohydrin->Hydrolysis_Product H₂O Phthalimide_anion->Desired_Product Nucleophilic Ring Opening Desired_Product->Bis_Adduct Side Reaction

Caption: Reaction scheme for the synthesis of the target compound and potential side products.

Question 3: My purified product shows a broad melting point, suggesting impurities. How can I improve the purification process?

Answer:

Effective purification is crucial for obtaining a high-quality product. A combination of techniques may be necessary.

1. Work-up Procedure:

  • Filtration: After the reaction is complete, cool the mixture and filter off any insoluble material, such as excess potassium carbonate and unreacted phthalimide.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove any water-soluble impurities like 3-chloro-1,2-propanediol and salts. A wash with a saturated sodium bicarbonate solution can help remove any acidic impurities.

2. Recrystallization:

  • Solvent Selection: Recrystallization is an effective method for purifying the final product. A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems for N-substituted phthalimides include ethanol/water, isopropanol, or ethyl acetate/hexane.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to form well-defined crystals. Cool the flask in an ice bath to maximize crystal formation before filtering.

3. Column Chromatography:

  • When to Use: If recrystallization does not yield a pure product, flash column chromatography is a good option.

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. You will need to determine the optimal eluent system by running TLC plates with different solvent ratios. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The desired product should have an Rf value of around 0.3-0.4 for good separation.

Here is a general workflow for troubleshooting and purification:

troubleshooting_workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Base) Start->Check_Conditions Analyze_Side_Products Identify Side Products via TLC/NMR Check_Reagents->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Optimize_Workup Refine Work-up and Extraction Analyze_Side_Products->Optimize_Workup Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Optimize_Workup->Optimize_Purification Successful_Product High Yield, Pure Product Optimize_Purification->Successful_Product

Caption: A systematic workflow for troubleshooting low yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction? Can I run the reaction without it?

A1: The base is crucial for deprotonating the phthalimide. The N-H bond in phthalimide is acidic (pKa ≈ 8.3) due to the two electron-withdrawing carbonyl groups. The resulting phthalimide anion is a potent nucleophile that attacks the epoxide ring of epichlorohydrin. Without a base, the reaction will not proceed at a reasonable rate, as neutral phthalimide is a much weaker nucleophile.

Q2: Can I use a different solvent for this reaction?

A2: Yes, other solvents can be used, but the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by solvating the cation of the phthalimide salt, leaving the anion more nucleophilic. However, these solvents have high boiling points and can be difficult to remove. Protic solvents like isopropanol are also effective and are generally easier to handle and remove.[1]

Q3: Is it possible to control the stereochemistry of the product?

A3: Yes, the stereochemistry of the product is determined by the stereochemistry of the starting epichlorohydrin. The reaction proceeds via an SN2 mechanism, which involves an inversion of configuration at the carbon atom that is attacked. Therefore, if you start with (S)-epichlorohydrin, you will obtain the (R)-product, and if you start with (R)-epichlorohydrin, you will get the (S)-product.

Q4: How can I confirm the structure of my final product?

A4: The structure of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: You should be able to identify characteristic peaks for the aromatic protons of the phthalimide group, as well as the protons of the -CH₂-CH(OH)-CH₂Cl side chain.

  • ¹³C NMR: This will show the distinct carbon signals for the carbonyl groups, the aromatic carbons, and the carbons of the side chain.

  • FT-IR: Look for the characteristic C=O stretching vibrations of the imide group (typically two bands around 1770 and 1700 cm⁻¹) and a broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).

  • Mass Spectrometry: This will confirm the molecular weight of your compound.

Experimental Protocols

Standard Protocol for the Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Phthalimide

  • Epichlorohydrin

  • Potassium carbonate (anhydrous)

  • Isopropanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalimide (1.0 eq.), potassium carbonate (0.1 eq.), and anhydrous isopropanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add epichlorohydrin (1.1 eq.) to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 5-7 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., isopropanol or ethyl acetate/hexane).

Reagent Molar Ratio Purpose
Phthalimide1.0Nucleophile precursor
Epichlorohydrin1.1Electrophile
Potassium Carbonate0.1Base (catalyst)
Isopropanol-Solvent

Table 1. Recommended reagent stoichiometry for the synthesis.

References

  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
  • Google Patents. (2005). Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide. WO2007074686A1.
  • Olin Corporation. (n.d.). Epichlorohydrin.
  • Google Patents. (1958). Continuous hydrolysis of epichlorohydrin. US2838574A.
  • Wikipedia. (n.d.). Glycerol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).
  • LibreTexts. (2023). Gabriel Synthesis.
  • University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2.
  • ResearchGate. (2011). Synthesis of polyester resin from phthalic anhydride and epichlorohydrin.
  • BenchChem. (n.d.). improving the yield and purity of phthalimide synthesis reactions.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • Google Patents. (2020). Preparation method of (S) -glycidol phthalimide. CN110885325A.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds.
  • ResearchGate. (2018). How can I increase the yield of this compound?
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • Pharmaffiliates. (n.d.). CAS No : 19667-37-9 | Product Name : 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • Der Pharma Chemica. (2015).
  • Google Patents. (2013). Preparation method for chiral N-epoxypropyl phthalimide. CN103130780A.
  • Google Patents. (1999). Synthesis process of N-hydroxyl phthalimide. CN1239715A.
  • Google Patents. (2015). Method for preparing N-hydroxyphthalimide. CN105111128A.
  • ResearchGate. (n.d.). InCl3-Catalyzed Regioselective Ring-Opening Reactions of Epoxides to ?-Hydroxy Ethers.
  • Chemical Journal of Chinese Universities. (n.d.). Thermokinetics for Ring-Opening Reaction of the Epichlorohydrin.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione with Anilines

Welcome to the technical support center for the synthesis of 1-(arylamino)-3-(1,3-dioxoisoindolin-2-yl)propan-2-ols. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(arylamino)-3-(1,3-dioxoisoindolin-2-yl)propan-2-ols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reacting "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" with various anilines. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction conditions.

The reaction of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a derivative of the Gabriel synthesis, with anilines is a crucial step in the synthesis of various pharmaceutical intermediates.[1][2] However, like many multi-step organic syntheses, this reaction can present challenges. This guide is structured to address these potential issues head-on, providing not just solutions but also the underlying chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is broken down into probable causes and actionable solutions.

Problem 1: Low to No Product Formation

Symptom: After the allotted reaction time, TLC or LC-MS analysis shows primarily unreacted starting materials (aniline and the chlorohydrin derivative).

Probable Causes:

  • Insufficient Reaction Temperature: The nucleophilic substitution reaction between the aniline and the secondary chloride may have a high activation energy, requiring elevated temperatures.

  • Poor Solvent Choice: The solvent may not be adequately solubilizing the reactants or may not be polar enough to facilitate the SN2 reaction.

  • Deactivated Aniline: Electron-withdrawing groups on the aniline ring can significantly decrease its nucleophilicity, slowing down or preventing the reaction.

  • Base Not Used or Inappropriate Base: While anilines are basic, an external base can be beneficial, especially if the aniline salt is formed, which is less nucleophilic.

Solutions:

  • Optimize Reaction Temperature: Incrementally increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at each temperature point to find the optimal balance between reaction rate and side product formation.

  • Solvent Screening: While DMF is a common choice for Gabriel-type reactions, other polar aprotic solvents like DMSO or NMP can be more effective in certain cases.[1] Consider solvent-free conditions as well, as this has been shown to be effective for similar reactions.[3]

  • Use of a Catalyst: For deactivated anilines, the addition of a Lewis acid catalyst such as Zinc(II) perchlorate hexahydrate or a phase-transfer catalyst may be necessary to enhance the reaction rate.[3]

  • Base Addition: The addition of a non-nucleophilic base, such as potassium carbonate, can be beneficial. This is a common modification in Gabriel syntheses to avoid the need to pre-form the potassium phthalimide salt.[4]

Problem 2: Formation of Multiple Products (Low Selectivity)

Symptom: The reaction mixture shows the desired product along with several other spots on TLC or peaks in the chromatogram.

Probable Causes:

  • Over-alkylation: The product, a secondary amine, can potentially react with another molecule of the chlorohydrin starting material, leading to a tertiary amine byproduct.

  • Side Reactions of the Chlorohydrin: Under basic conditions, the chlorohydrin can cyclize to form an epoxide, which can then react with the aniline at two different positions, leading to regioisomers.

  • Ring Opening of Phthalimide: Harsh reaction conditions (high temperature, strong base) can lead to the cleavage of the phthalimide group.

Solutions:

  • Control Stoichiometry: Use a slight excess of the aniline to minimize the chance of the product reacting with the remaining chlorohydrin.

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a milder base can help to suppress the formation of the epoxide intermediate and other side reactions.

  • Monitor Reaction Progress: Closely monitor the reaction and stop it as soon as the starting material is consumed to prevent the formation of over-alkylation products.

Problem 3: Difficult Product Purification

Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from impurities.

Probable Causes:

  • Residual High-Boiling Solvent: Solvents like DMF or DMSO can be difficult to remove completely and may interfere with crystallization.

  • Structurally Similar Byproducts: The byproducts formed may have similar polarities to the desired product, making chromatographic separation challenging.

  • Formation of Salts: The product may have formed a salt with the acid generated during the reaction, affecting its solubility and chromatographic behavior.

Solutions:

  • Azeotropic Removal of Solvent: Use a rotary evaporator with a high-vacuum pump and a warm water bath to remove high-boiling solvents. Co-evaporation with a lower-boiling solvent like toluene can also be effective.

  • Derivative Formation for Purification: In some cases, it may be beneficial to protect the hydroxyl group (e.g., as an acetate or silyl ether) to alter the polarity of the product for easier purification. The protecting group can then be removed in a subsequent step.

  • Acid-Base Extraction: If the product is basic, an acid-base extraction can be used to separate it from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid solution to extract the product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Schiff Base Formation: For purification of the resulting amino alcohol, formation of a Schiff base with an aromatic aldehyde can be a useful strategy to create an easily recoverable intermediate which can then be hydrolyzed to yield the purified product.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione with anilines?

A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion.

Q2: How does the substituent on the aniline affect the reaction rate?

A2: The electronic nature of the substituent on the aniline ring has a significant impact on its nucleophilicity and, therefore, the reaction rate.[7] Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the nitrogen, making the aniline less nucleophilic and slowing down the reaction.[8]

Q3: What are the optimal reaction conditions for this synthesis?

A3: The optimal conditions can vary depending on the specific aniline being used. However, a good starting point is to use a 1:1.2 molar ratio of the chlorohydrin to the aniline in a polar aprotic solvent like DMF at a temperature of 80-100 °C. The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.

Q4: Can I use a primary alkylamine instead of an aniline?

A4: Yes, this reaction is a modification of the Gabriel synthesis, which is a general method for preparing primary amines.[1] Primary alkylamines are generally more nucleophilic than anilines and may react under milder conditions.

Q5: How can I confirm the structure of my final product?

A5: The structure of the final product can be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic peaks for the aromatic protons of the aniline and phthalimide groups, as well as the protons of the propyl chain, will confirm the structure.

Data and Protocols

Table 1: Recommended Starting Conditions for Reaction Optimization
ParameterRecommended RangeRationale
Solvent DMF, DMSO, NMPPolar aprotic solvents facilitate SN2 reactions.[9]
Temperature 80 - 120 °CBalances reaction rate with potential side reactions.
Reactant Ratio 1:1.1 - 1:1.5 (Chlorohydrin:Aniline)A slight excess of aniline can drive the reaction to completion.
Base (Optional) K₂CO₃, Et₃N (1.1 eq)A non-nucleophilic base can neutralize HCl formed.
Reaction Time 4 - 24 hoursMonitor by TLC/LC-MS for completion.
General Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (1.0 eq).

  • Add the desired aniline (1.2 eq) and the chosen solvent (e.g., DMF, 5 mL per mmol of chlorohydrin).

  • If using a base, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the determined reaction time.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Reaction Mechanism

ReactionMechanism Reactants Aniline + 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione TransitionState SN2 Transition State Reactants->TransitionState Nucleophilic Attack Product 1-(Arylamino)-3-(1,3-dioxoisoindolin-2-yl)propan-2-ol + HCl TransitionState->Product Chloride Departure TroubleshootingWorkflow Start Reaction Issue LowYield Low/No Product Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts PurificationIssue Purification Difficulty Start->PurificationIssue Temp Increase Temperature LowYield->Temp Solvent Change Solvent LowYield->Solvent Catalyst Add Catalyst LowYield->Catalyst Stoichiometry Adjust Stoichiometry MultipleProducts->Stoichiometry Conditions Milder Conditions MultipleProducts->Conditions Monitor Monitor Reaction MultipleProducts->Monitor SolventRemoval Azeotropic Removal PurificationIssue->SolventRemoval Derivative Form Derivative PurificationIssue->Derivative Extraction Acid-Base Extraction PurificationIssue->Extraction

Sources

Troubleshooting

Identification of side products in the synthesis of "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione"

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This valuable intermediate, often...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This valuable intermediate, often used in the synthesis of pharmaceuticals like Rivaroxaban, is typically prepared via a modified Gabriel synthesis involving the reaction of potassium phthalimide with epichlorohydrin. While seemingly straightforward, this reaction can be prone to the formation of several side products, impacting yield and purity. This guide provides in-depth troubleshooting advice and analytical methods to help you identify and mitigate these challenges.

Reaction Overview: The Synthesis Pathway

The primary reaction involves the nucleophilic attack of the phthalimide anion on epichlorohydrin. Under controlled conditions, this attack occurs at the terminal carbon of the epoxide ring, leading to the desired product.

G cluster_reactants Starting Materials Potassium Phthalimide Potassium Phthalimide Reaction Reaction Potassium Phthalimide->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Desired Product 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Reaction->Desired Product Main Pathway Side Products Side Products Reaction->Side Products Side Reactions

Caption: Main reaction pathway for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Q1: My reaction yield is low, and I see multiple spots on my TLC. What are the likely impurities?

A1: Low yield and multiple impurities are common challenges in this synthesis. The primary side products arise from the inherent reactivity of epichlorohydrin at multiple sites and potential secondary reactions. The most common impurities are:

  • Regioisomeric Impurity: 1-chloro-3-(1,3-dioxoisoindolin-2-yl)propan-2-ol

  • Hydrolysis Product: 3-chloro-1,2-propanediol

  • Di-substituted Impurity: 2,2'-(2-hydroxypropane-1,3-diyl)bis(isoindoline-1,3-dione)

  • Unreacted Starting Materials: Phthalimide/Potassium Phthalimide and Epichlorohydrin

The formation of these impurities is highly dependent on reaction conditions.

Side_Products cluster_impurities Potential Side Products Main Reaction Main Reaction Regioisomer Regioisomer Main Reaction->Regioisomer Attack at C2 Hydrolysis Hydrolysis Main Reaction->Hydrolysis Presence of Water Di-substitution Di-substitution Main Reaction->Di-substitution Excess Phthalimide or High Temp. Unreacted SMs Unreacted Starting Materials Main Reaction->Unreacted SMs Incomplete Reaction

Caption: Formation pathways of common side products.

Q2: I've isolated a major byproduct with the same mass as my desired product. How can I identify it?

A2: An impurity with the same mass is almost certainly the regioisomer, 1-chloro-3-(1,3-dioxoisoindolin-2-yl)propan-2-ol . This arises from the nucleophilic attack of the phthalimide anion at the central carbon (C2) of the epichlorohydrin epoxide ring, rather than the desired terminal carbon (C3).

  • Causality: While attack at the less sterically hindered C3 is generally favored under basic or neutral conditions, factors like the solvent, temperature, and the nature of the cation can influence the regioselectivity.[1]

  • Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The splitting patterns and chemical shifts of the protons and carbons on the propyl chain will differ significantly between the two isomers. For the desired product, you would expect a more complex splitting pattern for the CHOH proton due to coupling with two adjacent CH₂ groups. The regioisomer will show a simpler pattern. A detailed spectral analysis is provided in the "Analytical Protocols" section.

    • Chromatography: The two isomers will likely have slightly different polarities and can often be separated by HPLC or even careful column chromatography.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can lead to decreased regioselectivity.

    • Solvent Choice: Aprotic polar solvents like DMF are commonly used. The choice of solvent can influence the solvation of the phthalimide salt and affect its reactivity.

    • Base/Counter-ion: The use of potassium phthalimide is standard. The nature of the counter-ion can play a role in the reaction's selectivity.

Q3: My crude product is contaminated with a very polar impurity. What could it be?

A3: A highly polar impurity is likely 3-chloro-1,2-propanediol , which is formed by the hydrolysis of epichlorohydrin.[2][3]

  • Causality: Epichlorohydrin is susceptible to hydrolysis, especially in the presence of water and under basic or acidic conditions. The reaction can be catalyzed by the base used to form potassium phthalimide if water is present.

  • Identification:

    • GC-MS: This impurity is volatile enough for GC-MS analysis, which will show a characteristic mass spectrum.

    • ¹H NMR: In a D₂O exchange experiment, the two hydroxyl protons will disappear. The remaining protons of the propyl chain will show a distinct pattern.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly dried DMF and ensure the potassium phthalimide is free of moisture.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the absorption of atmospheric moisture.

Q4: I'm observing a high molecular weight impurity, especially when pushing the reaction for longer times or at higher temperatures. What is its origin?

A4: A high molecular weight byproduct is likely 2,2'-(2-hydroxypropane-1,3-diyl)bis(isoindoline-1,3-dione) . This impurity is formed when a second molecule of potassium phthalimide reacts with the desired product.

  • Causality: The chlorine atom in the desired product, 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, is susceptible to nucleophilic substitution by another phthalimide anion, especially under forcing conditions (prolonged reaction times, high temperatures, or an excess of potassium phthalimide). This is a classic issue in Gabriel syntheses where the product still contains a reactive halide.[4][5]

  • Identification:

    • LC-MS: This will show a molecular ion peak corresponding to the mass of the di-substituted product.

    • NMR Spectroscopy: The ¹H NMR spectrum will show signals for two phthalimide groups (integrating to 8 aromatic protons) and the symmetrical propyl backbone.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess of epichlorohydrin relative to potassium phthalimide to ensure the complete consumption of the phthalimide salt.

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting potassium phthalimide is consumed.

    • Temperature and Time: Avoid excessive heating and prolonged reaction times.

Analytical Protocols for Impurity Identification

Accurate identification of impurities is crucial for process optimization. Below are recommended starting points for analytical methods.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the preferred method for separating the desired product from its regioisomer and the di-substituted impurity.

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

This is a general-purpose gradient and may require optimization for your specific system and impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying unreacted epichlorohydrin and its hydrolysis product, 3-chloro-1,2-propanediol.[6][7]

ParameterRecommended Conditions
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35 - 400 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguous structural confirmation of the desired product and its isomers.

  • ¹H NMR (400 MHz, CDCl₃) of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione (Expected):

    • δ 7.85-7.95 (m, 2H, Ar-H)

    • δ 7.70-7.80 (m, 2H, Ar-H)

    • δ 4.20-4.30 (m, 1H, CHOH)

    • δ 3.90-4.05 (m, 2H, N-CH₂)

    • δ 3.65-3.80 (m, 2H, CH₂Cl)

    • δ 2.50-2.60 (d, 1H, OH)

  • ¹³C NMR (100 MHz, CDCl₃) of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione (Expected):

    • δ 168.5 (C=O)

    • δ 134.2 (Ar-C)

    • δ 132.0 (Ar-C)

    • δ 123.5 (Ar-CH)

    • δ 68.0 (CHOH)

    • δ 47.0 (N-CH₂)

    • δ 45.0 (CH₂Cl)

Note: The spectral data for the regioisomer would show different chemical shifts and coupling constants for the aliphatic chain carbons and protons.

References

  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
  • University of Calgary. (n.d.). Alkylation of Phthalimide (Gabriel synthesis of Primary Alkyl Amines). Retrieved from University of Calgary Chemistry Pages.
  • Ashenhurst, J. (2025). The Gabriel Synthesis. In Master Organic Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Epichlorohydrin in Water using HS-GC/MS.
  • Google Patents. (2019). Preparation method of 3-chloro-1,2-propanediol. CN109867587B.
  • Thermo Fisher Scientific. (n.d.). Trace analysis of epichlorohydrin in drinking water using GC-MS coupled with purge and trap.
  • Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018). How can I increase the yield of this compound? Retrieved from [Link]

  • MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2877.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • YouTube. (2019).
  • precisionFDA. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. Retrieved from [Link]

  • ResearchGate. (2013). Epichlorohydrin by GC/MS: Does somebody have any useful hints?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
  • ChemConnections. (n.d.). 13C NMR Spectroscopy.
  • van der Meer, M. P., et al. (2020). Regioselectivity of Epoxide Ring‐Openings via S N 2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828.
  • PerkinElmer. (n.d.).
  • Organic Chemistry Portal. (n.d.). Phthalimide synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • PubMed. (2018). Methanol-Assisted Phthalimide Ring Opening: Concerted or Stepwise Mechanism?. The Journal of Physical Chemistry A, 122(12), 3115-3119.
  • European Patent Office. (n.d.). Process for preparing 3-chloro-1, 2-propanediol. EP 0224246 A2.
  • Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]

  • Shimadzu. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • PubMed. (2014). Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • RSC Publishing. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Green Chemistry, 23(16), 5985-5992.
  • Semantic Scholar. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit.
  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

Sources

Optimization

Technical Support Center: Purification of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione and its derivatives. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Introduction: The Purification Challenge

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a valuable synthetic intermediate, often prepared via the Gabriel synthesis or related N-alkylation reactions.[1][2][3] The molecule's structure, featuring a polar hydroxyl group and a planar phthalimide moiety, presents unique purification challenges.[4] Common issues include removing unreacted starting materials, separating structurally similar side-products, and preventing degradation during workup and purification. This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Section 1: Initial Product Isolation & Characterization

Q1: My crude product after synthesis is a persistent oil or gum, not the expected solid. What causes this and how can I induce crystallization?

A1: This is a common issue often caused by two main factors:

  • Residual High-Boiling Solvent: The synthesis of N-substituted phthalimides frequently uses polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3] Due to their high boiling points, they are difficult to remove completely on a standard rotary evaporator and can act as an "anti-solvent," preventing your product from crystallizing.

  • Presence of Impurities: Unreacted starting materials or oily by-products can suppress the crystallization of the desired product through colligative property effects, such as freezing point depression.

Troubleshooting Steps:

  • Aggressive Solvent Removal: Use a high-vacuum pump (<1 mmHg) and gently warm the flask (30-40°C) to remove residual DMF or DMSO. An alternative is to perform an azeotropic distillation by adding a solvent like toluene and evaporating under reduced pressure several times.

  • Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture). Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This action creates nucleation sites for crystal growth.

  • Solvent-Nonsolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a non-solvent (e.g., hexane or pentane) dropwise until the solution becomes persistently cloudy. Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

Q2: What are the most likely impurities I should expect from a typical synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione?

A2: The impurity profile depends on the synthetic route, but for a typical reaction between phthalimide (or its potassium salt) and epichlorohydrin, you should anticipate the following:

  • Unreacted Starting Materials:

    • Phthalimide: Sparingly soluble in many organic solvents, it can often be filtered off.

    • Epichlorohydrin/3-Chloro-1,2-propanediol: These are typically volatile or water-soluble and can be removed during aqueous workup and drying under vacuum.

  • Reaction By-products:

    • Phthalamic Acid Derivatives: The phthalimide ring is susceptible to hydrolysis, especially under strongly basic or acidic workup conditions, opening the ring to form the corresponding phthalamic acid.[5][6][7] This impurity is acidic and can often be removed with a mild bicarbonate wash.

    • Bis-alkylated or Cross-linked Products: If conditions are not carefully controlled, the hydroxyl group of one product molecule could potentially react with another molecule of epichlorohydrin, leading to oligomeric impurities.

Below is a diagram illustrating the primary reaction and a key side reaction.

G cluster_main Primary Synthesis Pathway cluster_side Common Side Reaction Phthalimide Phthalimide Intermediate Phthalimide Anion Phthalimide->Intermediate Deprotonation Epichlorohydrin Epichlorohydrin Product 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Epichlorohydrin->Product SN2 Attack Base Base (e.g., K2CO3) Intermediate->Product Product_side Product Hydrolyzed Phthalamic Acid Derivative (Impurity) Product_side->Hydrolyzed Ring Opening H2O_OH H2O / OH- H2O_OH->Hydrolyzed

Caption: Synthesis pathway and common hydrolysis side-product.

Section 2: Troubleshooting Recrystallization

Q3: My product yield is very low after recrystallization. How can I improve recovery without sacrificing purity?

A3: Low recovery is typically due to the product having significant solubility in the recrystallization solvent even at low temperatures, or using an excessive volume of solvent.

Optimization Strategy:

  • Solvent Screening: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. Test microscale solubility of your crude product in various solvents (see Table 1).

  • Use Minimum Solvent: Heat the solvent to its boiling point and add it portion-wise (drop-by-drop) to the crude product with swirling until it just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing recovery.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling (e.g., plunging a hot flask into an ice bath) leads to the formation of small, often impure crystals and traps impurities. Once at room temperature, cool further in an ice bath for at least 30 minutes to maximize precipitation.

  • Solvent Mixtures: If a single solvent is not ideal, use a binary solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol / WaterPolarVariesExcellent for many polar compounds. Dissolve in hot ethanol, add hot water dropwise.
MethanolPolar65Good for many N-substituted phthalimides.[8]
Ethyl Acetate / HexaneMed-PolarVariesA widely used, effective system. Dissolve in hot EtOAc, add hexane.
Dichloromethane / HexaneLow-PolarVariesGood for less polar derivatives. Be mindful of DCM's low boiling point.
IsopropanolPolar82Often a good balance of solvency and volatility.
Table 1: Common Solvent Systems for Recrystallization of Isoindoline-1,3-dione Derivatives.

Q4: After recrystallization, my product's melting point is still broad and lower than the literature value. What does this mean?

A4: A broad melting point range (typically > 2°C) and a depression of the melting point compared to the literature value (92-97°C for the (S)-enantiomer) are classic indicators of a persistent impurity.[9] Recrystallization is effective at removing bulk impurities but may fail to separate compounds with very similar solubility and structural properties. This result strongly suggests that a more robust purification technique, such as column chromatography, is necessary.

Section 3: Advanced Purification: Column Chromatography

Q5: My compound streaks severely on silica gel TLC plates and columns, making separation impossible. What is causing this and how can I achieve sharp bands?

A5: Streaking, or tailing, on silica gel is a frequent problem with polar compounds like yours.[10] The acidic silanol (Si-OH) groups on the silica surface can interact strongly with the polar hydroxyl and imide functionalities of your molecule, causing it to "stick" and elute slowly and unevenly.

Solutions:

  • Increase Eluent Polarity: A simple first step is to increase the polarity of your mobile phase. For an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate. If that's not enough, add a small amount (0.5-2%) of a highly polar solvent like methanol.

  • Add a Basic Modifier: To neutralize the acidic silica surface, add a small amount of a base to your eluent system.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This is highly effective for basic or amine-containing compounds.

    • Ammonia: A solution of 1-2% of 7N ammonia in methanol can be used as the polar component of your eluent (e.g., 95:5 DCM:[MeOH/NH3]).

  • Switch the Stationary Phase: If modifying the eluent fails, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is an alternative polar stationary phase that can be less acidic than silica and is often better for basic compounds.[10]

    • Reversed-Phase Silica (C18): Here, the stationary phase is nonpolar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. Polar compounds elute earlier. This is an excellent technique for purifying polar molecules.[11]

G start Compound Streaks on Silica TLC? increase_polarity Increase eluent polarity (e.g., more EtOAc or add 1-2% MeOH) start->increase_polarity Yes check1 Streaking resolved? increase_polarity->check1 add_base Add 0.5% Triethylamine or Ammonia to eluent check1->add_base No success Proceed with Column Chromatography check1->success Yes check2 Streaking resolved? add_base->check2 switch_stationary Switch Stationary Phase: - Neutral Alumina - Reversed-Phase (C18) - HILIC check2->switch_stationary No check2->success Yes

Sources

Troubleshooting

Preventing the formation of byproducts in the reaction of epichlorohydrin and phthalimide

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,3-epoxypropyl)phthalimide from epichlorohydrin and phthalimide. It provides in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,3-epoxypropyl)phthalimide from epichlorohydrin and phthalimide. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the root causes and providing actionable solutions.

Issue 1: My reaction yields are consistently low, and I'm isolating a significant amount of a chlorinated byproduct.

Q: What is this byproduct, and how can I prevent its formation?

A: The most common byproduct in this reaction is N-(3-chloro-2-hydroxypropyl)phthalimide. This occurs when the phthalimide anion attacks the epoxide ring of epichlorohydrin, followed by the opening of the newly formed epoxide by a chloride ion.

Root Cause Analysis & Prevention Strategy:

The formation of this byproduct is often favored by reaction conditions that promote the presence of nucleophilic chloride ions and an intermediate that is susceptible to ring-opening.

Key contributing factors include:

  • High Reaction Temperatures: Elevated temperatures can accelerate the undesired ring-opening reaction.

  • Choice of Solvent: Protic solvents can facilitate the formation of the chlorohydrin byproduct. Some polar aprotic solvents like DMF, while effective for the initial reaction, can also contribute to side reactions if not used under optimal conditions.[1][2]

  • Reaction Time: Prolonged reaction times can lead to the accumulation of byproducts.

Recommended Solutions:

  • Optimize Reaction Temperature: Maintain a moderate reaction temperature. Many successful syntheses are carried out at room temperature or slightly above.[1][2]

  • Solvent Selection: Consider using an alcohol like isopropanol or methanol as the solvent. These have been shown to favor the formation of the desired glycidylphthalimide, especially when using an alkali metal salt of phthalimide.[1][2]

  • Employ a Two-Step, One-Pot Method: A robust strategy involves first forming the N-(3-chloro-2-hydroxypropyl)phthalimide intermediate and then cyclizing it in situ with a base like potassium tert-butoxide.[1][2] This approach provides greater control over the reaction pathway.

Issue 2: I'm observing a diol impurity in my final product.

Q: I've identified 3-phthalimido-1,2-propanediol in my product mixture. What is causing this, and how can I avoid it?

A: The presence of 3-phthalimido-1,2-propanediol indicates hydrolysis of the epoxide ring of either the starting epichlorohydrin or the N-(2,3-epoxypropyl)phthalimide product.

Root Cause Analysis & Prevention Strategy:

Water is the primary culprit for this side reaction. Even trace amounts of moisture in your reagents or solvent can lead to the formation of this diol byproduct.[3][4][5]

Recommended Solutions:

  • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use. Use anhydrous solvents and dry your phthalimide and any base used.[3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Purification of Starting Materials: Use high-purity epichlorohydrin and phthalimide to minimize the presence of water or other impurities that could contribute to side reactions.[3]

Issue 3: The reaction is sluggish, and I'm not achieving full conversion.

Q: My reaction seems to stall, or the conversion rate is very low. What can I do to drive the reaction to completion?

A: Incomplete conversion can stem from several factors, including insufficient reactivity of the nucleophile, poor solubility of reagents, or catalyst deactivation.

Root Cause Analysis & Prevention Strategy:

The reaction between phthalimide and epichlorohydrin is a nucleophilic substitution. The efficiency of this reaction depends on the nucleophilicity of the phthalimide anion and its ability to effectively react with epichlorohydrin.

Recommended Solutions:

  • Use of a Phase-Transfer Catalyst (PTC): In a solid-liquid or liquid-liquid two-phase system (e.g., potassium phthalimide in an organic solvent), a PTC like benzyltrimethylammonium chloride or tetrabutylammonium bromide can significantly enhance the reaction rate.[1][2][6][7][8][9][10][11] The PTC facilitates the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase where the reaction occurs.

  • Strong Base for In Situ Anion Formation: If starting with phthalimide instead of its potassium salt, a strong, non-nucleophilic base like potassium tert-butoxide or potassium carbonate is necessary to deprotonate the phthalimide and form the reactive nucleophile.[1][2][12]

  • Appropriate Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants. Dimethylformamide (DMF) is often used for its ability to dissolve potassium phthalimide.[1][2][13] However, as mentioned earlier, it can lead to side reactions if not carefully controlled. Alcohols can be a good alternative.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reaction between epichlorohydrin and phthalimide?

A1: The reaction is a nucleophilic substitution. Typically, the nitrogen of the phthalimide anion acts as the nucleophile and attacks one of the carbon atoms of the epoxide ring in epichlorohydrin, leading to the opening of the ring. This is followed by an intramolecular cyclization to form the new epoxide ring of N-(2,3-epoxypropyl)phthalimide and the elimination of a chloride ion.[13]

Q2: Is it better to use potassium phthalimide or generate the phthalimide anion in situ?

A2: Using pre-formed potassium phthalimide is a common and effective approach.[1][2] However, generating the phthalimide anion in situ by reacting phthalimide with a base like potassium tert-butoxide or potassium carbonate offers the advantage of a one-pot synthesis and can be more cost-effective.[1][2][12] The choice often depends on the scale of the reaction and the desired level of control.

Q3: What role does a phase-transfer catalyst play in this reaction?

A3: A phase-transfer catalyst (PTC) is essential when the reactants are in different phases. For instance, if you are using solid potassium phthalimide and liquid epichlorohydrin in an organic solvent, the PTC (typically a quaternary ammonium salt) forms a lipophilic ion pair with the phthalimide anion.[10][11] This ion pair is soluble in the organic phase, allowing the phthalimide anion to react with the epichlorohydrin.[6][8][9] This dramatically increases the reaction rate and can lead to higher yields under milder conditions.[7]

Q4: Can other byproducts be formed in this reaction?

A4: While N-(3-chloro-2-hydroxypropyl)phthalimide and the corresponding diol are the most common byproducts, other side reactions are possible, though generally less prevalent. These can include the formation of dioxanes or other complex structures, particularly if the reaction is run under harsh conditions or with significant impurities.[14][15][16] However, with proper control of reaction parameters, these are typically not major concerns in the synthesis of N-(2,3-epoxypropyl)phthalimide.

Experimental Protocols

Protocol 1: One-Pot Synthesis using a Phase-Transfer Catalyst

This protocol is adapted from methodologies described in patent literature and emphasizes the use of a phase-transfer catalyst for improved efficiency.[1][2]

Materials:

  • Phthalimide

  • (R)- or (S)-Epichlorohydrin

  • Potassium tert-butoxide

  • Benzyltrimethylammonium chloride (PTC)

  • Isopropanol (anhydrous)

  • Ethyl acetate

  • Water (deionized)

Procedure:

  • To a reaction vessel equipped with a stirrer and under an inert atmosphere, add phthalimide (1.0 eq), benzyltrimethylammonium chloride (0.1 eq), and isopropanol.

  • Cool the mixture in an ice bath.

  • Slowly add potassium tert-butoxide (2.0 eq) in portions, maintaining the temperature below 10 °C.

  • Add epichlorohydrin (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-30 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and wash with water to remove inorganic salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis via Chlorohydrin Intermediate

This method provides excellent control by first forming the chlorohydrin intermediate, which is then cyclized.[12]

Materials:

  • Phthalimide

  • (S)-Epichlorohydrin

  • Potassium carbonate (catalytic amount)

  • Isopropanol

  • Dichloromethane

  • Toluene

  • Potassium carbonate (for cyclization)

Procedure:

Step 1: Formation of 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • In a reaction flask, dissolve phthalimide (1.0 eq) and a catalytic amount of potassium carbonate (0.1 eq) in isopropanol.

  • Add (S)-epichlorohydrin (1.0 eq) and heat the mixture to reflux for 5-7 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter.

  • Remove the solvent from the filtrate under reduced pressure.

Step 2: Cyclization to 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione

  • Dissolve the residue from Step 1 in a mixture of dichloromethane and toluene.

  • Add potassium carbonate (2.2 eq) and stir the mixture at room temperature.

  • Monitor the cyclization by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate to obtain the crude product.

  • Purify by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

ParameterMethod AMethod BMethod C
Phthalimide Source Potassium PhthalimidePhthalimide + K₂CO₃Phthalimide + t-BuOK
Solvent DMFIsopropanolMethanol
Catalyst NonePhase-Transfer CatalystNone
Temperature Room Temp50 °C20 °C
Typical Yield ~82%~80%~68%
Key Byproduct N-(3-chloro-2-hydroxypropyl)phthalimideMinimizedMinimized
Reference [1][2][2][2][17]

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_reactants Reactants cluster_products Products Phthalimide Phthalimide Anion Intermediate Alkoxide Intermediate Phthalimide->Intermediate Nucleophilic Attack Epichlorohydrin Epichlorohydrin Byproduct2 3-Phthalimido-1,2-propanediol Epichlorohydrin->Byproduct2 Hydrolysis (H₂O) Epichlorohydrin->Intermediate Desired_Product N-(2,3-epoxypropyl)phthalimide Desired_Product->Byproduct2 Hydrolysis (H₂O) Byproduct1 N-(3-chloro-2-hydroxypropyl)phthalimide Intermediate->Desired_Product Intramolecular Cyclization (SN2) Intermediate->Byproduct1 Chloride Ion Attack

Caption: Reaction scheme for the synthesis of N-(2,3-epoxypropyl)phthalimide and major byproduct pathways.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Reaction Issue Identified Low_Yield Low Yield / Byproducts Start->Low_Yield Incomplete_Conversion Incomplete Conversion Start->Incomplete_Conversion Chlorinated_Byproduct Chlorinated_Byproduct Low_Yield->Chlorinated_Byproduct Chlorinated Impurity? Diol_Byproduct Diol_Byproduct Low_Yield->Diol_Byproduct Diol Impurity? PTC Add Phase-Transfer Catalyst Incomplete_Conversion->PTC Two-phase system? Base Use Strong Base (e.g., t-BuOK) Incomplete_Conversion->Base Using Phthalimide? Temp_Solvent Optimize Temp & Solvent Consider 2-step process Chlorinated_Byproduct->Temp_Solvent Yes Anhydrous Ensure Anhydrous Conditions Use Inert Atmosphere Diol_Byproduct->Anhydrous Yes

Sources

Optimization

Stability of "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" under different pH conditions

Welcome to the technical support guide for 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS 19667-37-9). This document provides in-depth answers to frequently encountered questions regarding the stability of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS 19667-37-9). This document provides in-depth answers to frequently encountered questions regarding the stability of this compound under various experimental conditions. As a critical intermediate in pharmaceutical synthesis, particularly for drugs like Rivaroxaban, understanding its chemical behavior is paramount to ensuring reaction efficiency, purity, and the prevention of unwanted side products.[1][2] This guide is structured to provide not just procedural steps but the underlying chemical logic to empower you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is generating unexpected impurities under basic conditions. What are the likely degradation pathways for 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione?

Expert Insight: The structure of this molecule contains two primary reactive centers sensitive to pH changes: the phthalimide ring and the 3-chloro-2-hydroxypropyl side chain. Under basic conditions, two competing pathways are dominant.

  • Intramolecular Cyclization: This is often the most significant pathway in mild to moderate basic conditions. The hydroxyl group at the C2 position is deprotonated, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction. This displaces the chloride ion and results in the formation of a new, less polar compound: N-(2,3-Epoxypropyl)phthalimide (also known as N-Glycidylphthalimide).[3]

  • Phthalimide Ring Hydrolysis: Under stronger basic conditions (e.g., using NaOH or KOH), the imide bonds of the phthalimide ring are susceptible to hydrolysis.[4][5] This is analogous to the cleavage step in a Gabriel synthesis. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbons, leading to the opening of the ring to first form a phthalamic acid derivative. With sufficient base and time, this can proceed to completion, yielding phthalic acid and 1-amino-3-chloro-2-propanol.

Under acidic conditions, the primary degradation route is the hydrolysis of the phthalimide ring, though this typically requires harsher conditions (e.g., heating in strong acid) compared to base-mediated hydrolysis.[4]

Visualizing the Degradation Pathways

Below is a diagram illustrating the key degradation routes under different pH conditions.

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) Acid_Product Phthalic Acid + 1-Amino-3-chloro-2-propanol Epoxide N-(2,3-Epoxypropyl)phthalimide (Intramolecular Cyclization) Base_Product Phthalate + 1-Amino-3-chloro-2-propanol (Hydrolysis) Start 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Start->Acid_Product Strong Acid (e.g., HCl, Δ) Imide Hydrolysis Start->Epoxide Mild Base (e.g., K2CO3) Intramolecular SN2 Start->Base_Product Strong Base (e.g., NaOH) Imide Hydrolysis

Caption: Primary degradation pathways under acidic and basic conditions.

Question 2: While monitoring my reaction on a TLC plate, I see a new, less polar spot appearing. Could this be the epoxide, and how can I confirm it?

Expert Insight: Yes, the formation of N-(2,3-epoxypropyl)phthalimide is a very common observation. The conversion of the polar hydroxyl group into an ether linkage within the epoxide ring significantly reduces the molecule's overall polarity. This causes the product to have a higher Rf value on a normal-phase TLC plate compared to the starting material.

Troubleshooting & Confirmation Protocol:

  • Isolate the Impurity: If possible, perform a small-scale column chromatography separation to isolate the impurity corresponding to the new spot.

  • Mass Spectrometry Analysis: The most direct method is LC-MS.

    • Expected Mass: The starting material has a molecular formula of C₁₁H₁₀ClNO₃ and a monoisotopic mass of approximately 239.03 g/mol .[1] The epoxide product (C₁₁H₉NO₃) is formed by the loss of HCl, resulting in an expected monoisotopic mass of approximately 203.05 g/mol .[3] A mass spectrum showing a peak corresponding to this mass is strong evidence.

  • NMR Spectroscopy: If you can isolate enough material, ¹H NMR spectroscopy provides definitive structural proof.

    • Disappearance of -OH: The broad singlet corresponding to the hydroxyl proton will be absent in the epoxide's spectrum.

    • Shifts in Propyl Protons: The signals for the CH and CH₂ groups on the side chain will shift to characteristic epoxide proton resonances (typically in the 2.5-3.5 ppm range).

  • Reference Standard Synthesis: You can create a reference standard by intentionally synthesizing the epoxide.

    • Step 1: Dissolve a small amount (e.g., 100 mg) of your starting material in a suitable solvent like acetonitrile or DMF (5 mL).

    • Step 2: Add a mild base, such as potassium carbonate (K₂CO₃, ~1.5 equivalents).

    • Step 3: Stir the mixture at room temperature and monitor by TLC. The conversion is often complete within a few hours.

    • Step 4: Once the starting material is consumed, filter off the base, remove the solvent under reduced pressure, and co-spot the crude product on a TLC plate with your reaction mixture. If the spots align, you have confirmed the identity of the impurity.

Question 3: How should I structure a forced degradation study to comprehensively evaluate the stability of this compound according to ICH guidelines?

Expert Insight: A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[6][7] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can effectively separate and detect any degradants that might form under storage conditions.[7][8]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione in acetonitrile.[7]

  • Stress Conditions Setup: For each condition, mix your stock solution with the stressor solution (typically 1:1) in a sealed vial. Protect samples from light unless photostability is being tested.

Stress ConditionReagentTemperatureSuggested Time Points
Acid Hydrolysis 0.1 M HCl60 °C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp0.5, 1, 2, 4 hours
Neutral Hydrolysis HPLC-grade Water60 °C2, 4, 8, 24 hours
Oxidative Stress 3% H₂O₂Room Temp2, 4, 8, 24 hours
Thermal Stress Solid Compound105 °C (Dry Heat)24, 48, 72 hours
Photolytic Stress Solution in Quartz CuvetteRoom TempExpose to ICH Q1B option 1 or 2 light source
  • Sampling and Quenching: At each time point, withdraw an aliquot. For acid and base hydrolysis samples, immediately neutralize the solution with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV method. An LC-MS method is highly recommended for peak identification.[1][9]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-gradient program that allows for the separation of the main peak from all degradant peaks.

    • Detection: UV detector set to an appropriate wavelength (e.g., 220 nm or 240 nm).

Workflow for Forced Degradation Studies

Caption: A systematic workflow for conducting forced degradation studies.

References
  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]

  • Betancourt, J. (2023, January 22). Gabriel Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Retrieved from [Link]

  • Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 19667-37-9 | Product Name : 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]

  • Shinde, S. L., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Drugfuture. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chloro-2-hydroxypropyl)-phthalimide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007074686A1 - Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Chemical Methodologies. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2S)-3-chloro-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,3-Epoxypropyl)phthalimide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]

Sources

Troubleshooting

Minimizing impurities in the scale-up synthesis of "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione"

Technical Support Center: Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione A Guide to Minimizing Impurities During Scale-Up Welcome to the technical support center for the synthesis of 2-(3-Chloro-2-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

A Guide to Minimizing Impurities During Scale-Up

Welcome to the technical support center for the synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

The synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key intermediate for pharmaceuticals like Rivaroxaban, appears straightforward in literature.[1][2][3] However, transitioning from bench-scale to pilot or manufacturing scale often introduces unforeseen challenges, primarily in controlling impurity profiles.[4][5] This guide provides a structured, question-and-answer-based approach to address the common issues encountered during scale-up, ensuring the synthesis is robust, reproducible, and yields a product of high purity.

Reaction Overview: The Nucleophilic Ring-Opening of Epichlorohydrin

The core of this synthesis involves the reaction of phthalimide, or its more nucleophilic potassium salt, with epichlorohydrin. This is a classic nucleophilic substitution reaction where the phthalimide anion attacks one of the carbon atoms of the epoxide ring in epichlorohydrin, leading to ring-opening. The subsequent workup yields the desired product. While the primary reaction is well-understood, several competing side reactions can occur, leading to a range of impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I have a high percentage of unreacted phthalimide. What are the likely causes and solutions?

This is a common issue, especially during initial scale-up attempts. The root cause often lies in the nucleophilicity of the phthalimide and the overall reaction kinetics.

  • Causality: The N-H bond of phthalimide is weakly acidic, and for it to act as an effective nucleophile, it needs to be deprotonated. If using phthalimide directly, the choice and stoichiometry of the base are critical. If using potassium phthalimide, its solubility in many organic solvents is limited, leading to a heterogeneous reaction mixture and slow kinetics.

  • Troubleshooting & Solutions:

    Potential Cause Explanation Recommended Solution
    Insufficient Base If using phthalimide, a base like potassium carbonate (K₂CO₃) is often used catalytically.[6] On a larger scale, localized consumption of the base can halt the reaction.Ensure at least stoichiometric amounts of a suitable base like K₂CO₃ or triethylamine are used. For improved reactivity, consider preparing potassium phthalimide in situ or using it directly.
    Poor Solubility of Potassium Phthalimide Potassium phthalimide is often used for its enhanced nucleophilicity but has poor solubility in less polar solvents like isopropanol or toluene.Employ a phase-transfer catalyst (PTC) such as benzyltrimethylammonium chloride or tetrabutylammonium iodide.[7][8] The PTC helps shuttle the phthalimide anion into the organic phase, dramatically increasing the reaction rate.
    Inappropriate Solvent Choice The solvent polarity affects both the solubility of the reactants and the reaction rate.While alcohols like isopropanol are commonly used, polar aprotic solvents like DMF can increase the solubility of potassium phthalimide. However, be aware that DMF can lead to racemization if you are performing a chiral synthesis.[9]
    Low Reaction Temperature While higher temperatures can promote side reactions, a temperature that is too low will result in impractically long reaction times.For reactions in isopropanol, reflux temperature is often necessary.[6] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.
Q2: I'm observing a significant impurity that I suspect is the isomeric product, 1-chloro-3-(isoindoline-1,3-dion-2-yl)propan-2-ol. How can I control the regioselectivity of the epoxide ring-opening?

This is a critical issue as this isomer can be difficult to separate from the desired product. The formation of this impurity is governed by the regioselectivity of the nucleophilic attack on the epichlorohydrin.

  • Causality: The phthalimide anion can attack either the terminal (C3) or the internal (C2) carbon of the epoxide ring. Attack at C3 yields the desired product, while attack at C2 leads to the isomeric impurity. The regioselectivity is influenced by steric hindrance and the reaction conditions.

  • Troubleshooting & Solutions:

    • Catalyst Selection: The use of a mild base and a phase-transfer catalyst generally favors attack at the sterically less hindered terminal carbon, leading to the desired product.

    • Temperature Control: Lowering the reaction temperature can enhance the selectivity of the reaction, favoring the thermodynamically more stable product.

    • Solvent Effects: The choice of solvent can influence the transition state of the reaction. Non-polar, aprotic solvents are often preferred to minimize the formation of the undesired isomer.

Q3: During scale-up, I'm seeing new, previously unobserved impurities. Why is this happening and how can I mitigate this?

This is a classic scale-up challenge and is often related to changes in physical parameters like heat and mass transfer.[4][5]

  • Causality: Large reactors have a lower surface-area-to-volume ratio compared to laboratory flasks. This makes heat dissipation less efficient. The reaction between phthalimide and epichlorohydrin is exothermic, and inefficient heat removal can lead to localized "hot spots." These hot spots can accelerate side reactions and product degradation. Inefficient mixing can also create areas of high reagent concentration, promoting the formation of byproducts.

  • Troubleshooting & Solutions:

    Scale-Up Challenge Explanation Recommended Solution
    Poor Heat Transfer Inability to efficiently remove the heat of reaction leads to temperature gradients and potential "hot spots."Use a jacketed reactor with a reliable temperature control unit. Consider a controlled, slower addition of one of the reagents (e.g., epichlorohydrin) to manage the exotherm.
    Inefficient Mixing Inadequate agitation can lead to localized high concentrations of reactants, promoting side reactions like the dimerization of epichlorohydrin.Select an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture. Ensure the reactor is properly baffled to encourage turbulent mixing.
    Extended Reaction Times Scale-up batches often run for longer periods, increasing the time the product is exposed to potentially degradative conditions.Optimize the reaction conditions (temperature, catalyst) to achieve a reasonable reaction time. Once the reaction is complete, proceed with the workup and purification promptly.
Q4: My final product has low optical purity. What is causing the racemization and how can I prevent it?

When using an optically active epichlorohydrin (e.g., (S)-epichlorohydrin) to produce a specific enantiomer, maintaining stereochemical integrity is paramount.

  • Causality: Racemization can occur if the reaction conditions promote the opening and closing of the epoxide ring or if there is a competing reaction pathway that proceeds with loss of stereochemistry. The use of certain solvents, like DMF, has been shown to result in poor optical purity.[8][9]

  • Troubleshooting & Solutions:

    • Solvent Choice: Avoid solvents like DMF that are known to cause racemization. Alcohols, such as isopropanol or tert-butanol, in the presence of a phase-transfer catalyst, have been shown to yield products with high optical purity.[8][9]

    • Base Selection: Use a mild, non-nucleophilic base. Strong bases can promote side reactions that may compromise the stereocenter.

    • Temperature Control: Run the reaction at the lowest practical temperature to minimize the risk of racemization.

Visualizing the Synthesis and Potential Pitfalls

The following diagram illustrates the primary reaction pathway and the formation of key impurities.

G Phthalimide Phthalimide / Potassium Phthalimide Target 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Phthalimide->Target + Epichlorohydrin (Base or PTC) Isomer Isomeric Impurity (Attack at C2) Phthalimide->Isomer Poor Regioselectivity Unreacted Unreacted Phthalimide Phthalimide->Unreacted Incomplete Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Target Epichlorohydrin->Isomer Poor Regioselectivity Dimer Epichlorohydrin Dimer Epichlorohydrin->Dimer Self-reaction (High Temp./Conc.) G Start Problem Observed (e.g., Low Yield, High Impurity) Check_Reaction Analyze Reaction Mixture (TLC, HPLC) Start->Check_Reaction High_SM High Starting Material? Check_Reaction->High_SM Unknown_Impurity Unknown Impurity? Check_Reaction->Unknown_Impurity Low_Optical_Purity Low Optical Purity? Check_Reaction->Low_Optical_Purity High_SM->Unknown_Impurity No Sol_Base Optimize Base/ Solvent/PTC High_SM->Sol_Base Yes Unknown_Impurity->Low_Optical_Purity No Sol_Stoich Adjust Stoichiometry/ Addition Rate Unknown_Impurity->Sol_Stoich Yes Sol_Chiral Change Solvent/ Use Milder Conditions Low_Optical_Purity->Sol_Chiral Yes Purify Optimize Purification Low_Optical_Purity->Purify No Sol_Base->Purify Sol_Temp Optimize Temperature/ Mixing Sol_Stoich->Sol_Temp Sol_Temp->Purify Sol_Chiral->Purify

Caption: A systematic workflow for troubleshooting synthesis issues.

Recommended Protocol for Scale-Up with Impurity Control

This protocol incorporates best practices to minimize impurity formation. It is intended as a starting point and may require optimization based on your specific equipment and scale.

Materials:

  • Phthalimide

  • (S)-Epichlorohydrin

  • Potassium Carbonate (anhydrous)

  • Benzyltrimethylammonium chloride (PTC)

  • Isopropanol

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with phthalimide, potassium carbonate (catalytic amount, e.g., 0.1 eq), and the phase-transfer catalyst (e.g., 0.1 eq). [6]2. Solvent Addition: Add isopropanol to the reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen.

  • Heating: Begin agitation and heat the mixture to reflux.

  • Reagent Addition: Once at reflux, slowly add (S)-epichlorohydrin to the reaction mixture over a period of 1-2 hours. This controlled addition is crucial to manage the reaction exotherm.

  • Reaction Monitoring: Maintain the reaction at reflux temperature and monitor its progress using a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 5-7 hours. [6]7. Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Filter the reaction mixture to remove any inorganic salts.

  • Solvent Removal: Remove the isopropanol under reduced pressure, ensuring the temperature does not exceed 40°C. [6]9. Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/toluene [6]or ethanol/water).

References

  • Madhusudhan, G. et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. Available at: [Link]

  • Various Authors. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available at: [Link]

  • Google Patents. (2013). CN103382200A - Preparation method of S-glycidylphthalimide.
  • Google Patents. (2004). EP1403267B1 - Process for preparing glycidylphthalimide.
  • European Patent Office. (2009). EP1564215B1 - Process for preparing glycidylphthalimide. Available at: [Link]

  • Pharmaffiliates. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. Available at: [Link]

  • Pharmaffiliates. 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Available at: [Link]

  • PubChem. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. Available at: [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

Sources

Optimization

Overcoming solubility issues of "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" in reaction media

Starting Data Collection I've started gathering data on the physicochemical properties of "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione." So far, I'm focusing on solubility, melting point, pKa, and any established r...

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Author: BenchChem Technical Support Team. Date: February 2026

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Analyzing Solubility Challenges

I'm now diving deeper into the solubility challenges associated with the target compound. I'm focusing on crafting a foundational FAQ section for a technical support center. Each question will be addressed with science-backed answers, explaining the chemical principles behind solubility issues. I'm aiming to offer practical advice.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an LC-MS/MS Method for the Genotoxic Impurity 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stringent control of genotoxic impurities (GTIs) is paramount to ensure patient safety. These impurities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stringent control of genotoxic impurities (GTIs) is paramount to ensure patient safety. These impurities, even at trace levels, have the potential to damage DNA and are considered a significant risk. The compound 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a potential process-related impurity in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant rivaroxaban, necessitates a highly sensitive and validated analytical method for its detection and quantification.[1]

This guide provides an in-depth technical comparison of key aspects of validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this specific genotoxic impurity. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document will explore the rationale behind experimental choices and present comparative data to aid researchers in developing and validating robust analytical methodologies.

The Analytical Challenge: Trace-Level Detection in Complex Matrices

The primary challenge in the analysis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione lies in achieving the required low detection and quantification limits in the presence of a high concentration of the API. The Threshold of Toxicological Concern (TTC) for genotoxic impurities is typically set at 1.5 µ g/day intake, which translates to very low concentration limits in the drug substance. LC-MS/MS is the technique of choice for this task due to its inherent selectivity and sensitivity.

Methodological Comparison: A Deep Dive into Chromatographic and Mass Spectrometric Parameters

A robust LC-MS/MS method hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection. Here, we compare different approaches and provide a validated method as a benchmark.

Chromatographic Separation: The Foundation of a Reliable Method

The goal of the chromatographic separation is to resolve the target impurity from the API and other potential impurities, thereby minimizing matrix effects during ionization.

Column Chemistry:

  • C18 Columns: While versatile, standard C18 columns may not always provide the best retention and peak shape for this relatively polar analyte.

  • C8 Columns: A less hydrophobic stationary phase, such as C8, can offer a better alternative. A validated method for genotoxic impurities in rivaroxaban, including our target analyte, successfully employed a Hypersil BDS C8 column (100 mm × 4.6 mm, 5.0 µm).[2] This choice suggests that a moderately polar stationary phase provides the optimal balance of retention and peak symmetry for this compound.

Mobile Phase Composition:

The mobile phase must be compatible with mass spectrometry (i.e., volatile) and provide good chromatographic performance.

  • Method 1 (Validated Approach): An isocratic mobile phase consisting of ammonium formate in water (Mobile Phase A) and methanol (Mobile Phase B) has been shown to be effective.[2] The use of ammonium formate acts as a buffer and improves the peak shape and ionization efficiency.

  • Alternative Approaches: Gradient elution with acetonitrile and water, often with additives like formic acid, is a common starting point for method development for polar compounds. However, an isocratic method, as validated, offers simplicity and robustness for routine quality control applications.

Mass Spectrometric Detection: Achieving High Sensitivity and Specificity

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is essential for achieving the required sensitivity and selectivity for GTI analysis.

Ionization:

Electrospray ionization (ESI) is the most common ionization technique for this type of analyte. The choice between positive and negative ion mode depends on the compound's ability to accept or lose a proton. For 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, with its nitrogen and oxygen atoms, positive ion mode is generally effective.

MRM Transitions:

The selection of precursor and product ions is critical for the specificity of the method. The precursor ion is typically the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation of the precursor ion. For our target analyte (Molecular Weight: 239.66 g/mol ), the [M+H]⁺ ion would be m/z 240.7. The selection of specific and stable product ions requires experimental optimization.

A Validated LC-MS/MS Method: Protocol and Performance Data

The following protocol is based on a validated method for the determination of genotoxic impurities in a relevant API matrix.[2]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a suitable amount of the drug substance.

  • Dissolve in a diluent of water and acetonitrile (20:80 v/v) to achieve the desired final concentration for analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of delivering a stable isocratic flow.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source.

  • Column: Hypersil BDS C8, 5.0 µm, 100 mm × 4.6 mm.[2]

  • Mobile Phase A: Ammonium formate (0.639 g/L in water).[2]

  • Mobile Phase B: Methanol.[2]

  • Elution Mode: Isocratic.

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Total Run Time: 12 minutes.[2]

3. Mass Spectrometer Parameters (Typical Starting Points):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions: To be optimized experimentally for 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Method Validation Parameters (Based on ICH Q2(R1) Guidelines)

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] The following table summarizes the key validation parameters and typical acceptance criteria for a genotoxic impurity method.

Validation Parameter Typical Acceptance Criteria Rationale and Field Insights
Specificity/Selectivity No interference at the retention time of the analyte from blank, placebo, and the API.Demonstrates that the method can unequivocally assess the analyte in the presence of other components. Crucial for avoiding false positives.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. Important for ensuring the method is sensitive enough.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is the most critical parameter for GTI methods.
Linearity Correlation coefficient (r²) ≥ 0.99 over the specified range.Establishes the relationship between the analyte concentration and the instrument response. A wide linear range is desirable.
Accuracy (as Recovery) Typically 80-120% recovery at different concentration levels.Measures the closeness of the test results to the true value. Spiking experiments with known amounts of the impurity are performed.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15%.Assesses the degree of scatter between a series of measurements. Repeatability is short-term precision, while intermediate precision accounts for variations within the laboratory.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).Demonstrates the reliability of the method with respect to normal variations in operating conditions.
Solution Stability Analyte should be stable in the chosen diluent for a defined period under specified storage conditions.Ensures that the sample integrity is maintained throughout the analytical sequence.

Visualizing the Workflow and Validation Logic

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the logical framework for method validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Drug Substance dissolve Dissolve in Diluent (Water:ACN 20:80) weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (Hypersil BDS C8) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report report quantify->report Report Result

Figure 1: Experimental workflow for the analysis of the genotoxic impurity.

validation_logic cluster_params Core Validation Parameters cluster_suitability System Suitability specificity Specificity validated_method Validated Method for Intended Use specificity->validated_method must meet acceptance criteria linearity Linearity & Range linearity->validated_method must meet acceptance criteria accuracy Accuracy accuracy->validated_method must meet acceptance criteria precision Precision precision->validated_method must meet acceptance criteria lod_loq LOD & LOQ lod_loq->validated_method must meet acceptance criteria robustness Robustness robustness->validated_method must meet acceptance criteria sst System Suitability Test method Analytical Method sst->method precedes analysis method->specificity is subjected to method->linearity is subjected to method->accuracy is subjected to method->precision is subjected to method->lod_loq is subjected to method->robustness is subjected to

Figure 2: Logical relationship of validation parameters according to ICH Q2(R1).

Conclusion

The validation of an LC-MS/MS method for the genotoxic impurity 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a critical step in ensuring the safety of pharmaceutical products. This guide has provided a comparative overview of the key methodological choices and a detailed framework for validation based on established regulatory guidelines and scientific literature. By carefully selecting the chromatographic conditions, optimizing the mass spectrometric parameters, and rigorously validating the method's performance, researchers can confidently and accurately control this potential genotoxic impurity at the required trace levels. The presented validated method using a Hypersil BDS C8 column with an isocratic mobile phase of ammonium formate and methanol serves as a robust starting point for laboratories tasked with this important analytical challenge.

References

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. CHMP/SWP/5199/02. [Link]

  • Korlakunta, V. G., Dasari, V. B., Sharma, H. K., Nowduri, A., Bonige, K. B., & Chavakula, R. (2020). VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THREE GENOTOXIC IMPURITIES IN RIVAROXABAN DRUG SUBSTANCE. European Journal of Biomedical and Pharmaceutical Sciences, 7(8), 492-500. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Srinivasu, G., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical Analysis, 10(3), 253-259. [Link]

  • Zhang, L., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(15), 4928. [Link]

  • Rao, T. S., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2), 534-541. [Link]

  • PubChem. (n.d.). N-(3-Chloro-2-hydroxypropyl)-phthalimide. Retrieved from [Link]

  • PrecisionFDA. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. Retrieved from [Link]

Sources

Comparative

Comparative Guide to Alkylating Agents for the Synthesis of β-Amino Alcohols: A Focus on 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

Introduction: The Central Role of β-Amino Alcohols in Drug Discovery β-amino alcohols are a privileged structural motif, forming the backbone of numerous biologically active compounds and blockbuster pharmaceuticals.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of β-Amino Alcohols in Drug Discovery

β-amino alcohols are a privileged structural motif, forming the backbone of numerous biologically active compounds and blockbuster pharmaceuticals.[1][2][3] Their applications are vast, ranging from β-blockers used to manage hypertension to potent antiviral and anticancer agents.[1][4] The precise three-dimensional arrangement of the amine and alcohol functionalities is often critical for therapeutic efficacy, making the stereoselective synthesis of these molecules a paramount challenge in medicinal chemistry and process development.[4]

The synthesis of β-amino alcohols is fundamentally a challenge of carbon-nitrogen bond formation. A common and powerful strategy is the alkylation of an amine nucleophile with a suitable three-carbon electrophile. However, the choice of this alkylating agent is critical, as it dictates the reaction's selectivity, efficiency, and overall practicality. This guide provides an in-depth comparison of three major classes of alkylating agents for this purpose:

  • A Modified Gabriel Reagent: 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • An Epoxide-Based Reagent: Epichlorohydrin

  • Classical Alkyl Halides

We will dissect the mechanistic nuances, compare performance based on experimental data, and provide actionable protocols to guide researchers in selecting the optimal synthetic strategy for their specific needs.

Part 1: The Gabriel Synthesis Approach: Controlled Monoalkylation with 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides.[5][6] Its primary advantage is the prevention of over-alkylation, a pervasive issue with direct amine alkylation.[7][8] The reaction utilizes a phthalimide anion as an ammonia surrogate (H₂N⁻), which, after alkylation, can be deprotected to reveal the desired primary amine.[5]

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a specialized Gabriel reagent tailored for the synthesis of β-amino alcohols. It incorporates the required three-carbon backbone with a pre-installed hydroxyl group and a leaving group (chloride).

Mechanism of Action

The synthesis proceeds in two distinct stages: N-alkylation of the target amine followed by deprotection of the phthalimide group.

  • N-Alkylation: The amine of interest acts as a nucleophile, attacking the terminal carbon bearing the chlorine atom in a standard SN2 reaction. The phthalimide group remains intact, serving as a bulky protecting group for the eventual primary amine function that will be installed.

  • Deprotection: The N-alkylated phthalimide intermediate is then treated with a reagent like hydrazine (the Ing-Manske procedure) or subjected to acidic/basic hydrolysis to cleave the phthalimide and liberate the final β-amino alcohol product.[5][9][10]

cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Deprotection Reagent 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Intermediate N-Alkylated Phthalimide Intermediate Reagent->Intermediate Amine Primary/Secondary Amine (R-NH₂) Amine->Intermediate SN2 Attack -HCl Intermediate_ref N-Alkylated Phthalimide Intermediate Hydrazine Hydrazine (N₂H₄) Byproduct Phthalhydrazide (Precipitate) Hydrazine->Byproduct Product β-Amino Alcohol Product Intermediate_ref->Product

Caption: Reaction workflow for β-amino alcohol synthesis using the Gabriel approach.

Performance Analysis
  • Expertise & Experience: The key reason to choose this reagent is control . The phthalimide group drastically reduces the nucleophilicity of the nitrogen atom it is attached to, effectively shutting down any possibility of further alkylation.[8] This is a direct solution to the over-alkylation problem that plagues the use of simple alkyl halides, which often results in a difficult-to-separate mixture of primary, secondary, tertiary, and quaternary amines.[11][12]

  • Trustworthiness: The methodology is robust for producing primary amines. The formation of a phthalhydrazide precipitate during deprotection provides a simple, non-chromatographic method for product purification, as the precipitate can often be removed by simple filtration.[5]

  • Limitations: The primary drawback is the multi-step nature of the process, which reduces overall atom economy. Furthermore, the deprotection step, especially under acidic or basic hydrolysis, can require harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[5][13] The hydrazinolysis method is milder but separation of the phthalhydrazide byproduct can sometimes be challenging.[5]

Part 2: The Epoxide Strategy: Direct Ring-Opening with Epichlorohydrin

Epichlorohydrin is a widely used and atom-economical building block for β-amino alcohol synthesis. The reaction involves the direct nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring, leading to its opening.[3]

Mechanism of Action

The aminolysis of epoxides can proceed without a catalyst, though it is often accelerated by Lewis or Brønsted acids.[3][14] A critical challenge with unsymmetrical epoxides like epichlorohydrin is regioselectivity . The amine can attack either the sterically less hindered terminal carbon (C1) or the internal carbon (C2).

  • Under neutral or basic conditions: The reaction typically follows an SN2 mechanism, with the amine preferentially attacking the less sterically hindered C1 carbon.

  • Under acidic conditions: The epoxide oxygen is protonated, and the reaction gains some SN1 character. Nucleophilic attack may then be directed to the more substituted C2 carbon, which can better stabilize a partial positive charge.

cluster_0 Path A: Attack at C1 (Major) cluster_1 Path B: Attack at C2 (Minor) Epichlorohydrin Epichlorohydrin ProductA 1-amino-3-chloro-2-propanol (Regioisomer A) Epichlorohydrin->ProductA SN2 Attack (Less hindered) ProductB 2-amino-3-chloro-1-propanol (Regioisomer B) Epichlorohydrin->ProductB SN2 Attack (More hindered) Amine Amine (R-NH₂) Amine->Epichlorohydrin

Caption: Regioselectivity in the reaction of an amine with epichlorohydrin.

Performance Analysis
  • Expertise & Experience: The choice of epichlorohydrin is often driven by its low cost and high reactivity. It provides a more direct, one-step route to the chlorohydrin precursor of β-amino alcohols compared to the Gabriel method.[3] However, this directness comes at the cost of selectivity. The initial product, a 1-amino-3-chloro-2-propanol, can cyclize to form a new epoxide, which can then be attacked by another molecule of amine, leading to undesired side products. Furthermore, the reaction of primary amines can lead to double alkylation.[15]

  • Trustworthiness: While high yields can be achieved, controlling the reaction to obtain a single, pure product can be challenging. The regioselectivity is highly dependent on the solvent, catalyst, and the nature of the amine.[15][16] For example, using polar mixed solvent systems like DMF/H₂O can promote high regioselectivity for monoalkylation at the terminal carbon.[15]

  • Limitations: The primary limitations are the lack of regiocontrol and the potential for side reactions, including polymerization and double alkylation.[17] These issues often necessitate careful optimization of reaction conditions and may lead to more complex purification procedures.

Part 3: The Classical Approach: Direct Alkylation with Simple Alkyl Halides

The most straightforward conceptual approach to amine alkylation is the direct reaction of an amine with an alkyl halide via an SN2 reaction.[11]

Mechanism of Action

The reaction is a simple nucleophilic substitution. However, the product of the initial alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting material.[7] This leads to a cascade of subsequent alkylations.

P_Amine Primary Amine S_Amine Secondary Amine P_Amine->S_Amine + R-X T_Amine Tertiary Amine S_Amine->T_Amine + R-X Q_Salt Quaternary Ammonium Salt T_Amine->Q_Salt + R-X AlkylHalide Alkyl Halide (R-X)

Caption: Over-alkylation cascade in the reaction of a primary amine with an alkyl halide.

Performance Analysis
  • Expertise & Experience: This method is generally considered a "faulty procedure" for the selective synthesis of primary or secondary amines due to the over-alkylation problem.[7] It is rarely used in modern synthesis when control and selectivity are required. The resulting product is almost always a mixture that is challenging and costly to separate.[11][12]

  • Trustworthiness: The lack of selectivity makes this method unreliable for producing a single target compound in high yield. It is only synthetically useful in specific cases, such as when exhaustive alkylation to the quaternary ammonium salt is the desired outcome.[7]

Part 4: Head-to-Head Comparison

The choice of alkylating agent involves a trade-off between reaction efficiency, control, and atom economy.

Feature2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dioneEpichlorohydrinSimple Alkyl Halides
Primary Goal Controlled synthesis of primary β-amino alcoholsRapid, atom-economical access to β-amino alcohol precursorsGeneral (uncontrolled) alkylation
Selectivity Excellent: Strictly monoalkylation due to phthalimide protection.[8]Moderate to Poor: Prone to double alkylation and side reactions.[15]Very Poor: Leads to a mixture of primary, secondary, tertiary, and quaternary products.[12]
Regioselectivity Excellent: Pre-defined chloro-hydroxypropyl backbone dictates connectivity.Variable: Highly dependent on reaction conditions (solvent, catalyst).[16]Not applicable for this specific synthesis.
Reaction Steps 2 (Alkylation + Deprotection)1 (Ring-opening)1 (Alkylation)
Reaction Conditions Alkylation is mild; deprotection can be harsh (acid/base) or mild (hydrazine).Generally mild, but can require optimization and/or catalysts.[3]Often requires heating; can be difficult to control.[12]
Key Advantage Avoids over-alkylation.High atom economy, low cost.Simplicity of reagents.
Key Disadvantage Lower atom economy, extra synthetic step.Poor selectivity, potential for side products.Uncontrollable over-alkylation.
Best Suited For Syntheses where purity and avoidance of over-alkylation are paramount.Large-scale synthesis where cost is a major driver and purification is optimized.Exhaustive alkylation to quaternary salts.

Part 5: Experimental Protocols

Here, we provide representative, self-validating protocols for the synthesis of 1-(benzylamino)-3-phenoxypropan-2-ol , a model β-amino alcohol, using the two superior methods.

Protocol 1: Synthesis via 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

This protocol demonstrates the control offered by the Gabriel-type approach. The causality for using a slight excess of the amine is to ensure the complete consumption of the more valuable phthalimide reagent.

cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection & Phenoxide Addition A Combine 2-(3-chloro-2-hydroxypropyl) isoindoline-1,3-dione (1 eq) and benzylamine (1.1 eq) in DMF. B Add K₂CO₃ (1.5 eq) as base. A->B C Heat at 80°C for 12h. Monitor by TLC for consumption of starting material. B->C D Workup: Cool, pour into water, filter the solid intermediate. C->D E Suspend intermediate (1 eq) and phenol (1.2 eq) in Ethanol. D->E F Add sodium ethoxide (1.2 eq). Reflux for 6h. E->F G Add Hydrazine Hydrate (2 eq). Continue reflux for 4h. A precipitate (phthalhydrazide) forms. F->G H Cool, filter off precipitate. Concentrate filtrate, purify by column chromatography. G->H

Caption: Experimental workflow for β-amino alcohol synthesis via the Gabriel method.

Step-by-Step Methodology:

  • Alkylation: To a solution of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (2.40 g, 10 mmol) in 50 mL of dimethylformamide (DMF), add benzylamine (1.18 g, 11 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 200 mL of cold water.

  • Collect the precipitated solid, 2-(3-(benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione, by vacuum filtration and wash with water. Dry the intermediate under vacuum.

  • Deprotection & Phenoxide Addition: Suspend the dried intermediate (3.10 g, 10 mmol, assuming quantitative yield) and phenol (1.13 g, 12 mmol) in 50 mL of ethanol.

  • Add a 21% solution of sodium ethoxide in ethanol (4.0 mL, ~12 mmol) and heat the mixture to reflux for 6 hours.

  • To the refluxing solution, add hydrazine hydrate (1.0 mL, ~20 mmol) and continue to reflux for an additional 4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter to remove the solid byproduct.

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the final product, 1-(benzylamino)-3-phenoxypropan-2-ol.

Protocol 2: Synthesis via Epichlorohydrin

This protocol highlights the atom-economical but less controlled epoxide ring-opening pathway. The choice of a protic solvent (ethanol) helps to facilitate the ring-opening.

cluster_0 Step 1: Amine-Epoxide Adduct Formation cluster_1 Step 2: Phenoxide Ring Opening A Dissolve benzylamine (2 eq) in Ethanol. B Cool to 0°C. Add epichlorohydrin (1 eq) dropwise. A->B C Stir at room temperature for 24h. Monitor by TLC. B->C E Add the sodium phenoxide solution to the reaction mixture from Step 1. C->E D Prepare sodium phenoxide: Dissolve phenol (1.1 eq) and NaOH (1.1 eq) in water. D->E F Heat to 60°C for 8h. E->F G Workup: Cool, extract with ethyl acetate, wash with brine, dry, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for β-amino alcohol synthesis via epichlorohydrin.

Step-by-Step Methodology:

  • Amine-Epoxide Adduct Formation: Dissolve benzylamine (2.14 g, 20 mmol) in 40 mL of ethanol in a round-bottom flask. Using an excess of the amine helps to minimize the formation of the double-alkylation product.

  • Cool the solution to 0°C in an ice bath. Add epichlorohydrin (0.93 g, 10 mmol) dropwise over 15 minutes, maintaining the temperature below 10°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Phenoxide Ring Opening: In a separate flask, prepare sodium phenoxide by dissolving phenol (1.04 g, 11 mmol) and sodium hydroxide (0.44 g, 11 mmol) in 10 mL of water.

  • Add the aqueous sodium phenoxide solution to the reaction mixture from step 3.

  • Heat the resulting mixture to 60°C for 8 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure. Add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate 1-(benzylamino)-3-phenoxypropan-2-ol. Note that side products may also be isolated.

Conclusion and Recommendations

The synthesis of β-amino alcohols via amine alkylation is a well-established but nuanced field. The optimal choice of alkylating agent is dictated by the specific goals of the synthesis.

  • For maximum control and purity , especially in the late-stage synthesis of complex molecules or when dealing with precious amines, 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is the superior choice. It systematically circumvents the critical issue of over-alkylation, delivering a clean, predictable outcome at the cost of an additional synthetic step.

  • For large-scale, cost-sensitive applications , epichlorohydrin presents a more atom-economical and direct route. However, researchers must be prepared to invest significant effort in optimizing reaction conditions to manage issues of regioselectivity and the formation of byproducts.

  • Direct alkylation with simple alkyl halides should generally be avoided for the selective synthesis of β-amino alcohols, as it reliably produces difficult-to-separate mixtures.

By understanding the underlying mechanisms and weighing the trade-offs between control, efficiency, and cost, researchers and drug development professionals can make informed decisions to streamline the synthesis of these vital pharmaceutical building blocks.

References

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  • Krishna, C.R., et al. (2024). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under solvent-free conditions. Current Chemistry Letters. [Link]

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Sources

Validation

A Comparative Guide to Alternative Syntheses of Rivaroxaban: Bypassing Phthalimide-Protected Intermediates

For Researchers, Scientists, and Drug Development Professionals The oral anticoagulant Rivaroxaban (Xarelto®) is a cornerstone in the prevention and treatment of thromboembolic diseases.[1] Its synthesis has been a subje...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oral anticoagulant Rivaroxaban (Xarelto®) is a cornerstone in the prevention and treatment of thromboembolic diseases.[1] Its synthesis has been a subject of extensive research, with many established routes relying on the key intermediate, 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, which requires the use of phthalimide as a protecting group for the amine. While effective, the use and subsequent removal of the phthalimide group can present challenges in terms of atom economy and waste generation. This guide provides an in-depth comparison of alternative synthetic strategies that circumvent this specific intermediate, offering potentially more efficient, cost-effective, and greener pathways to this vital pharmaceutical agent.

This guide will explore three distinct and innovative approaches: a route centered around a copper-catalyzed Goldberg coupling, a strategy that constructs the chiral center via an asymmetric Henry reaction, and a novel synthesis featuring a late-stage oxidation of a morpholine precursor. Each section will detail the synthetic protocol, discuss the underlying chemical principles, and provide a visual representation of the reaction sequence.

The Goldberg Coupling Approach: A Convergent Strategy from (R)-Epichlorohydrin

This synthetic route offers a streamlined and efficient pathway to Rivaroxaban, commencing with the readily available and cost-effective chiral building block, (R)-epichlorohydrin.[2][3] A key transformation in this sequence is the Goldberg coupling reaction, a copper-catalyzed amidation that efficiently constructs the crucial C-N bond between the morpholinone and oxazolidinone moieties.[2] This approach avoids the need for phthalimide protection by building the oxazolidinone ring first and then introducing the aryl group.

Experimental Protocol

Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

To a mixture of magnesium sulfate (12.0 g, 0.1 mol) and sodium cyanate (65.0 g, 1 mol) in 500 mL of water at 60 °C, (R)-epichlorohydrin (46.3 g, 0.5 mol) is added dropwise over 30 minutes. The mixture is kept warm for an additional hour. The water is then removed under reduced pressure, and 500 mL of ethyl acetate is added. The resulting mixture is filtered, and the filter cake is washed twice with 200 mL of ethyl acetate. The combined organic fractions are dried over anhydrous sodium sulfate and concentrated to yield a white solid, which is recrystallized from ethyl acetate to afford (R)-5-(chloromethyl)oxazolidin-2-one.[2]

  • Yield: 79%[2]

Step 2: Synthesis of (R)-2-((2-Oxazolidin-5-yl) methyl) isoindoline-1,3-dione

A solution of (R)-5-(chloromethyl)oxazolidin-2-one (27.1 g, 0.20 mol) and potassium phthalimide (40.7 g, 0.22 mol) in 500 mL of dimethylformamide (DMF) is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with 2 L of water and extracted three times with 200 mL of methylene dichloride. The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. Evaporation of the solvent in vacuo provides a white solid, which is crystallized from ethyl acetate and petroleum ether.[2]

  • Yield: 84%[2]

Step 3: Synthesis of (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione via Goldberg Coupling

A mixture of 4-(4-bromophenyl)morpholin-3-one (2.0 g, 7.8 mmol), (R)-2-((2-oxazolidin-5-yl) methyl) isoindoline-1,3-dione (3.8 g, 8.6 mmol), potassium carbonate (2.2 g, 15.6 mmol), copper iodide (743 mg, 3.9 mmol), and 1,2-diaminocyclohexane (178 mg, 1.6 mmol) is solubilized in 70 mL of 1,4-dioxane. The mixture is stirred at 110 °C under a nitrogen atmosphere for approximately 36 hours. After cooling to ambient temperature, the mixture is filtered, and the filtrate is concentrated in vacuo. The residue is diluted with 50 mL of water and extracted three times with 50 mL of CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate.[2]

  • Yield: 83%[4]

Step 4: Deprotection to form (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

The product from the previous step is subjected to hydrazinolysis or treatment with methylamine to remove the phthalimide protecting group, yielding the key amine intermediate.[5]

Step 5: Final Acylation to Rivaroxaban

5-Chlorothiophene-2-carboxylic acid (1.3 g, 7.6 mmol) is refluxed with 10 mL of thionyl chloride for 2 hours. Excess thionyl chloride is removed by evaporation under vacuum, and the residue is dissolved in 20 mL of anhydrous dichloromethane. A mixture of the amine intermediate (1.1 g, 3.8 mmol) and triethylamine (5 mL) in 40 mL of anhydrous dichloromethane is added at 0 °C. The reaction mixture is stirred for 30 minutes at 0 °C and then for 2 hours at room temperature. The mixture is filtered, and the filter cake is washed three times with 15 mL of CH₂Cl₂ and dried under reduced pressure to give Rivaroxaban.[2]

  • Yield: 92%[6]

Scientific Rationale

The strategic advantage of this route lies in its convergent nature. The two key fragments, the chiral oxazolidinone and the aryl morpholinone, are synthesized separately and then coupled in the key Goldberg reaction. The use of (R)-epichlorohydrin as the chiral source is economically advantageous. The Goldberg coupling, while requiring a copper catalyst and a ligand, is highly effective for the formation of the aryl-nitrogen bond, a step that can be challenging in other routes.[2] The final acylation is a standard and high-yielding transformation.

Visualizing the Goldberg Coupling Route

Goldberg_Coupling_Route A (R)-Epichlorohydrin B (R)-5-(Chloromethyl) oxazolidin-2-one A->B NaOCN, MgSO4, H2O (79%) C (R)-2-((2-Oxazolidin-5-yl) methyl) isoindoline-1,3-dione B->C Potassium Phthalimide, DMF (84%) E (S)-2-((2-Oxo-3-(4-(3-oxomorpholino) phenyl)oxazolidin-5-yl)methyl) isoindoline-1,3-dione C->E Goldberg Coupling: CuI, K2CO3, 1,2-diaminocyclohexane, 1,4-dioxane (83%) D 4-(4-Bromophenyl) morpholin-3-one D->E F (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin -3-yl)phenyl)morpholin-3-one E->F Hydrazinolysis G Rivaroxaban F->G Acylation, Et3N, DCM (92%) H 5-Chlorothiophene -2-carbonyl chloride H->G Asymmetric_Henry_Reaction_Route A N-(4-Formylphenyl) morpholin-3-one B Chiral Nitroaldol Intermediate A->B Asymmetric Henry Reaction: Nitromethane, Chiral Cu(II) catalyst, IPA (High Yield, up to 91% ee) C (S)-5-(Hydroxymethyl) oxazolidin-2-one Derivative B->C Reduction (e.g., H2, Pd/C) & Cyclization D (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin -3-yl)phenyl)morpholin-3-one C->D Functional Group Manipulation E Rivaroxaban D->E Acylation F 5-Chlorothiophene -2-carbonyl chloride F->E

Caption: Asymmetric Henry Reaction Route to Rivaroxaban.

The Late-Stage Oxidation Approach: A Paradigm Shift in Synthesis

This cutting-edge strategy fundamentally alters the synthetic plan by introducing the morpholin-3-one functionality at a very late stage. [7][8]The synthesis proceeds with a more readily available 4-morpholinoaniline precursor, and the oxidation to the lactam is performed on a complex, highly functionalized intermediate.

Experimental Protocol

Step 1: Synthesis of the Morpholine-Containing Precursor

The synthesis begins with the reaction of 4-morpholinoaniline and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione to form the corresponding amino alcohol, followed by cyclization to the oxazolidinone and deprotection of the amine.

Step 2: Acylation with 5-Chlorothiophene-2-carbonyl Chloride

The resulting amine is acylated with 5-chlorothiophene-2-carbonyl chloride to produce the advanced intermediate, (S)-5-chloro-N-((3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide.

Step 3: Late-Stage Oxidation

The crucial and final step involves the selective oxidation of the morpholine ring in the advanced intermediate to the corresponding morpholin-3-one, yielding Rivaroxaban. This can be achieved using oxidizing agents like potassium permanganate in the presence of a phase-transfer catalyst. [8]

  • Overall Yield: 44% from 4-morpholinoaniline and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. [8]

Scientific Rationale

The novelty of this approach is the postponement of the introduction of the sensitive morpholin-3-one moiety. This allows for the use of more robust reaction conditions in the earlier steps of the synthesis. The late-stage oxidation of a complex molecule is a challenging transformation that requires careful optimization to achieve high selectivity and avoid side reactions. However, a successful late-stage oxidation can significantly shorten the overall synthetic sequence. [8]

Visualizing the Late-Stage Oxidation Route

Late_Stage_Oxidation_Route A 4-Morpholinoaniline C Advanced Morpholine Intermediate A->C Multi-step sequence B (S)-2-(Oxiran-2-ylmethyl) isoindoline-1,3-dione B->C D Rivaroxaban C->D Late-Stage Oxidation (e.g., KMnO4)

Caption: Late-Stage Oxidation Route to Rivaroxaban.

Comparative Analysis

FeatureGoldberg Coupling RouteAsymmetric Henry Reaction RouteLate-Stage Oxidation Route
Chiral Source (R)-Epichlorohydrin (Chiral Pool)Asymmetric Catalysis(S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione
Key Transformation Goldberg Coupling (C-N bond formation)Asymmetric Henry Reaction (C-C bond formation & stereocenter creation)Late-Stage Oxidation (C-H to C=O)
Overall Yield ~39% [2][3]Not explicitly stated for the full sequence, but key steps are high-yielding.44% [8]
Key Advantages Convergent, uses inexpensive chiral starting material, high-yielding final steps.Catalytic enantiocontrol, avoids chiral pool starting materials for the core.Potentially shorter route, avoids carrying the sensitive morpholin-3-one through multiple steps.
Potential Challenges Requires copper catalyst and ligand for the coupling step.Optimization of the asymmetric catalyst for high ee, multi-step functional group manipulations.Selectivity of the late-stage oxidation on a complex substrate, potential for over-oxidation or side reactions.

Conclusion

The synthesis of Rivaroxaban is a testament to the ingenuity of modern organic chemistry. While traditional routes have proven effective, the alternative pathways presented in this guide offer compelling advantages for researchers and drug development professionals.

  • The Goldberg Coupling Route provides a robust and convergent approach, ideal for large-scale production due to its use of a readily available chiral starting material.

  • The Asymmetric Henry Reaction Route showcases the power of catalytic asymmetric synthesis, offering an elegant solution for establishing the key stereocenter and providing flexibility in substrate design.

  • The Late-Stage Oxidation Route represents a paradigm shift in synthetic strategy, demonstrating the potential for simplifying complex syntheses by postponing sensitive functional group introductions.

The choice of the optimal synthetic route will depend on a variety of factors, including the desired scale of production, cost of raw materials and catalysts, and the specific expertise and capabilities of the research and development team. Each of these alternative strategies, by avoiding the use of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, contributes to the growing toolkit for the efficient and sustainable synthesis of Rivaroxaban.

References

  • Vrbický, M., Macek, K., Pochobradský, J., Svoboda, J., Sedlák, M., & Drabina, P. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 18, 468–477. [Link]

  • Vrbický, M., Macek, K., Pochobradský, J., Svoboda, J., Sedlák, M., & Drabina, P. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. ResearchGate. [Link]

  • Vrbický, M., Macek, K., Pochobradský, J., Svoboda, J., Sedlák, M., & Drabina, P. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. PubMed. [Link]

  • Kumar, A., & Kumar, S. (2021). A review on the synthetic approaches of rivaroxaban: An anticoagulant drug. ResearchGate. [Link]

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. [Link]

  • Drabina, P., Feixova, V., & Sedlak, M. (2019). New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. Tetrahedron Letters, 60(2), 99-101. [Link]

  • Xiong, G. (2018). Synthesis And Process Research Of Rivaroxaban. Globe Thesis. [Link]

  • Zentiva, K.S. (2013). A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin. WO2013120465A1.
  • Olimjonov, S., Yang, X., Liu, Y., Odilov, A., & Hon, Y. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1853. [Link]

  • Mladentsev, D. Y., Kuznetsova, E. N., & Dashkin, R. R. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development. [Link]

  • Mladentsev, D. Y., Kuznetsova, E. N., & Dashkin, R. R. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto). Scribd. [Link]

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link]

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban. PubMed. [Link]

  • Zentiva, K.S. (2012). Process for preparing rivaroxaban based on the use of (S)-epichlorohydrin. CZ2012111A3.
  • Lin, X., Li, N., Zhu, C., & Sun, B. (2023). Synthesis of Rivaroxaban (1) by last-stage oxidation. ResearchGate. [Link]

  • Lin, X., Li, N., Zhu, C., & Sun, B. (2023). An Efficient Synthesis of Rivaroxaban. ChemistrySelect, 8(4). [Link]

  • Arromax Pharmatech. (2012). Synthesis method of rivaroxaban. Eureka | Patsnap. [Link]

  • Mali, A. R., Deshmukh, D. G., Joshi, D. R., Lad, H. D., & Patel, P. I. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11. [Link]

  • Arromax Pharmatech. (2014). The synthetic method of rivaroxaban. CN102702186B.
  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. ResearchGate. [Link]

  • Cipla Ltd. (2016). Process for the preparation of rivaroxaban. WO2016030669A1.

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione: A Comparative Yield Analysis

Introduction 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent Linezolid, demands efficient and high-yielding synthetic r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent Linezolid, demands efficient and high-yielding synthetic routes for industrial-scale production.[1] The core structure, a phthalimide group attached to a 3-chloro-2-hydroxypropyl chain, presents specific challenges in its synthesis, primarily revolving around the nucleophilic substitution reaction between a phthalimide source and an epoxide precursor. This guide provides a comparative analysis of different methodologies for the synthesis of this crucial intermediate, with a focus on reaction yields, mechanistic rationale, and practical experimental considerations for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy: Nucleophilic Attack on Epichlorohydrin

The primary and most direct route to 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione involves the reaction of a phthalimide nucleophile with epichlorohydrin. Epichlorohydrin, a bifunctional molecule with both an epoxide and a chloro group, offers a reactive site for nucleophilic attack. The nucleophile, typically phthalimide or its more reactive potassium salt, attacks the terminal carbon of the epoxide ring, leading to the opening of the ring and the formation of the desired product.

However, the efficiency and yield of this reaction are highly dependent on the chosen reaction conditions, including the nature of the phthalimide source, the solvent, the catalyst, and the reaction temperature. This guide will dissect and compare the most prevalent methods.

Methodology Showdown: A Comparative Analysis

Method 1: Direct Reaction of Phthalimide with Epichlorohydrin using a Basic Catalyst

This method represents a straightforward approach where phthalimide and epichlorohydrin are reacted in the presence of a catalytic amount of a base.

Reaction Workflow:

Phthalimide Phthalimide Reflux Reflux Phthalimide->Reflux Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reflux Base Base (e.g., K2CO3) Base->Reflux Solvent Solvent (e.g., Isopropanol) Solvent->Reflux Product 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Reflux->Product

Caption: Workflow for the base-catalyzed synthesis.

Experimental Protocol:

  • To a solution of phthalimide (1 equivalent) in a suitable solvent such as isopropanol, add a catalytic amount of a base like potassium carbonate (K2CO3).[1]

  • Add (S)-epichlorohydrin (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Mechanistic Insight & Rationale:

The base, in this case, potassium carbonate, is believed to deprotonate the phthalimide, increasing its nucleophilicity. The resulting phthalimide anion then attacks the less sterically hindered carbon of the epichlorohydrin epoxide ring. The use of a protic solvent like isopropanol helps in the protonation of the resulting alkoxide, leading to the final hydroxyl group. The choice of a catalytic amount of base is crucial to avoid unwanted side reactions, such as the hydrolysis of epichlorohydrin.

Method 2: The Gabriel Synthesis Variant - Using Potassium Phthalimide

A more classical approach involves the use of pre-formed potassium phthalimide, which is a significantly stronger nucleophile than phthalimide itself.

Reaction Workflow:

K_Phthalimide Potassium Phthalimide Reaction Reaction K_Phthalimide->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Reaction->Product

Caption: Workflow for the Gabriel synthesis variant.

Experimental Protocol:

  • Dissolve potassium phthalimide (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add epichlorohydrin (1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 60°C) and monitor by TLC.

  • After the reaction is complete, the mixture is typically poured into water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be performed by recrystallization.

Mechanistic Insight & Rationale:

The use of potassium phthalimide eliminates the need for an external base to activate the nucleophile. The ionic nature of potassium phthalimide makes it readily soluble in polar aprotic solvents like DMF, which also helps to solvate the cation and leave the phthalimide anion more exposed for nucleophilic attack. This method often leads to cleaner reactions and easier work-up procedures. However, racemization can be a concern when using optically active epichlorohydrin in DMF.[2][3]

Method 3: Phase-Transfer Catalysis for Enhanced Reactivity

To overcome issues of solubility and reaction rates, particularly in biphasic systems or with less reactive substrates, phase-transfer catalysis (PTC) offers a powerful alternative.

Reaction Workflow:

Phthalimide_Source Phthalimide or Potassium Phthalimide Reaction Reaction Phthalimide_Source->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction PTC Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) PTC->Reaction Solvent_System Solvent System Solvent_System->Reaction Product 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Reaction->Product

Caption: Workflow for the phase-transfer catalyzed synthesis.

Experimental Protocol:

  • A mixture of phthalimide or potassium phthalimide (1 equivalent), epichlorohydrin (1.1-1.5 equivalents), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like benzyltrimethylammonium chloride, 0.05-0.1 equivalents) is prepared in a suitable solvent or solvent system.[4][5]

  • The reaction is stirred at a controlled temperature until completion, as monitored by TLC.

  • The work-up procedure typically involves washing with water to remove the catalyst and any inorganic by-products, followed by extraction with an organic solvent.

  • The organic layer is dried and concentrated to afford the product.

Mechanistic Insight & Rationale:

The phase-transfer catalyst facilitates the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase where the epichlorohydrin is located. The lipophilic cation of the catalyst pairs with the phthalimide anion, creating a more soluble and highly reactive nucleophile in the organic medium. This approach can lead to significantly improved reaction rates and yields, often under milder conditions. The addition of potassium iodide can further enhance the reaction rate.[4]

Comparative Yield and Condition Summary

MethodPhthalimide SourceCatalyst/ReagentSolventTemperatureReported YieldReference
1 PhthalimideK2CO3 (catalytic)IsopropanolReflux~59% (in a multi-step synthesis)[1]
2 Potassium PhthalimideNoneDMFRoom Temp - 60°CModerate to High[2][3]
3 Phthalimide/Potassium PhthalimidePhase-Transfer Catalyst (e.g., Benzyltrimethylammonium chloride)Various (e.g., Methanol)~20°C68-82%[5]
3a PhthalimideTertiary Amine (e.g., Triethylamine)Isopropanol30°C93% (isolated)[6]
3b Potassium PhthalimidePhase-Transfer Catalyst + Potassium IodideNot specifiedNot specifiedGreatly improved[4]

Note: Yields can be highly dependent on the specific reaction scale, purity of reagents, and work-up procedures. The values presented are indicative based on the cited literature.

Conclusion and Recommendations

The choice of synthetic method for 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione depends on several factors including the desired scale of production, cost of reagents, and required purity of the final product.

  • For small-scale laboratory synthesis , the direct reaction of phthalimide with epichlorohydrin in the presence of a catalytic amount of a weak base (Method 1) offers a simple and cost-effective approach.

  • The Gabriel synthesis variant (Method 2) using potassium phthalimide can provide cleaner reactions and potentially higher yields, although the cost of potassium phthalimide is higher than phthalimide. Care must be taken to control for potential racemization if stereochemistry is critical.

  • For industrial-scale production and process optimization , the use of phase-transfer catalysis (Method 3) is highly recommended. This method often results in higher yields, faster reaction times, and milder reaction conditions, which are all advantageous for large-scale manufacturing. The use of a tertiary amine as a catalyst has also been shown to be highly effective.[6]

It is imperative for researchers to perform their own optimization studies to determine the most suitable conditions for their specific needs, taking into account factors such as reagent availability, equipment, and downstream processing requirements.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875.
  • CN103382200A - Preparation method of S-glycidylphthalimide. (n.d.). Google Patents.
  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
  • EP1403267A1 - Process for preparing glycidylphthalimide. (n.d.). Google Patents.
  • EP1403267B1 - Process for preparing glycidylphthalimide. (n.d.). Google Patents.
  • WO2007074686A1 - Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide. (n.d.). Google Patents.
  • EP1564215B1 - Process for preparing glycidylphthalimide. (n.d.). Google Patents.

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Validation

A Comparative Guide to Chiral HPLC Method Validation for the Enantiomeric Separation of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the enantiomeric purity of chiral drug substances.[1] This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key intermediate in the synthesis of various pharmaceutical agents.[2][3]

The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q14, ensuring a scientifically sound and regulatory-compliant approach.[4][5]

The Analytical Challenge: Selecting the Chiral Stationary Phase

The cornerstone of any successful chiral separation is the choice of the Chiral Stationary Phase (CSP).[6][7] The direct separation of enantiomers on a CSP is the most common and effective approach, creating transient diastereomeric complexes with differing interaction energies, which leads to different retention times.[8] For a molecule like 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, which possesses a hydroxyl group, a halogen, and aromatic rings, several types of CSPs could be effective. Our comparative analysis focuses on two of the most versatile and widely successful classes: polysaccharide-based and cyclodextrin-based CSPs.[9]

Table 1: Comparison of Chiral Stationary Phase (CSP) Technologies

CSP TypeSeparation PrincipleAdvantages for Target AnalytePotential Challenges
Polysaccharide-based (e.g., Amylose or Cellulose derivatives) Combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.High versatility and broad applicability. The presence of aromatic rings and a hydroxyl group in the analyte allows for strong π-π and hydrogen bonding interactions, leading to good chiral recognition.[6]Can be sensitive to mobile phase composition and additives. Method development can be more empirical.
Cyclodextrin-based (e.g., Beta-cyclodextrin derivatives) Inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition is influenced by interactions at the rim of the cavity.The isoindoline-1,3-dione portion of the analyte can potentially fit into the cyclodextrin cavity. This approach is often successful for molecules with aromatic rings.[9]May offer lower loading capacity compared to polysaccharide CSPs. The fit into the cavity is highly specific, which can sometimes lead to a lack of separation if the geometry is not optimal.

Expert Rationale: For initial screening, polysaccharide-based CSPs, such as those coated or immobilized with amylose or cellulose phenylcarbamate derivatives, are often the first choice due to their proven track record with a wide range of chiral compounds. The multiple interaction sites on these phases provide a higher probability of achieving a successful separation.

Method Development and Optimization: A Tale of Two Systems

Based on the initial assessment, a method development strategy was devised to compare the performance of a leading polysaccharide-based column against a cyclodextrin-based column.

Initial Screening and Optimization

The primary goal of method development is to achieve a baseline separation of the two enantiomers with a resolution (Rs) of greater than 1.5, a critical parameter for reliable quantification.[10]

System A: Polysaccharide-Based CSP

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)

  • Initial Mobile Phase: A non-polar mobile phase like n-Hexane/2-Propanol (90:10, v/v) is a standard starting point for normal-phase chiral chromatography.

  • Optimization: The ratio of n-Hexane to the alcohol modifier (2-Propanol or Ethanol) is systematically varied to fine-tune retention and resolution. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can be introduced to improve peak shape for acidic or basic analytes, respectively.

System B: Cyclodextrin-Based CSP

  • Column: Cyclobond® I 2000 (Beta-cyclodextrin bonded to silica)

  • Initial Mobile Phase: In reversed-phase mode, a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate) is typically used.

  • Optimization: The organic modifier percentage and the buffer pH are adjusted to optimize the inclusion complexation and interactions, thereby affecting the separation.

After initial screening, the polysaccharide-based column under normal-phase conditions demonstrated superior selectivity and peak shape for the target analyte. The following optimized method was selected for full validation.

Table 2: Optimized Chromatographic Conditions

ParameterOptimized Condition
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Rigorous Method Validation: The ICH-Guided Protocol

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[5] The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines.

Validation_Workflow Start Optimized Chiral HPLC Method Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method for Routine Use SystemSuitability->ValidatedMethod

Caption: Workflow for Chiral HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

Experimental Protocol:

  • A solution of the racemic 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione was injected to demonstrate the separation of the two enantiomers.

  • A placebo solution (all formulation components except the active ingredient) was injected to show no interfering peaks at the retention times of the enantiomers.

  • The sample was subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress) and analyzed. Peak purity was assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Results: The method demonstrated excellent specificity, with the two enantiomers being well-resolved from each other and from any degradation products. The resolution between the S- and R-enantiomers was found to be 2.8.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • A series of solutions of the undesired enantiomer were prepared at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be from LOQ to 0.15%).

  • Each solution was injected in triplicate.

  • A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were determined.

Table 3: Linearity Data for the Undesired Enantiomer

ParameterResultAcceptance Criteria
Range 0.05 µg/mL to 1.5 µg/mLCovers the expected range of the impurity.
Correlation Coefficient (r²) 0.9995≥ 0.998
Y-intercept Close to zeroShould not be significantly different from zero.
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • A sample of the pure, desired enantiomer was spiked with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Samples were prepared in triplicate at each level and analyzed.

  • The percentage recovery was calculated.

Table 4: Accuracy (Spike/Recovery) Data

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
50% 99.2%0.8%90.0% - 110.0%
100% 101.5%0.6%90.0% - 110.0%
150% 100.8%0.7%90.0% - 110.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification limit were prepared and analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

Table 5: Precision Data

Parameter%RSD of Peak AreaAcceptance Criteria
Repeatability (n=6) 1.2%≤ 5.0%
Intermediate Precision (n=6) 1.8%≤ 5.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[11]

  • This was confirmed by injecting solutions at the determined concentrations and verifying the signal-to-noise ratio.

Results:

  • LOD: 0.015 µg/mL (S/N > 3)

  • LOQ: 0.05 µg/mL (S/N > 10)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • The following parameters were varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (Ethanol ± 2%)

  • The effect on resolution and retention time was observed.

Results: The method was found to be robust, with no significant impact on the resolution between the enantiomers when small, deliberate changes were made to the method parameters.

System Suitability: The Daily Check for Method Performance

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

System_Suitability SST_Standard Inject System Suitability Standard (Racemic Mixture) Resolution Resolution (Rs) > 2.0 SST_Standard->Resolution Check Tailing Tailing Factor (T) < 1.5 SST_Standard->Tailing Check Repeatability Repeatability of Injections (%RSD < 2.0% for n=5) SST_Standard->Repeatability Check System_OK System is Suitable Proceed with Analysis Resolution->System_OK Pass System_Fail System Failed Troubleshoot & Re-run Resolution->System_Fail Fail Tailing->System_OK Pass Tailing->System_Fail Fail Repeatability->System_OK Pass Repeatability->System_Fail Fail

Caption: System Suitability Test Criteria.

Table 6: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation for accurate integration.
Tailing Factor (T) ≤ 1.5Ensures symmetrical peaks for accurate quantification.
%RSD of Peak Area (n=5) ≤ 2.0%Demonstrates the precision of the injection system.

Conclusion

This guide has demonstrated a comprehensive approach to the development and validation of a chiral HPLC method for the enantiomeric separation of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. By comparing potential chiral stationary phases and systematically validating the optimized method against ICH guidelines, we have established a reliable and robust analytical procedure. The presented data underscores the suitability of the polysaccharide-based CSP for this specific separation. This self-validating system, with its defined protocols and system suitability criteria, ensures the consistent and accurate determination of enantiomeric purity, a critical quality attribute in pharmaceutical manufacturing.

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  • ResearchGate. (2025). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

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  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

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Comparative

A comparative study of the reactivity of "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" and its bromo-analog

Introduction In the realm of pharmaceutical synthesis, particularly in the development of beta-blockers and other pharmacologically active molecules, N-protected halohydrins serve as critical intermediates.[1] Among thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical synthesis, particularly in the development of beta-blockers and other pharmacologically active molecules, N-protected halohydrins serve as critical intermediates.[1] Among these, 2-(3-halo-2-hydroxypropyl)isoindoline-1,3-diones are versatile building blocks. The choice of the halogen atom—typically chlorine or bromine—can significantly influence reaction kinetics, yields, and overall process efficiency. This guide provides an in-depth comparative analysis of the reactivity of "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" and its bromo-analog, "2-(3-Bromo-2-hydroxypropyl)isoindoline-1,3-dione," grounded in fundamental principles of organic chemistry and supported by illustrative experimental protocols.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a theoretical overview but also practical insights into the selection and application of these key synthetic intermediates.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of the title compounds is predominantly governed by their susceptibility to nucleophilic substitution reactions, most commonly proceeding via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide ion, which is termed the "leaving group."

The efficiency of an SN2 reaction is critically dependent on the stability of the leaving group as an independent species. A better leaving group is one that is a weaker base and can better stabilize the negative charge it acquires upon departure.[2] When comparing the halogens, the leaving group ability increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is attributed to two primary factors:

  • Bond Strength: The Carbon-Bromine (C-Br) bond (average bond energy ~285 kJ/mol) is inherently weaker than the Carbon-Chlorine (C-Cl) bond (~340 kJ/mol). A weaker bond requires less energy to break, thus lowering the activation energy of the rate-determining step in the SN2 reaction.[1]

  • Anion Stability (Polarizability): The bromide ion is larger and more polarizable than the chloride ion. Its negative charge is distributed over a larger volume, making it a more stable, "softer" anion in solution and, consequently, a better leaving group.[2][3]

Therefore, from a theoretical standpoint, 2-(3-Bromo-2-hydroxypropyl)isoindoline-1,3-dione is expected to be significantly more reactive towards nucleophiles than its chloro-analog. This enhanced reactivity should manifest as faster reaction rates and/or the ability to achieve comparable yields under milder reaction conditions (e.g., lower temperatures, shorter reaction times).

Reaction Mechanism and Pathways

The primary reactive site in both molecules is the terminal carbon atom bonded to the halogen. These compounds typically undergo two principal types of reactions: direct nucleophilic substitution or an intramolecular cyclization to form an epoxide, which can then be opened by a nucleophile.

Pathway A: Direct SN2 Substitution

In the presence of a nucleophile (e.g., an amine like isopropylamine, a common precursor for beta-blockers), a direct backside attack on the primary carbon occurs, displacing the halide ion.

Caption: Generalized SN2 reaction pathway.

Pathway B: Intramolecular Epoxide Formation

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon and displacing the halide to form a reactive epoxide intermediate, N-(2,3-epoxypropyl)phthalimide. This is an intramolecular Williamson ether synthesis.[4] This epoxide is subsequently opened by an external nucleophile. The rate of this initial ring-forming step is also dependent on the leaving group ability of the halide.

Caption: Intramolecular cyclization to form an epoxide.

Comparative Experimental Data (Illustrative)

Parameter2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione2-(3-Bromo-2-hydroxypropyl)isoindoline-1,3-dioneJustification
Relative Reaction Rate SlowerFasterBromide is a superior leaving group compared to chloride due to weaker C-Br bond energy and greater ionic stability.[1]
Reaction Temperature HigherLowerA higher activation energy for C-Cl bond cleavage necessitates more thermal energy to achieve a comparable reaction rate.
Reaction Time LongerShorterThe faster rate of substitution for the bromo-analog allows the reaction to reach completion in less time.
Product Yield Good to HighHigh to ExcellentUnder optimized conditions for each, both can give good yields. However, the bromo-analog is less prone to side reactions requiring harsh conditions, potentially leading to cleaner product profiles and higher isolated yields.
Byproduct Profile Potential for more byproductsGenerally cleanerHarsher conditions (higher temperatures, longer times) required for the chloro-analog may lead to increased degradation or side reactions.

Experimental Protocols: A Comparative Workflow

To empirically determine the reactivity differences, a parallel synthesis experiment can be designed. The following protocol outlines a representative nucleophilic substitution reaction with isopropylamine, a key step in the synthesis of many beta-blockers.

Experimental_Workflow cluster_chloro Chloro-Analog Arm cluster_bromo Bromo-Analog Arm chloro_start 1. Dissolve Chloro-Analog in Isopropanol chloro_reagent 2. Add Isopropylamine chloro_reflux 3. Reflux at 80°C chloro_monitor 4. Monitor by TLC/HPLC (e.g., at 1, 2, 4, 8, 24h) workup 5. Work-up (Solvent removal, extraction) chloro_monitor->workup bromo_start 1. Dissolve Bromo-Analog in Isopropanol bromo_reagent 2. Add Isopropylamine bromo_reflux 3. Reflux at 80°C bromo_monitor 4. Monitor by TLC/HPLC (e.g., at 1, 2, 4, 8, 24h) bromo_monitor->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (Yield, NMR, MS) purify->analyze

Caption: Parallel synthesis workflow for reactivity comparison.

Step-by-Step Methodology

Objective: To compare the rate of formation of 2-(2-hydroxy-3-(isopropylamino)propyl)isoindoline-1,3-dione from the chloro- and bromo-analogs.

Materials:

  • 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

  • 2-(3-Bromo-2-hydroxypropyl)isoindoline-1,3-dione

  • Isopropylamine

  • Isopropanol (Anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • HPLC system with a suitable C18 column

Procedure:

  • Reaction Setup (Parallel Reactions):

    • In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, dissolve 1.0 equivalent of the respective halohydrin (chloro- or bromo-analog) in anhydrous isopropanol (approx. 10 mL per gram of substrate).

    • To each flask, add 3.0 equivalents of isopropylamine. Causality: A molar excess of the amine nucleophile is used to ensure pseudo-first-order kinetics with respect to the halohydrin and to drive the reaction to completion.

  • Reaction Execution:

    • Heat both reaction mixtures to reflux (approximately 80-82°C) with vigorous stirring.

    • Start a timer for each reaction simultaneously.

  • Monitoring Reaction Progress:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

    • Analyze the aliquots by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes mobile phase) and/or High-Performance Liquid Chromatography (HPLC) to determine the relative consumption of the starting material and formation of the product. Self-Validation: Comparing the spot intensities on TLC or the peak areas in HPLC at each time point provides a semi-quantitative and quantitative measure of reaction conversion, respectively.

  • Work-up and Isolation (after 24 hours or upon completion):

    • Cool the reaction mixtures to room temperature.

    • Remove the solvent and excess isopropylamine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the isolated yield for each reaction.

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome: The analysis via TLC and HPLC will demonstrate a significantly faster consumption of the bromo-analog starting material compared to the chloro-analog. The isolated yield for the reaction with the bromo-analog after a set time (e.g., 8 hours) is predicted to be substantially higher than that from the chloro-analog.

Conclusion and Practical Implications

The fundamental principles of nucleophilic substitution unequivocally establish that 2-(3-Bromo-2-hydroxypropyl)isoindoline-1,3-dione is a more reactive electrophile than its chloro counterpart . This heightened reactivity is a direct consequence of the weaker C-Br bond and the superior stability of the bromide anion as a leaving group.

For drug development professionals and process chemists, this has several important implications:

  • Process Efficiency: The use of the bromo-analog can lead to shorter reaction times and potentially lower energy consumption, contributing to a more efficient and economical synthesis.

  • Milder Conditions: The increased reactivity allows for the use of milder reaction conditions, which can be crucial when dealing with sensitive functional groups elsewhere in the molecule, thereby minimizing byproduct formation.

  • Cost vs. Reactivity: While alkyl bromides are often more expensive than the corresponding chlorides, the benefits of increased reactivity, higher yields, and potentially simpler purification may outweigh the initial raw material cost, especially in complex, multi-step syntheses.

The choice between the chloro- and bromo-analog is therefore a strategic one, balancing raw material cost against process efficiency and product purity. For initial discovery and small-scale synthesis where reaction time and yield are paramount, the bromo-analog is often the preferred choice. For large-scale manufacturing, a thorough cost-benefit analysis, including process optimization for the less reactive but more economical chloro-analog, is warranted.

References

  • Khan, M. N. (2001). Kinetics and mechanism of the cleavage of phthalimide in buffers of tertiary and secondary amines. Semantic Scholar.
  • BenchChem. (2025). Comparative Reactivity of Bromo vs. Chloro Derivatives of Heptenyne: A Guide for Researchers.
  • Der Pharma Chemica. (n.d.).
  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • Chemistry LibreTexts. (2021). Other Factors that Affect SN2 Reactions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • Cheng, P.-F., et al. (n.d.). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E.
  • PubChem. (n.d.). (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [Link]

  • ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS.
  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution.
  • National Institute of Standards and Technology. (2013). Measurements of Rate Constants for OH Reactions with Bromoform (CHBr3), CHBr2Cl, CHBrCl2, and Epichlorohydrin C3H5ClO). [Link]

  • PubChem. (n.d.). 2-(3-Hydroxypropyl)isoindoline-1,3-dione. [Link]

  • Pharmaffiliates. (n.d.). 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. [Link]

  • University of North Texas Digital Library. (n.d.). REACTIONS OF N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. [Link]

  • ResearchGate. (n.d.). Reaction of N-substituted phthalimides and isophthalimides with secondary amines.
  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]

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Validation

A Senior Application Scientist's Guide to Chiral Synthon Production: Benchmarking Biocatalytic Routes Involving 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

Introduction: The Imperative for Enantiopure Compounds in Modern Drug Development In the landscape of pharmaceutical sciences, the chirality of a molecule is not a trivial detail but a critical determinant of its therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enantiopure Compounds in Modern Drug Development

In the landscape of pharmaceutical sciences, the chirality of a molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety. The differential interaction of enantiomers with chiral biological targets necessitates the production of single-enantiomer drugs. This demand has catalyzed a shift from classical chemical synthesis towards greener, more selective biocatalytic methods. Enzymes, with their inherent stereospecificity, offer a compelling solution for the synthesis of enantiopure chiral building blocks, or synthons, which are pivotal in the construction of complex active pharmaceutical ingredients (APIs).

This guide focuses on the production of chiral chlorohydrins and amines, versatile synthons in organic synthesis. We will benchmark the performance of a biocatalytic strategy involving the asymmetric reduction of the prochiral ketone, 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione, a precursor to the title compound. This approach, utilizing whole-cell biocatalysts, will be critically compared against two established and powerful alternatives for generating chiral molecules: the asymmetric synthesis of chiral amines using transaminases (ATAs) and the kinetic resolution of racemic amines via lipases. Through objective comparison and presentation of supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal biocatalytic strategy for their synthetic needs.

Core Biocatalytic Strategy: Asymmetric Reduction of a Prochiral α-Chloro Ketone

The target compound, 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, is a chiral chlorohydrin. The most direct biocatalytic route to such a molecule is the stereoselective reduction of its corresponding prochiral ketone, 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often employed within a whole-cell system.

Causality in Experimental Design: Why Whole-Cell Biocatalysis?

The choice of a whole-cell biocatalyst over an isolated enzyme for this reduction is a deliberate one, rooted in several key advantages. KREDs are dependent on nicotinamide cofactors (NADH or NADPH) for the hydride transfer to the ketone. These cofactors are expensive, making their use in stoichiometric amounts economically unviable for large-scale synthesis. Whole-cell systems, such as those of yeasts (Saccharomyces cerevisiae, Candida parapsilosis) or bacteria (Bacillus cereus), possess endogenous metabolic machinery to regenerate these vital cofactors in situ, typically by oxidizing a cheap co-substrate like glucose or glycerol.[1][2] This intrinsic cofactor regeneration dramatically reduces process costs and simplifies the reaction setup.[2] Furthermore, the cellular environment can protect the enzyme from harsh reaction conditions, often leading to enhanced operational stability compared to the isolated enzyme.[2]

Mechanism of Action: The Ketoreductase Catalytic Cycle

The enzymatic reduction of a ketone to a chiral alcohol follows a well-defined mechanism. The cofactor (NADPH or NADH) binds to the enzyme's active site, followed by the ketone substrate. A hydride ion is then transferred from the cofactor to the carbonyl carbon of the ketone. The stereochemistry of the resulting alcohol is dictated by the specific spatial arrangement of the substrate and cofactor within the chiral active site of the enzyme, which allows the hydride to attack a specific prochiral face of the ketone. The resulting alcohol and the oxidized cofactor (NADP⁺ or NAD⁺) are then released. The catalytic cycle is completed by the regeneration of the reduced cofactor.

Ketoreductase_Mechanism cluster_enzyme KRED Active Site cluster_cofactor Cofactor Regeneration (Whole Cell) E KRED E_NADPH KRED-NADPH E->E_NADPH + NADPH E_NADPH_Ketone KRED-NADPH-Ketone E_NADPH->E_NADPH_Ketone + Ketone E_NADP_Alcohol KRED-NADP⁺-Alcohol E_NADPH_Ketone->E_NADP_Alcohol Hydride Transfer E_NADP_Alcohol->E - Alcohol - NADP⁺ NADP NADP⁺ E_NADP_Alcohol->NADP Release NADPH NADPH NADP->NADPH + H⁻ NADPH->E Binding Glucose Glucose Gluconolactone 6-P-Glucono-δ-lactone Glucose->Gluconolactone GDH Glucose Dehydrogenase (GDH) caption Ketoreductase (KRED) catalytic cycle with cofactor regeneration.

Caption: Ketoreductase (KRED) catalytic cycle with cofactor regeneration.

Alternative Biocatalyst 1: ω-Transaminases (ATAs) for Asymmetric Synthesis

An alternative and highly efficient route to chiral amines, which are structurally related to the target chlorohydrin, is the asymmetric amination of a prochiral ketone using ω-transaminases (ATAs). This method builds the chiral center and introduces the amine functionality in a single step, offering excellent atom economy.[3][4][5]

Causality in Experimental Design: Why Asymmetric Synthesis with ATAs?

Unlike resolution methods which have a theoretical maximum yield of 50%, asymmetric synthesis can theoretically achieve 100% conversion of the prochiral substrate into the desired enantiopure product.[4] ATAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., L-alanine, isopropylamine) to a ketone acceptor.[5] A key advantage is that the PLP cofactor is regenerated as part of the catalytic cycle, eliminating the need for a separate cofactor regeneration system that is required for KREDs.[4] The main challenges for ATA-catalyzed reactions are often unfavorable reaction equilibria and potential substrate or product inhibition.[3][5] These can be overcome through process engineering strategies, such as using a high concentration of the amine donor or removing the ketone co-product.[3]

Mechanism of Action: The Transaminase Ping-Pong Bi-Bi Mechanism

The catalytic mechanism of ATAs is a classic example of a Ping-Pong Bi-Bi mechanism, occurring in two half-reactions.

  • First Half-Reaction: The amino donor binds to the PLP cofactor in the enzyme's active site, forming an external aldimine. A series of electronic rearrangements and proton transfers results in the formation of a ketimine intermediate, which is then hydrolyzed. This releases the deaminated donor (now a ketone, e.g., pyruvate from alanine) and leaves the amino group attached to the cofactor, forming pyridoxamine-5'-phosphate (PMP).

  • Second Half-Reaction: The prochiral ketone substrate enters the active site and reacts with the PMP. This process is essentially the reverse of the first half-reaction, leading to the formation of the chiral amine product and regenerating the PLP-enzyme complex for the next catalytic cycle.

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Amino Group Transfer Ketone1 Ketone Co-product (e.g., Pyruvate) E_PLP->Ketone1 Releases E_PMP->E_PLP Regeneration ChiralAmine Chiral Amine Product E_PMP->ChiralAmine Releases AmineDonor Amine Donor (e.g., L-Alanine) AmineDonor->E_PLP Binds Ketone2 Prochiral Ketone Ketone2->E_PMP Binds caption Ping-Pong mechanism of a ω-Transaminase (ATA).

Caption: Ping-Pong mechanism of a ω-Transaminase (ATA).

Alternative Biocatalyst 2: Lipases for Kinetic Resolution

Kinetic resolution is a robust and widely used strategy for separating racemic mixtures. In the context of producing chiral amines or alcohols, lipases are exceptionally effective biocatalysts. They selectively acylate one enantiomer of a racemate at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester or amide) from the unreacted, slow-reacting enantiomer.

Causality in Experimental Design: Why Kinetic Resolution with Lipases?

The primary drawback of kinetic resolution is its 50% theoretical maximum yield for a single enantiomer. However, the methodology offers significant practical advantages. Lipases are among the most stable and versatile industrial enzymes. They do not require cofactors, are often highly active and stable in organic solvents, and a wide variety of commercial lipases with different selectivities are available.[6] This makes process development relatively straightforward and scalable.[6] For many applications, obtaining one enantiomer in high optical purity at a 50% yield is economically viable, especially if the undesired enantiomer can be racemized and recycled in a dynamic kinetic resolution (DKR) process.

Mechanism of Action: The Lipase Catalytic Triad

Lipases belong to the family of serine hydrolases and operate via a catalytic triad, typically composed of serine, histidine, and aspartate (or glutamate) residues. The mechanism for acylation involves the formation of a covalent acyl-enzyme intermediate.

  • Acyl-Enzyme Formation: The serine residue, activated by the histidine-aspartate pair, acts as a nucleophile, attacking the carbonyl group of the acyl donor (e.g., an ester like ethyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the acyl donor and forming a covalent acyl-enzyme intermediate.

  • Acylation of Substrate: The chiral substrate (alcohol or amine) then enters the active site. Its nucleophilic group (hydroxyl or amino) attacks the carbonyl carbon of the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the acylated product and regenerating the free enzyme. The enantioselectivity arises from the differential ability of the two enantiomers to fit into the chiral active site and form the second tetrahedral intermediate.

Lipase_Mechanism cluster_step1 Step 1: Acyl-Enzyme Formation cluster_step2 Step 2: Nucleophilic Attack Enzyme Lipase (Ser-His-Asp) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Nucleophilic Attack Alcohol1 Leaving Group (e.g., Ethanol) Enzyme->Alcohol1 Releases AcylEnzyme->Enzyme Regeneration AcylatedAmine Acylated (R)-Amine AcylEnzyme->AcylatedAmine Releases AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Enzyme Binds RacemicAmine Racemic Amine (R-Amine & S-Amine) RacemicAmine->AcylEnzyme Binds (R-enantiomer fits better) UnreactedAmine (S)-Amine caption Mechanism of Lipase-catalyzed kinetic resolution.

Caption: Mechanism of Lipase-catalyzed kinetic resolution.

Performance Benchmarking: A Comparative Data Analysis

The selection of a biocatalytic route is ultimately guided by its performance metrics. The following tables summarize representative experimental data for the three discussed strategies, providing a basis for objective comparison.

Table 1: Whole-Cell Bioreduction of Prochiral α-Chloro Ketones (Data is representative for the class of substrates, including analogs of 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione)

BiocatalystSubstrateCo-substrateConversion (%)Enantiomeric Excess (ee, %)Reference
Saccharomyces cerevisiae B52'-ChloroacetophenoneEthanol (5% v/v)>99>99 (R)[7]
Candida parapsilosis SCR1Ethyl 4-chloro-3-oxobutyrateNADPHHigh Activity>99 (S)[8][9]
Bacillus cereus TQ-2AcetophenoneGlycerol (15% v/v)66>99 (R)[1]
Carrot (Daucus carota)AcetophenoneEndogenous96>98 (S)[10]

Table 2: Asymmetric Synthesis of Chiral Amines using ω-Transaminases

BiocatalystKetone SubstrateAmine DonorConversion (%)Enantiomeric Excess (ee, %)Reference
Vibrio fluvialis JS17 (Whole Cells)AcetophenoneL-Alanine92.1>99 (S)[3]
Vibrio fluvialis JS17 (Whole Cells)BenzylacetoneL-Alanine90.2>99 (S)[3]
Engineered ATA (CDX-043)Sacubitril Precursor KetoneIsopropylamine90>99.5 (2R,4S)[11]
Various ATAsVarious KetonesVariousHighHigh[4][5]

Table 3: Kinetic Resolution of Racemic Amines and Alcohols using Lipases

BiocatalystRacemic SubstrateAcyl DonorConversion (%)ee (Substrate, %)ee (Product, %)Reference
Candida antarctica Lipase B (CAL-B)1-PhenylethylamineEthyl Acetate~50>98>98[12]
Pseudomonas cepacia LipaseIvabradine Precursor Alcohol- (Hydrolysis)~50 (30 min)92 (S-alcohol)-[13]
CAL-B (Novozym 435)1-PhenylethylamineOrganic Carbonate~50>99>99[14]
Candida rugosa Lipase(S)-FOP AcetateWater (Hydrolysis)5098.5 (de)-[15]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments.

Protocol 1: Whole-Cell Bioreduction of a Prochiral Ketone

This protocol is a generalized procedure for the asymmetric reduction of a ketone using a yeast whole-cell biocatalyst.

1. Biocatalyst Preparation (Yeast Pre-culture): a. Inoculate a single colony of the yeast strain (e.g., Saccharomyces cerevisiae) into 50 mL of sterile YPD medium (1% yeast extract, 2% peptone, 2% dextrose). b. Incubate at 30°C with shaking (200 rpm) for 24-48 hours until a dense culture is obtained. c. Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C). d. Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0). e. Resuspend the cell pellet in the same buffer to a desired wet cell concentration (e.g., 100 g/L).

2. Asymmetric Reduction Reaction: a. In a sterile flask, combine the reaction components:

  • Phosphate buffer (100 mM, pH 7.0)
  • Co-substrate (e.g., Glucose, 1.5 equivalents to the substrate)
  • Substrate (e.g., 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione, 10-50 mM) dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary. b. Initiate the reaction by adding the prepared whole-cell suspension. c. Incubate the reaction at a controlled temperature (e.g., 30°C) with constant agitation (200 rpm).

3. Monitoring and Work-up: a. Monitor the reaction progress by withdrawing aliquots at regular intervals. b. Quench the reaction in the aliquot by adding an equal volume of ethyl acetate and vortexing. Centrifuge to separate the layers. c. Analyze the organic layer by chiral HPLC or GC to determine conversion and enantiomeric excess of the product alcohol. d. Once the reaction reaches the desired conversion, extract the entire reaction mixture with an organic solvent (e.g., ethyl acetate, 3x volume). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product for purification.

Caption: Workflow for whole-cell biocatalytic ketone reduction.

Protocol 2: ω-Transaminase Assay for Asymmetric Synthesis

This protocol describes a typical assay to determine the activity and stereoselectivity of an ATA.

1. Reaction Components: a. Prepare a stock solution of the ketone substrate (e.g., acetophenone, 100 mM in DMSO). b. Prepare a stock solution of the amine donor (e.g., L-Alanine, 1 M in buffer). c. Prepare a stock solution of Pyridoxal-5'-phosphate (PLP) cofactor (10 mM in buffer). d. Prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0). e. Prepare the ATA enzyme solution (e.g., cell-free extract or purified enzyme) at a known concentration in the reaction buffer.

2. Assay Procedure: a. In a microcentrifuge tube or a well of a 96-well plate, combine the following to a final volume of 1 mL:

  • Reaction Buffer
  • Ketone Substrate (final concentration 10 mM)
  • Amine Donor (final concentration 100-500 mM)
  • PLP (final concentration 1 mM) b. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the ATA enzyme solution. d. Incubate at 37°C with gentle shaking.

3. Analysis: a. Stop the reaction at various time points by adding a quenching solution (e.g., an equal volume of 0.1 M HCl or an organic solvent). b. Centrifuge to pellet any precipitated protein. c. Analyze the supernatant by chiral HPLC or GC to quantify the formation of the chiral amine product and determine its enantiomeric excess.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol outlines a standard procedure for the kinetic resolution of a racemic amine using an immobilized lipase.

1. Materials: a. Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B). b. Racemic Amine (e.g., 1-phenylethylamine). c. Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether). d. Acyl donor (e.g., ethyl acetate).

2. Reaction Procedure: a. To a dry flask, add the racemic amine (1 equivalent) and the anhydrous organic solvent to achieve a concentration of ~0.1-0.5 M. b. Add the acyl donor (0.5-0.6 equivalents). Using a slight excess of the amine ensures the reaction stops around 50% conversion. c. Add the immobilized lipase (typically 10-50 mg per mmol of substrate). d. Seal the flask and stir the suspension at a controlled temperature (e.g., 40°C).

3. Monitoring and Work-up: a. Monitor the reaction by taking small aliquots, filtering off the enzyme, and analyzing the filtrate by chiral HPLC or GC. The analysis should track the disappearance of the amine enantiomers and the appearance of the acetylated amine. b. When the conversion reaches ~50% and the enantiomeric excess of the remaining amine is high (>99%), stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and reused. c. The filtrate contains the unreacted (S)-amine and the product (R)-acetamide (assuming R-selectivity). d. The product can be separated from the remaining starting material by standard methods, such as acid-base extraction or column chromatography.

Conclusion and Outlook

This guide has benchmarked three distinct and powerful biocatalytic strategies for the production of valuable chiral synthons.

  • Whole-cell reduction of prochiral ketones , such as the precursor to "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione," is an excellent choice for producing chiral alcohols. Its primary advantages are the integrated and cost-effective cofactor regeneration and high stereoselectivity, often exceeding >99% ee. This makes it a highly attractive option for sustainable, large-scale manufacturing.

  • Asymmetric synthesis with ω-transaminases provides a direct and atom-economical route to chiral amines from simple ketones, with the potential for theoretical yields of 100% and exceptional enantioselectivity (>99% ee). While reaction equilibrium can be a challenge, modern process engineering and enzyme evolution have largely overcome these limitations, as demonstrated in the industrial synthesis of sitagliptin.[16]

  • Lipase-catalyzed kinetic resolution remains a robust, reliable, and highly scalable method. The stability, versatility, and cofactor-independence of lipases make them workhorses in industrial biocatalysis. Although limited to a 50% theoretical yield for one enantiomer, the often-perfect enantioselectivity (E > 200) and operational simplicity ensure its continued relevance, particularly when coupled with dynamic resolution strategies.

The optimal choice of biocatalyst depends on the specific target molecule, economic considerations, and process development timelines. For the synthesis of the chiral chlorohydrin from its N-protected ketone, whole-cell reduction stands out as a superior method. For the synthesis of a related chiral amine, transaminases offer the most elegant and efficient route. Lipase-catalyzed resolution provides a dependable, albeit lower-yielding, alternative. As the toolbox of industrial biocatalysts continues to expand through enzyme discovery and protein engineering, the opportunities for developing greener, faster, and more cost-effective routes to essential pharmaceutical intermediates will only continue to grow.

References

  • Liu, Z., Yi, D., Zhang, X., Xu, Y., & Wu, H. (2011). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. Applied and Environmental Microbiology, 77(16), 5577–5585. [Link]

  • Liu, Z., Yi, D., Zhang, X., Xu, Y., & Wu, H. (2011). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. PubMed Central. [Link]

  • Gašo-Sokač, D., et al. (2012). Biocatalytic reductions by plant tissue - Green alternative to alcohol production. Food Technology and Biotechnology, 50(3), 266-274. [Link]

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  • Pabbati, et al. (2016). Direct observation of redox reactions in Candida parapsilosis ATCC 7330 by Confocal microscopic studies. Scientific Reports, 6, 35438. [Link]

  • Kress, J., et al. (2021). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis, 11(7), 4258–4268. [Link]

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  • Liese, A., et al. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-48. [Link]

  • Güven, G., & Demir, A. S. (2018). Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast. CHIMIA International Journal for Chemistry, 72(9), 599-604. [Link]

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  • Ou, Y., et al. (2008). Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51. [Link]

  • Höhne, M., & Bornscheuer, U. T. (2009). Transaminases - A Biosynthetic Route for Chiral Amines: From Fundamental Science to Industrial Applications. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 535-554). [Link]

  • Dziadas, M., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 9(12), 1032. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 5464–5491. [Link]

  • Paizs, C., & Toşa, M. I. (2020). Lipases: Valuable catalysts for dynamic kinetic resolutions. Catalysis Science & Technology, 10, 7834-7855. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione: Evaluating Cost-Effectiveness and Practicality

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key intermediate in the preparation of various pharmaceutical compounds, presents mult...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key intermediate in the preparation of various pharmaceutical compounds, presents multiple synthetic pathways for consideration. The selection of an optimal route is a critical decision, balancing factors of yield, purity, cost-effectiveness, safety, and environmental impact. This in-depth guide provides a comprehensive comparison of the most prevalent synthetic strategies, supported by experimental data and cost analysis of starting materials, to empower researchers in making informed decisions for their specific laboratory or production needs.

Introduction to the Target Molecule

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a versatile building block in organic synthesis. Its structure, featuring a phthalimide group and a reactive chlorohydrin moiety, makes it a valuable precursor for the introduction of an aminopropanol unit. This functional group is present in a number of biologically active molecules, underscoring the importance of efficient and economical access to this intermediate.

Synthetic Pathways: A Head-to-Head Comparison

Two primary synthetic strategies have emerged for the preparation of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione:

  • The Gabriel-Type Synthesis: Nucleophilic substitution of epichlorohydrin with phthalimide or its potassium salt.

  • The Phthalic Anhydride Approach: Condensation of phthalic anhydride with 3-amino-1-chloro-2-propanol.

This guide will dissect each pathway, evaluating their respective strengths and weaknesses.

Pathway 1: The Gabriel-Type Synthesis with Phthalimide and Epichlorohydrin

This widely utilized method is a variation of the Gabriel synthesis, a robust reaction for the formation of primary amines.[1][2][3][4] The core of this pathway is the nucleophilic attack of the phthalimide anion on the epoxide ring of epichlorohydrin.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phthalimide anion, generated in situ by a base or used directly as the potassium salt, acts as the nucleophile. It attacks one of the carbon atoms of the epoxide ring in epichlorohydrin, leading to the opening of the three-membered ring and the formation of the desired chlorohydrin. The use of potassium phthalimide is often preferred as it is a readily available, stable salt that can be directly employed in the reaction.[1][3]

Experimental Protocols and Performance

Several variations of this pathway exist, primarily differing in the choice of base, solvent, and reaction conditions.

Method 1A: Direct Reaction of Phthalimide with Epichlorohydrin

This method involves the direct reaction of phthalimide with epichlorohydrin, often in the presence of a base to generate the phthalimide anion.

  • Experimental Protocol: A mixture of phthalimide, epichlorohydrin, and a catalytic amount of a base (e.g., potassium carbonate) in a suitable solvent (e.g., isopropanol) is heated to reflux.[5] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified. A one-pot, three-step sequence starting from (S)-epichlorohydrin and phthalimide has been reported to yield the final product in approximately 59% yield after column chromatography.[5]

Method 1B: Using Potassium Phthalimide

This approach utilizes the pre-formed potassium salt of phthalimide, which can enhance the reaction rate and yield.

  • Experimental Protocol: Potassium phthalimide is reacted with epichlorohydrin in a suitable solvent. While specific detailed protocols for the synthesis of the target molecule using this exact method were not found in the immediate search results, the general principle of the Gabriel synthesis suggests this is a viable and common approach.[1][3]

Visualization of the Gabriel-Type Synthesis Workflow

Gabriel-Type Synthesis cluster_start Starting Materials cluster_process Reaction cluster_product Product Phthalimide Phthalimide or Potassium Phthalimide Reaction Nucleophilic Substitution (SN2) Phthalimide->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Product 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Reaction->Product Base, Solvent, Heat

Caption: Workflow for the Gabriel-Type Synthesis.

Pathway 2: The Phthalic Anhydride Approach

This alternative synthetic route involves the condensation of phthalic anhydride with 3-amino-1-chloro-2-propanol. This method is a direct and often high-yielding approach to N-substituted phthalimides.[6][7]

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the primary amine of 3-amino-1-chloro-2-propanol on one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the imide ring.

Experimental Protocols and Performance
  • Experimental Protocol: Phthalic anhydride is reacted with an equimolar amount of the amine in a suitable solvent.[7] The reaction is often carried out at elevated temperatures, and in some cases, under microwave irradiation to accelerate the process.[7] Yields for the synthesis of N-substituted phthalimides via this method are reported to be in the range of 61-87%.[7]

Visualization of the Phthalic Anhydride Approach Workflow

Phthalic Anhydride Approach cluster_start Starting Materials cluster_process Reaction cluster_product Product Phthalic_Anhydride Phthalic Anhydride Condensation Condensation/ Cyclization Phthalic_Anhydride->Condensation Amino_Alcohol 3-Amino-1-chloro-2-propanol Amino_Alcohol->Condensation Product 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione Condensation->Product Heat, -H2O

Caption: Workflow for the Phthalic Anhydride Approach.

Cost-Effectiveness Analysis

A critical factor in selecting a synthetic pathway is the cost of the starting materials. The following table provides an approximate cost comparison based on currently available market prices. Please note that prices are subject to change and may vary based on supplier, purity, and quantity.

Starting MaterialPathwayApproximate Price (USD/kg)
Phthalic Anhydride2$0.83 - $1.43[8][9]
Potassium Phthalimide1B~$2.70 - $3.25 (converted from INR)[10][11][12]
Epichlorohydrin1A, 1B~$1.00 - $3.50[13][14][15][16]
3-Amino-1-chloro-2-propanol HCl2Varies significantly by supplier

Analysis:

  • Pathway 1 (Gabriel-Type): The cost of this pathway is influenced by whether phthalimide or potassium phthalimide is used. Potassium phthalimide is more expensive than phthalic anhydride but offers the convenience of a pre-formed nucleophile. Epichlorohydrin is a relatively low-cost starting material.

  • Pathway 2 (Phthalic Anhydride): Phthalic anhydride is a very cost-effective starting material.[8][9][17][18][19] The main cost driver for this pathway is 3-amino-1-chloro-2-propanol. The price of this reagent, particularly in its non-salt form, can be higher and less readily available in bulk compared to the other starting materials.

From a starting material cost perspective, the Phthalic Anhydride Approach (Pathway 2) appears to be more economical, provided that 3-amino-1-chloro-2-propanol is accessible at a competitive price. However, the Gabriel-Type Synthesis (Pathway 1) , especially using phthalimide and a base, remains a strong contender due to the low cost of its starting materials and its well-established, robust nature.

Safety and Environmental Considerations

Pathway 1: Gabriel-Type Synthesis

  • Epichlorohydrin: This is a key reagent and is classified as a probable human carcinogen.[20] It is also toxic and an irritant. Strict safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), are mandatory.

  • Solvents: The choice of solvent will impact the overall environmental footprint of the synthesis. Isopropanol is a relatively benign solvent, while others like DMF, which may also be used, are more hazardous.

Pathway 2: Phthalic Anhydride Approach

  • Phthalic Anhydride: This compound is a skin and respiratory irritant.

  • 3-Amino-1-chloro-2-propanol: This compound is also an irritant.

  • Byproducts: The main byproduct of this reaction is water, making it a relatively clean process in terms of atom economy.

Overall Safety and Environmental Recommendations:

A thorough risk assessment should be conducted before undertaking any of these synthetic pathways. The use of less hazardous solvents and reagents should be prioritized where possible. Proper waste disposal protocols must be followed for all chemical waste generated.

Conclusion and Recommendations

Both the Gabriel-Type Synthesis and the Phthalic Anhydride Approach are viable and effective methods for the synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. The choice between them will depend on the specific priorities of the researcher or organization.

  • For Cost-Sensitive, Large-Scale Production: The Phthalic Anhydride Approach (Pathway 2) is likely the more cost-effective option, assuming a reliable and affordable source of 3-amino-1-chloro-2-propanol can be secured. Its high atom economy is also an advantage from an environmental perspective.

  • For Versatility and Reliability: The Gabriel-Type Synthesis (Pathway 1) is a well-established and robust method. The one-pot variation offers a streamlined process. While the use of epichlorohydrin necessitates stringent safety measures, the ready availability and moderate cost of the starting materials make this a consistently reliable choice for many applications.

Ultimately, it is recommended that researchers perform small-scale trial reactions of the most promising pathways in their own laboratory settings to determine the optimal conditions and to accurately assess the yield, purity, and overall practicality for their specific needs.

References

  • Phthalic anhydride price December 2025 and outlook. businessanalytiq. Available from: [Link]

  • Phthalic Anhydride Prices 2025 | Price Chart & Trend. IMARC Group. Available from: [Link]

  • Phthalic Anhydride - Isobenzofuran-1 Latest Price, Manufacturers & Suppliers. IndiaMART. Available from: [Link]

  • Phthalic anhydride, 1 kg, CAS No. 85-44-9. Carl ROTH. Available from: [Link]

  • Potassium Phthalimide Manufacturer at Latest Price in Mumbai, Maharashtra. IndiaMART. Available from: [Link]

  • Epichlorohydrin at Best Price from Manufacturers, Suppliers & Dealers. Tradeindia. Available from: [Link]

  • Potassium Phthalimide - 1074-82-4 Latest Price, Manufacturers & Suppliers. IndiaMART. Available from: [Link]

  • Potassium Phthalimide In Ankleshwar Gujarat At Best Price. Tradeindia. Available from: [Link]

  • Madhusudhan, G., et al. A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 2011, 3(5): 168-175.
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  • Fedoseev, V. M., et al. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

Hazard Assessment and Chemical Profile Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a halogenated organic compound with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₃[1][2][3]
Molecular Weight 239.66 g/mol [1][2][3][4][5]
Appearance Solid[1]
Boiling Point 405.4 ± 35.0 °C at 760 mmHg
Melting Point 92-97 °C
Storage Store at room temperature or 2-8°C, sealed in a dry place.[4][6]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[2]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[7][8]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2][7][8]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.

The presence of a chloro- group classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as halogenated wastes require specific disposal protocols due to the potential for forming corrosive and toxic byproducts, such as hydrogen chloride (HCl) and phosgene, upon incineration.[9][10]

Personal Protective Equipment (PPE)

Due to the compound's toxicity and irritant properties, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[2]

  • Skin and Body Protection: A lab coat is required. For larger spills or when handling bulk material, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth.[9][11] Do not use combustible materials like paper towels to absorb large spills. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[13]

Step 1: Waste Identification This compound must be disposed of as halogenated organic waste .[14] It should never be mixed with non-halogenated waste streams.[15][16] Mixing halogenated and non-halogenated waste increases disposal costs and complicates the disposal process.[15][16]

Step 2: Container Selection Use a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[12]

Step 3: Labeling The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione".[12][16] Do not use abbreviations or chemical formulas.[12]

Step 4: Accumulation Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed at all times, except when adding waste.[12][16]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated: 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione CheckHalogen Does the compound contain a halogen (F, Cl, Br, I)? Start->CheckHalogen Halogenated Classify as: Halogenated Organic Waste CheckHalogen->Halogenated  Yes   NonHalogenated Classify as: Non-Halogenated Organic Waste CheckHalogen->NonHalogenated  No   Collect Collect in a designated, properly labeled, and sealed container. Halogenated->Collect NonHalogenated->Collect Dispose Arrange for disposal by a certified hazardous waste management company. Collect->Dispose

Caption: Waste segregation workflow for 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Approved Disposal Methods

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12] The primary and most appropriate method for the disposal of halogenated organic compounds is incineration in a licensed hazardous waste facility.[14][17]

Why Incineration?

High-temperature incineration (typically >850 °C) is necessary to ensure the complete destruction of the organic molecule. These facilities are equipped with scrubbers and other pollution control devices to neutralize the acidic gases (like HCl) that are produced during the combustion of chlorinated compounds.[17]

The diagram below provides a simplified overview of the chemical's degradation during proper incineration:

IncinerationPathway cluster_incinerator High-Temperature Incinerator (>850°C) cluster_scrubber Acid Gas Scrubber Compound C₁₁H₁₀ClNO₃ Combustion Combustion (with excess O₂) Compound->Combustion Byproducts Primary Byproducts: CO₂, H₂O, N₂, HCl Combustion->Byproducts Neutralization Neutralization (e.g., with NaOH) Byproducts->Neutralization HCl gas FinalProducts Final Products: NaCl, H₂O Neutralization->FinalProducts

Caption: Simplified degradation pathway in a hazardous waste incinerator.

Emergency Procedures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[18]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][18]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2][18]

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][19][20] It is the responsibility of the waste generator to ensure that the waste is properly identified, managed, and treated prior to disposal.[19] Always use a certified hazardous waste disposal company.[13]

References

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Handling

A Senior Application Scientist's Guide to Handling 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. The compound 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a halogena...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. The compound 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a halogenated organic compound, is a valuable reagent but demands rigorous handling protocols. This guide provides a detailed operational plan, moving beyond mere compliance to foster a deep understanding of the "why" behind each safety measure.

Hazard Assessment: Understanding the Risks

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is classified as a toxic substance.[1] Its primary hazard classifications underscore the critical need for meticulous handling:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

  • H341: Suspected of causing genetic defects

The signal word "Danger" and the GHS06 pictogram for toxicity are prominently associated with this compound.[1] These classifications indicate that even small quantities of this solid compound can cause significant harm through multiple exposure routes. The chloro- and hydroxy- functional groups, along with the isoindoline-1,3-dione core, contribute to its reactivity and potential biological effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The precautionary statement P280 mandates the use of protective gloves, clothing, eye, and face protection.[2] However, a generic application of this rule is insufficient. The selection of PPE must be tailored to the specific laboratory procedure being undertaken.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects against accidental splashes of solutions containing the compound and airborne dust particles. Standard safety glasses are inadequate as they do not provide a seal around the eyes.[3][4]
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a variety of organic solvents and solids.[4][5] Given the compound's dermal toxicity (H311), gloves should be inspected for pinholes before use and changed immediately upon contamination.
Body Protection Long-sleeved laboratory coatA lab coat made of a suitable material like polyester or a poly-cotton blend is essential to protect skin from accidental contact.[4] It should be fully buttoned.
Footwear Closed-toe shoesPrevents exposure from spills and dropped equipment.[3]
Task-Specific PPE Escalation

The level of PPE must correspond to the risk of exposure associated with the specific task.

PPE_Decision_Tree cluster_0 Risk Assessment cluster_1 PPE Specification start Start: Handling 2-(3-Chloro-2-hydroxypropyl) isoindoline-1,3-dione weighing Weighing solid compound? start->weighing dissolving Dissolving or transferring solution? weighing->dissolving No large_scale Large scale (>10g) or potential for aerosolization? weighing->large_scale Yes dissolving->large_scale No face_shield Add Face Shield dissolving->face_shield Yes core_ppe Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat large_scale->core_ppe No respirator Work in a Fume Hood with Respirator (N95 or higher) large_scale->respirator Yes face_shield->core_ppe respirator->core_ppe

Caption: PPE selection workflow based on the experimental task.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number (e.g., 148857-42-5 for the (S)-enantiomer), and all relevant GHS hazard pictograms.[1][6]

  • Store: Keep the container tightly sealed in a designated, well-ventilated area, away from incompatible materials. Storage at 2-8°C is recommended.

Handling and Use: A Step-by-Step Protocol

This protocol is designed for handling the solid compound and preparing solutions.

  • Preparation:

    • Don all required core PPE (chemical splash goggles, nitrile gloves, lab coat).

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

    • Have waste containers for solid and liquid chemical waste readily accessible within the fume hood.

  • Weighing the Solid:

    • Due to its toxicity if inhaled (H331), all weighing operations must be conducted within a chemical fume hood or a ventilated balance enclosure.

    • Use a disposable weighing boat to prevent cross-contamination of laboratory balances.

    • Use a spatula to carefully transfer the solid. Avoid creating dust.

    • If any static is present, an anti-static gun can be used to minimize the dispersal of fine particles.

  • Transfer and Dissolution:

    • To transfer the weighed solid to a reaction vessel, gently tap the weighing boat.

    • If dissolving, add the solvent slowly to the solid in the reaction vessel to avoid splashing.

    • Ensure the reaction vessel is appropriately clamped and secured.[7]

Spill Management
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the area with an appropriate solvent (e.g., isopropanol), and dispose of all cleaning materials as hazardous waste.

  • Minor Spill (Liquid solution):

    • Use a chemical spill kit with absorbent pads to contain and absorb the spill.

    • Place the used absorbent materials into a sealed, labeled hazardous waste bag.

Disposal Plan

All waste containing 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, whether solid, liquid, or contaminated consumables, must be treated as hazardous waste.

  • Solid Waste:

    • Includes excess compound, contaminated weighing boats, and gloves.

    • Place in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste:

    • Includes reaction mixtures and solvent rinses.

    • Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps:

    • Any needles or cannulas used for transferring solutions of the compound must be disposed of in a designated sharps container.[7]

  • Labeling and Collection:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic).

    • Follow your institution's specific procedures for hazardous waste collection and disposal.

By adhering to these detailed protocols, you can confidently and safely utilize 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione in your research, ensuring both the integrity of your work and the safety of your laboratory environment.

References

  • Sigma-Aldrich. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [URL: https://www.sigmaaldrich.com/US/en/product/mm/802271]
  • PubChem. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1070654]
  • Guidechem. 2-(3-Chloro-2-hydroxypropyl)-2H-isoindole-1,3-dione. [URL: https://www.guidechem.com/products/19667-37-9.html]
  • Ambeed, Inc. (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. [URL: https://www.ambeed.com/products/148857-42-5.html]
  • ChemBK. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [URL: https://www.chembk.com/en/chem/(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione]
  • PubChem. 2-((2S)-3-chloro-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1070653]
  • precisionFDA. 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. [URL: https://precision.fda.gov/substances/CHF45JQ5UP]
  • University of Colorado Boulder, Department of Chemistry. Protective Gear. [URL: https://www.colorado.edu/lab/organic-chemistry/protective-gear]
  • CHEMM. Personal Protective Equipment (PPE). [URL: https://chemm.hhs.gov/ppe.htm]
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
  • Chemistry LibreTexts. Proper Protective Equipment. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Trager)/01%3A_Safety/1.02%3A_Proper_Protective_Equipment]
  • CymitQuimica. (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. [URL: https://www.cymitquimica.com/s-2-3-chloro-2-hydroxypropyl-isoindoline-1-3-dione-148857-42-5]
  • ChemTalk. Lab Safety Equipment & PPE. [URL: https://chem-talk.com/lab-safety-equipment-ppe/]
  • ResearchGate. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [URL: https://www.researchgate.net/publication/344719266_Synthesis_and_Biological_Activity_of_New_Derivatives_of_Isoindoline-13-dione_as_Non-Steroidal_Analgesics]
  • MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [URL: https://www.mdpi.com/1420-3049/25/20/4774]
  • BenchChem. A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives. [URL: https://www.benchchem.
  • ACS Chemical Health & Safety. Safe Handling of Cannulas and Needles in Chemistry Laboratories. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.1c00065]
  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [URL: https://www.mdpi.com/2673-411X/2/1/3]
  • Google Patents. US9643939B1 - Process for the preparation of linezolid. [URL: https://patents.google.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione
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2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione
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